3-(Nitromethyl)-2-benzofuran-1(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71937. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(nitromethyl)-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9-7-4-2-1-3-6(7)8(14-9)5-10(12)13/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCCJTPPLWDHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290943 | |
| Record name | 3-(Nitromethyl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-68-3 | |
| Record name | 3598-68-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Nitromethyl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Nitromethyl)-2-benzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Nitromethyl)-2-benzofuran-1(3H)-one. This molecule, belonging to the isobenzofuranone (phthalide) class of compounds, is of significant interest due to the diverse biological activities associated with its structural scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the compound's physicochemical characteristics, a robust synthetic protocol, and an analysis of its reactivity and stability. Furthermore, we delve into the known and potential biological activities of this compound and its analogs, providing a foundation for future research and development endeavors.
Introduction: The Isobenzofuranone Scaffold and the Significance of the Nitromethyl Substituent
The isobenzofuran-1(3H)-one, or phthalide, framework is a recurring motif in a multitude of natural products and pharmacologically active molecules.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4] The introduction of a nitromethyl group at the C-3 position of the benzofuranone core, yielding this compound, presents a unique combination of a biologically active scaffold with a versatile functional group.
The nitro group is a powerful electron-withdrawing group that can significantly influence the electronic properties and reactivity of the molecule.[5] It is also a key pharmacophore in many established drugs and can participate in various biological interactions. This guide aims to provide a detailed understanding of this specific molecule, consolidating available data and providing expert insights into its chemical behavior and potential for therapeutic applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | PubChem[6] |
| Molecular Weight | 193.16 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 3598-68-3 | VSNCHEM[7] |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| Boiling Point | 405.3 °C at 760 mmHg | Guidechem[8] |
| Flash Point | 214.6 °C | Guidechem[8] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and chloroform.[1] | General Knowledge |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, a methine proton at the C-3 position, and the methylene protons of the nitromethyl group. The chemical shifts and coupling patterns would be consistent with the proposed structure.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the lactone, the aromatic carbons, the methine carbon at C-3, and the methylene carbon of the nitromethyl group.[9]
-
Infrared (IR) Spectroscopy: Key vibrational frequencies will include a strong absorption for the C=O stretch of the γ-lactone, characteristic peaks for the C-O stretching of the ester, and strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis and Characterization
The primary synthetic route to this compound is the Henry reaction (nitroaldol reaction) between 2-formylbenzoic acid (o-phthalaldehydic acid) and nitromethane.[1][10] This reaction involves the base-catalyzed addition of the nitromethane anion to the aldehyde group of 2-formylbenzoic acid, followed by an intramolecular cyclization to form the lactone ring.
Figure 1: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Henry reaction and general synthetic methods for related compounds.
Materials:
-
2-Formylbenzoic acid
-
Nitromethane
-
Triethylamine (or another suitable base)
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-formylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add nitromethane (in excess, typically 5-10 equivalents) followed by a catalytic amount of a base like triethylamine (0.1-0.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with glacial acetic acid to neutralize the base.
-
Extraction: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the interplay of the benzofuranone core and the nitromethyl substituent.
Figure 2: Key reactivity pathways of this compound.
Reactivity towards Electrophiles
The benzene ring of the benzofuranone system can undergo electrophilic aromatic substitution reactions. The lactone ring is generally deactivating, directing incoming electrophiles to the positions meta to the carbonyl group.
Reactivity towards Nucleophiles
-
Lactone Ring Opening: The γ-lactone is susceptible to nucleophilic attack, particularly under basic conditions, leading to ring-opening to form a salt of 2-(1-hydroxy-2-nitroethyl)benzoic acid.[1]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl). This provides a synthetic handle to introduce further diversity into the molecule.
-
α-Proton Abstraction: The methylene protons alpha to the nitro group are acidic and can be deprotonated by a base to form a nitronate anion. This anion can then react with various electrophiles, allowing for further functionalization at the methyl position.
Stability and Storage
This compound is expected to be a relatively stable solid under standard laboratory conditions. However, nitroalkanes can be thermally sensitive and may decompose at elevated temperatures.[6][11] It is recommended to store the compound in a cool, dry, and well-ventilated place, away from strong bases and reducing agents. The provided Safety Data Sheet (SDS) should be consulted for detailed handling and storage information.[12]
Applications in Research and Drug Development
The isobenzofuranone scaffold is a "privileged structure" in medicinal chemistry, and the introduction of a nitro group can confer or enhance a variety of biological activities.
Potential as an Anticancer Agent
Numerous derivatives of isobenzofuran-1(3H)-one have demonstrated significant antiproliferative activity against various cancer cell lines.[3] The cytotoxic effects are often attributed to their ability to interfere with cellular processes such as cell division and signaling pathways. The presence of the nitro group in this compound could potentially enhance these effects or introduce novel mechanisms of action.
Antimicrobial Properties
Nitro-containing heterocyclic compounds are well-known for their antimicrobial properties.[13][14][15] The nitro group can be bioreduced in microbial cells to generate reactive nitrogen species that are toxic to the microorganism. Therefore, this compound is a promising candidate for evaluation as an antibacterial or antifungal agent.
Neuroprotective and Other CNS Activities
Recent studies have highlighted the potential of isobenzofuranone derivatives as neuroprotective agents and for the treatment of central nervous system (CNS) disorders, including depression.[3][4] The specific contribution of the nitromethyl group to these activities warrants further investigation.
Conclusion and Future Directions
This compound is a synthetically accessible molecule with a high potential for applications in medicinal chemistry and drug discovery. Its chemical properties, characterized by the reactive benzofuranone core and the versatile nitromethyl group, offer numerous avenues for further chemical modification and the development of novel derivatives.
Future research should focus on:
-
Optimization of the synthetic protocol to improve yields and scalability.
-
A thorough investigation of its chemical reactivity , particularly the reactions involving the nitromethyl group.
-
Comprehensive biological screening to evaluate its efficacy as an anticancer, antimicrobial, and neuroprotective agent.
-
Structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activity and to guide the design of more potent and selective analogs.
This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and therapeutic potential of this compound.
References
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Whelton, B. D., & Huitric, A. C. (1970). 3-Nitromethylphthalide and 2-phenyl-3-nitromethylphthalimidine. The Journal of Organic Chemistry, 35(9), 3143–3144. [Link]
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- 3-(NITROMETHYL)-2-BENZOFURAN-1(3H)
- A Comparative QSAR study of aryl-substituted isobenzofuran- 1(3H)-ones inhibitors. (2019).
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An In-Depth Technical Guide to the Synthesis of 3-(Nitromethyl)-2-benzofuran-1(3H)-one
This guide provides a comprehensive overview and detailed procedural insights into the synthesis of 3-(nitromethyl)-2-benzofuran-1(3H)-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a blend of theoretical principles and practical, field-proven methodologies.
Introduction: The Significance of the Phthalide Scaffold
The 2-benzofuran-1(3H)-one, commonly known as the phthalide scaffold, is a privileged structural motif found in a wide array of natural products and pharmacologically active molecules.[1] The inherent biological activities associated with this core, coupled with its utility as a versatile synthetic intermediate, have rendered the development of efficient and selective methods for its synthesis an area of significant research interest. The introduction of a nitromethyl group at the 3-position further enhances the synthetic utility of the phthalide core, providing a handle for a variety of chemical transformations.
This guide will focus on a primary and effective pathway for the synthesis of this compound, proceeding through a base-catalyzed condensation of 2-formylbenzoic acid with nitromethane, followed by an intramolecular cyclization.
Core Synthesis Pathway: A Two-Step, One-Pot Approach
The most direct and established route to this compound involves a tandem reaction sequence initiated by a Henry (nitroaldol) reaction, followed by an intramolecular lactonization. This approach is both atom-economical and efficient, starting from readily available commercial reagents.
Reaction Overview
The overall transformation can be summarized as follows:
Caption: Overall synthetic transformation.
Mechanistic Insights: A Tale of Two Reactions
The synthesis hinges on two fundamental organic reactions occurring in sequence:
-
The Henry Reaction: This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[2] In this synthesis, a base abstracts an acidic proton from nitromethane to generate a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 2-formylbenzoic acid.
-
Intramolecular Lactonization: The resulting β-nitro alcohol intermediate, 2-(1-hydroxy-2-nitroethyl)benzoic acid, undergoes a spontaneous or acid/base-catalyzed intramolecular cyclization. The carboxylic acid moiety acts as an internal nucleophile, attacking the carbon bearing the hydroxyl group, leading to the formation of the five-membered lactone ring and elimination of a water molecule.
The detailed mechanistic pathway is illustrated below:
Sources
3-(Nitromethyl)-2-benzofuran-1(3H)-one IUPAC name and synonyms
An In-depth Technical Guide to 3-(Nitromethyl)-2-benzofuran-1(3H)-one
Introduction
The benzofuranone scaffold is a prominent heterocyclic motif found in a multitude of natural products and pharmacologically active compounds.[1][2] These structures, characterized by a fused benzene and furan-2-one ring system, are recognized for their diverse biological activities, including antioxidant, antimicrobial, and antitumor properties.[2][3][4] this compound, a derivative of this important class, presents a unique combination of a lactone and a nitroalkane functional group, suggesting a rich chemical reactivity and potential for further synthetic elaboration. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications for researchers in chemistry and drug discovery.
Nomenclature and Chemical Identity
The formal identification of a chemical entity is critical for unambiguous scientific communication. The nomenclature and key identifiers for this compound are summarized below.
The accepted IUPAC name for the compound is 3-(nitromethyl)-3H-2-benzofuran-1-one .[5] However, it is also widely known by several synonyms, reflecting different naming conventions and historical usage.
| Identifier | Value | Source |
| IUPAC Name | 3-(nitromethyl)-3H-2-benzofuran-1-one | PubChem[5] |
| CAS Number | 3598-68-3 | PubChem, Guidechem[5][6] |
| Molecular Formula | C₉H₇NO₄ | PubChem[5] |
| Molecular Weight | 193.16 g/mol | PubChem[5] |
| Synonyms | 3-NITROMETHYLPHTHALIDE, 3-(nitromethyl)isobenzofuran-1(3H)-one, 3-(Nitromethyl)phthalide | PubChem[5] |
The core structure is based on phthalide, which is the simplest benzolactone, also known as 1(3H)-isobenzofuranone.[7][8] The substituent at the 3-position dictates the specific properties and reactivity of the molecule.
Caption: Structure of this compound.
Physicochemical Properties
A summary of the key computed and experimental physicochemical properties is provided below. These values are essential for predicting the compound's behavior in various experimental settings, including solubility, membrane permeability, and chromatographic behavior.
| Property | Value | Source |
| Boiling Point | 405.3 °C at 760 mmHg | Guidechem[6] |
| Flash Point | 214.6 °C | Guidechem[6] |
| XLogP3 | 0.8 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
| Polar Surface Area | 72.1 Ų | PubChem[5] |
Synthesis and Reactivity
A plausible synthetic approach involves the reaction of a suitable precursor with a nitromethane equivalent. General strategies for constructing the benzofuranone core often employ intramolecular cyclization or condensation reactions.[1][10] For instance, the reaction of 3-hydroxy-2-pyrones with nitroalkenes has been shown to produce benzofuranones regioselectively.[10] Another powerful method involves a domino Friedel-Crafts alkylation followed by an intramolecular lactonization.[1]
Caption: Generalized synthetic workflow for 3-substituted benzofuranones.
The reactivity of this molecule is governed by its two primary functional groups. The lactone is susceptible to nucleophilic attack and ring-opening, providing a handle for derivatization. The α-protons on the nitromethyl group are acidic, allowing for deprotonation and subsequent reaction with electrophiles, a cornerstone of nitroalkane chemistry (e.g., the Henry reaction).
Spectroscopic Characterization
Structural elucidation relies on a combination of spectroscopic techniques. Based on public database entries, the following spectral data are available for this compound:
-
¹H NMR Spectroscopy: Provides information on the proton environment, confirming the presence of the aromatic ring, the benzylic proton, and the methylene protons of the nitromethyl group.[5]
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the lactone carbonyl (C=O) stretch (typically ~1760 cm⁻¹), the aromatic C=C stretches, and the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1550 and 1350 cm⁻¹, respectively).[5]
-
Mass Spectrometry (MS): GC-MS data are available, which would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the nitro group or cleavage of the lactone ring.[5]
Applications and Biological Significance
The benzofuran chemical scaffold is of significant interest to the pharmaceutical and agrochemical industries.[2][3][11] Derivatives have demonstrated a wide array of biological activities, making them privileged structures in drug design.[3][4]
While specific biological activities for this compound are not extensively documented in the public domain, its structural components suggest several avenues for investigation. The nitro group is a versatile functional group that can be a pharmacophore itself or be reduced to an amine, opening up a vast chemical space for analog synthesis. The compound serves as a valuable building block for creating more complex molecules with potential therapeutic applications. It is commercially available for research purposes, indicating its utility in discovery programs.[12]
Caption: Biological relevance of the benzofuranone core structure.
Safety and Handling
According to available safety data sheets, this compound requires careful handling in a laboratory setting.[13]
General Precautions:
-
Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear suitable protective clothing, including gloves and eye/face protection.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[13]
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus.[13]
-
Spills: Evacuate personnel to safe areas. Prevent further leakage if safe to do so. Collect spillage for disposal, avoiding dust creation.[13]
Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.
Conclusion
This compound is a valuable heterocyclic compound that combines the biologically relevant benzofuranone core with the synthetically versatile nitromethyl group. Its well-defined chemical identity and physicochemical properties, coupled with the rich chemistry of its parent scaffold, make it an attractive starting material and building block for medicinal chemistry and materials science. Further investigation into its biological activity and synthetic applications is warranted and promises to yield novel discoveries.
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An In-depth Technical Guide to the Characterization of 3-(Nitromethyl)-2-benzofuran-1(3H)-one (CAS Number: 3598-68-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data for 3-(Nitromethyl)-2-benzofuran-1(3H)-one, a molecule of interest in synthetic chemistry and drug discovery. This document, intended for a scientific audience, delves into the physicochemical properties, spectroscopic profile, safe handling procedures, and a representative synthetic protocol for this compound.
Chemical Identity and Physicochemical Properties
This compound, also known as 3-(nitromethyl)phthalide, is a heterocyclic compound featuring a benzofuranone core substituted with a nitromethyl group at the 3-position.[1] This structural motif makes it a potentially valuable intermediate for the synthesis of more complex molecules.
A summary of its key chemical and physical properties is presented in Table 1. These computed properties, sourced from the PubChem database, provide a foundational understanding of the molecule's characteristics.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3598-68-3 | [1] |
| Molecular Formula | C₉H₇NO₄ | [1] |
| Molecular Weight | 193.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(OC2=O)C[O-] | [1] |
| InChI Key | UMCCJTPPLWDHLK-UHFFFAOYSA-N | [1] |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
Spectroscopic Characterization
A thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following sections detail the expected features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, the diastereotopic protons of the methylene group, and the methine proton at the chiral center. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the ortho-substitution pattern on the benzene ring. The methylene protons adjacent to the nitro group and the chiral center will likely appear as a complex multiplet due to their diastereotopic nature. The methine proton will also exhibit a characteristic chemical shift and coupling to the adjacent methylene protons. A representative ¹H NMR spectrum has been recorded on a BRUKER AC-300 instrument.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. Key signals to expect include those for the carbonyl carbon of the lactone, the carbons of the aromatic ring, the chiral methine carbon, and the methylene carbon of the nitromethyl group. The chemical shifts of these carbons provide valuable structural information.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically acquired as a KBr wafer, will be dominated by characteristic absorption bands.[1]
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1760 | C=O (Lactone) | Strong, characteristic stretching vibration for a five-membered ring lactone. |
| ~1550 and ~1370 | NO₂ (Nitro group) | Strong asymmetric and symmetric stretching vibrations, respectively. |
| ~1600 and ~1470 | C=C (Aromatic) | Stretching vibrations of the benzene ring. |
| ~3100-3000 | C-H (Aromatic) | Stretching vibrations. |
| ~2900 | C-H (Aliphatic) | Stretching vibrations of the methylene and methine groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (193.16 g/mol ).
-
Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) is expected to involve the loss of the nitro group (NO₂) to give a prominent fragment at m/z 147. Further fragmentation of the benzofuranone core can also be anticipated. The GC-MS data available on PubChem indicates a top peak at m/z 146.[1]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes, often involving the condensation of a suitable precursor with a nitromethane source. A general, illustrative workflow for the synthesis of benzofuranone derivatives is presented below. It is important to note that specific reaction conditions may need to be optimized for this particular compound.
Caption: A generalized workflow for the synthesis of this compound.
A plausible synthetic approach involves the reaction of 2-formylbenzoic acid with nitromethane in the presence of a base. The reaction likely proceeds through a Henry (nitro-aldol) reaction followed by intramolecular cyclization and dehydration to yield the final product.
Safety, Handling, and Disposal
As with any chemical substance, proper safety precautions must be observed when handling this compound. The following information is based on available safety data sheets.[2]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat should be worn. For larger quantities or in case of potential exposure, consider a chemical-resistant apron.
-
Respiratory Protection: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
Handling and Storage
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Disposal
Dispose of this compound and its container in accordance with local, regional, and national regulations. The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not allow the chemical to enter drains, and avoid discharge into the environment.[2] Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]
Caption: Recommended disposal workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the characterization data for this compound (CAS 3598-68-3). The information presented, including its physicochemical properties, spectroscopic profile, a representative synthetic workflow, and comprehensive safety and handling guidelines, is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to the safety protocols outlined is essential for the responsible use of this compound in a laboratory setting.
References
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An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Nitromethyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Nitromethyl)phthalide, a derivative of the versatile phthalide scaffold, presents a unique case study in molecular conformation due to the interplay between its rigid bicyclic core and the flexible, electron-withdrawing nitromethyl substituent. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for elucidating its reactivity, predicting its interactions with biological targets, and designing novel therapeutics. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 3-(Nitromethyl)phthalide, integrating experimental methodologies and computational approaches to offer a holistic understanding for researchers in organic chemistry and drug discovery.
Introduction: The Significance of 3-(Nitromethyl)phthalide
Phthalides, or 1(3H)-isobenzofuranones, are a class of bicyclic lactones found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities.[1] The introduction of a nitromethyl group at the 3-position of the phthalide ring system introduces a chiral center and a functional group known for its diverse reactivity. 3-(Nitromethyl)phthalide serves as a key intermediate in the synthesis of more complex molecules and is of interest for its potential pharmacological applications.
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure.[1] The conformation, or the spatial arrangement of atoms, dictates how a molecule presents itself to its environment, influencing everything from its solubility and crystal packing to its ability to bind to a specific enzyme or receptor. For 3-(Nitromethyl)phthalide, the key conformational question revolves around the rotational freedom of the nitromethyl group relative to the phthalide core.
This guide will delve into the methodologies used to probe this conformation, from the definitive picture provided by X-ray crystallography to the dynamic insights offered by Nuclear Magnetic Resonance (NMR) spectroscopy and the predictive power of computational chemistry.
Synthesis of 3-(Nitromethyl)phthalide
A foundational aspect of studying any molecule is its synthesis. A classic and effective method for the preparation of 3-(Nitromethyl)phthalide was reported in The Journal of Organic Chemistry in 1970.[2] This method provides a reliable route to obtain the target compound for subsequent structural and conformational analysis.
Experimental Protocol: Synthesis of 3-(Nitromethyl)phthalide
Materials:
-
o-Phthalaldehydic acid
-
Nitromethane
-
Triethylamine
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phthalaldehydic acid in a minimal amount of anhydrous diethyl ether.
-
Addition of Reagents: To the stirred solution, add an equimolar amount of nitromethane followed by a catalytic amount of triethylamine.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid and water.
-
Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 3-(Nitromethyl)phthalide can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield a yellow solid.
Elucidating the Molecular Structure: Experimental Approaches
X-Ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[3][4] This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule as it exists within the crystal lattice.
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality.[5][6] For 3-(Nitromethyl)phthalide, slow evaporation of a saturated solution in a suitable solvent (e.g., ethyl acetate, acetone) is a common starting point. A vial containing the solution is loosely covered to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.[7]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique pattern of spots. The instrument rotates the crystal and collects the intensity and position of thousands of these reflections.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods. This initial model is refined to best fit the experimental data, resulting in a detailed three-dimensional structure of 3-(Nitromethyl)phthalide.
The resulting crystal structure would provide precise measurements of the dihedral angle between the phthalide ring and the nitromethyl group, revealing the preferred conformation in the solid state.
NMR Spectroscopy: Conformation in Solution
While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the dynamic conformational behavior of molecules in solution.[8][9][10] For 3-(Nitromethyl)phthalide, NMR can be used to determine the preferred conformation and to probe the energy barrier to rotation around the C3-C(nitromethyl) bond.
-
Sample Preparation: Prepare a solution of purified 3-(Nitromethyl)phthalide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration appropriate for the spectrometer.
-
¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum. The chemical shifts and coupling constants of the protons, particularly the methine proton at C3 and the methylene protons of the nitromethyl group, will be sensitive to the molecular conformation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Perform a 2D NOESY or ROESY experiment. The presence of through-space correlations (NOEs) between specific protons of the phthalide ring and the nitromethyl group can provide direct evidence for their spatial proximity, thus defining the preferred conformation.
-
Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures. If there is a dynamic equilibrium between two or more conformers, changes in the spectral line shapes (e.g., broadening and coalescence of peaks) can be observed as the temperature is varied. Analysis of these changes can provide the activation energy for the conformational interchange.
Computational Chemistry: Predicting Conformational Landscapes
In the absence of experimental data or to complement it, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the stable conformations of a molecule and their relative energies.[11][12]
Protocol for DFT-Based Conformational Analysis:
-
Initial Structure Generation: Generate an initial 3D structure of 3-(Nitromethyl)phthalide using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search by rotating the dihedral angle of the C3-C(nitromethyl) bond. This will generate a series of potential low-energy conformations.
-
Geometry Optimization: Each of the generated conformers is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[13] This process finds the lowest energy geometry for each starting conformation.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Relative Energy Calculation: The relative energies of the stable conformers are calculated to determine the most stable conformation and the energy differences between them. This allows for the prediction of the Boltzmann population of each conformer at a given temperature.
Molecular Structure and Conformational Preferences of 3-(Nitromethyl)phthalide
Based on the principles of stereochemistry and the analysis of related systems, we can predict the likely conformational behavior of 3-(Nitromethyl)phthalide. The rotation around the single bond connecting the chiral center (C3) and the nitromethyl group is expected to be hindered due to steric interactions between the bulky nitro group and the ortho-substituents of the benzene ring of the phthalide core.
Computational studies would likely reveal two primary low-energy conformers, corresponding to different staggered arrangements of the nitromethyl group relative to the phthalide ring. The relative stability of these conformers will be determined by a balance of steric hindrance and electrostatic interactions.
Table 1: Predicted Conformational Data for 3-(Nitromethyl)phthalide
| Parameter | Predicted Value/Observation |
| Key Dihedral Angle | C(carbonyl)-C(aromatic)-C3-C(nitromethyl) |
| Likely Conformations | Two low-energy staggered conformers |
| Energy Barrier to Rotation | Expected to be significant, potentially observable by VT-NMR |
| Dominant Conformer | Dependent on the subtle balance of steric and electronic effects |
Implications for Reactivity and Drug Design
The conformation of 3-(Nitromethyl)phthalide has significant implications for its chemical reactivity and its potential as a pharmacophore.[14] The accessibility of the acidic protons on the nitromethyl group, for instance, will be influenced by the steric environment created by the phthalide ring in the preferred conformation. This can affect its participation in reactions such as Henry (nitroaldol) reactions.[15]
From a drug design perspective, the defined three-dimensional shape of the dominant conformer is crucial for its interaction with a biological target. A rigidified conformation, resulting from a high rotational barrier, can lead to higher binding affinity and selectivity. Understanding the conformational landscape of 3-(Nitromethyl)phthalide is therefore a critical step in the rational design of new therapeutic agents based on this scaffold.
Conclusion
The molecular structure and conformation of 3-(Nitromethyl)phthalide are governed by the interplay of its rigid phthalide core and the rotatable nitromethyl substituent. A multi-faceted approach, combining synthesis, experimental characterization through X-ray crystallography and NMR spectroscopy, and predictive computational modeling, is essential for a comprehensive understanding. The insights gained from such studies are not only of fundamental chemical interest but also hold significant value for the application of 3-(Nitromethyl)phthalide in organic synthesis and the development of novel pharmaceuticals.
Visualizations
Diagram 1: Synthesis of 3-(Nitromethyl)phthalide
Caption: Synthetic route to 3-(Nitromethyl)phthalide.
Diagram 2: Workflow for Conformational Analysis
Caption: Integrated workflow for conformational analysis.
References
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X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Growing Quality Crystals for Single Crystal X-ray Analysis. Retrieved from [Link]
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Mazzanti, A., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances, 9(35), 20211-20220. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
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Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(38), e202205735. [Link]
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Tanaka, T., et al. (2023). Conformational analysis of davidiin and punicafolin via DFT calculation of 1H NMR coupling constants. ChemRxiv. [Link]
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Di Tommaso, E., et al. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. [Link]
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Delgado, G., & Chávez, M. I. (2017). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. In Studies in Natural Products Chemistry (Vol. 52, pp. 43-105). Elsevier. [Link]
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Aitken, R. A., & Raut, S. V. (1993). Structurally Dependent Behavior of the Nitromethyl Group of Aliphatic γ-Nitrothioamides under Nitrile Oxide Generation Reaction Conditions. ChemInform, 24(33). [Link]
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Kumar, A., et al. (2012). Probing the reactivity of o-phthalaldehydic acid/methyl ester: synthesis of N-isoindolinones and 3-arylaminophthalides. Chemical Communications, 48(67), 8344-8346. [Link]
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Villalobos-García, D., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 3015. [Link]
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Spectroscopic data for 3-(nitromethyl)isobenzofuran-1(3H)-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(nitromethyl)isobenzofuran-1(3H)-one
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the spectroscopic data for 3-(nitromethyl)isobenzofuran-1(3H)-one, a compound of interest in medicinal chemistry and materials science.[1] Designed for researchers, scientists, and drug development professionals, this document details the expected spectroscopic signatures and provides field-proven methodologies for data acquisition and interpretation.
Compound Overview
3-(Nitromethyl)isobenzofuran-1(3H)-one, also known as 3-nitromethylphthalide, belongs to the isobenzofuranone class of compounds.[2] Its structure features a bicyclic lactone core with a nitromethyl substituent at the 3-position. This unique combination of functional groups dictates its chemical properties and spectroscopic behavior.
Key Molecular Information:
-
Molecular Formula: C₉H₇NO₄[2]
-
Molecular Weight: 193.16 g/mol [2]
-
IUPAC Name: 3-(nitromethyl)-2-benzofuran-1(3H)-one[2]
-
CAS Number: 3598-68-3[2]
Caption: Molecular structure of 3-(nitromethyl)isobenzofuran-1(3H)-one.
Spectroscopic Data Summary
The following table summarizes the expected and reported spectroscopic data for 3-(nitromethyl)isobenzofuran-1(3H)-one. The interpretation of this data is crucial for confirming the compound's identity and purity.
| Spectroscopic Technique | Key Features and Expected Values |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.5-8.0 ppm. Benzylic Proton (H-3): Triplet around δ 6.0-6.5 ppm. Methylene Protons (-CH₂NO₂): Doublet of doublets around δ 4.5-5.0 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 168-172 ppm. Aromatic Carbons: Signals between δ 120-150 ppm. Benzylic Carbon (C-3): Signal around δ 80-85 ppm. Methylene Carbon (-CH₂NO₂): Signal around δ 75-80 ppm. |
| IR Spectroscopy | C=O Stretch (lactone): Strong absorption band at ~1760-1780 cm⁻¹. NO₂ Stretch (asymmetric): Strong absorption at ~1550-1560 cm⁻¹. NO₂ Stretch (symmetric): Medium absorption at ~1370-1380 cm⁻¹. C-O Stretch: Absorption in the 1000-1300 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z 193.04. Key Fragments: m/z 147 ([M-NO₂]⁺), m/z 133 (phthalidyl cation), m/z 105, m/z 77.[2] |
Methodologies and Experimental Protocols
The following protocols are standardized procedures for acquiring high-quality spectroscopic data for isobenzofuranone derivatives.[3] The rationale behind specific choices of solvents and parameters is provided to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation in organic chemistry. For 3-(nitromethyl)isobenzofuran-1(3H)-one, both ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule.
Caption: General workflow for NMR data acquisition and processing.
¹H and ¹³C NMR Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used for less soluble compounds.
-
Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The experiments should be performed on a spectrometer operating at a frequency of at least 400 MHz for ¹H and 100 MHz for ¹³C to ensure adequate signal resolution.[3]
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) using appropriate software.
-
Apply a Fourier transform, followed by phase and baseline corrections.
-
Reference the spectra to the TMS signal.
-
Integrate the signals in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of bonds provide a characteristic "fingerprint" of the compound.
FTIR Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Grind approximately 1 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the IR region.[4]
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract atmospheric contributions (CO₂, H₂O).
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups in 3-(nitromethyl)isobenzofuran-1(3H)-one.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure.
Caption: A simplified workflow for mass spectrometry analysis.
High-Resolution Mass Spectrometry (HRMS) Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Use an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.
-
Acquire the spectrum in positive or negative ion mode.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion.
-
Compare the experimentally determined mass with the calculated theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern to further support the proposed structure.
-
Conclusion
The spectroscopic techniques outlined in this guide provide a robust framework for the unequivocal identification and characterization of 3-(nitromethyl)isobenzofuran-1(3H)-one. Adherence to these protocols and a thorough understanding of the principles behind them are paramount for ensuring data quality and advancing research and development efforts involving this and related molecular scaffolds.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1(3H)-Isobenzofuranone, 3,3-dimethyl-. NIST WebBook. Retrieved from [Link]
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Physical and chemical properties of 3-(Nitromethyl)-2-benzofuran-1(3H)-one
An In-depth Technical Guide to 3-(Nitromethyl)-2-benzofuran-1(3H)-one
Introduction: this compound, also known as 3-nitromethylphthalide, is a heterocyclic organic compound featuring a benzofuranone core. The benzofuranone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering insights into its synthesis, reactivity, and potential applications for professionals in chemical research and drug development. Understanding these core characteristics is fundamental to leveraging this molecule as a building block for more complex chemical entities.
Chemical Identity and Molecular Structure
Accurate identification is the cornerstone of chemical research. This compound is unambiguously defined by several key identifiers and structural descriptors.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 3598-68-3 | VSNCHEM[4], Guidechem[5] |
| Molecular Formula | C₉H₇NO₄ | PubChem[3] |
| Molecular Weight | 193.16 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(OC2=O)C[O-] | PubChem[3] |
| InChI | InChI=1S/C9H7NO4/c11-9-7-4-2-1-3-6(7)8(14-9)5-10(12)13/h1-4,8H,5H2 | PubChem[3] |
| InChIKey | UMCCJTPPLWDHLK-UHFFFAOYSA-N | PubChem[3] |
Molecular Structure Visualization
The structure consists of a fused benzene and furan-2-one ring system, forming the isobenzofuran-1(3H)-one core. A nitromethyl group is attached at the 3-position of the heterocyclic ring.
Caption: 2D structure of this compound.
Physical and Chemical Properties
The physicochemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications.
Table 2: Physical and Computed Properties
| Property | Value | Notes | Source |
|---|---|---|---|
| Boiling Point | 405.3°C at 760 mmHg | Estimated | Guidechem[5] |
| Flash Point | 214.6°C | Estimated | Guidechem[5] |
| XLogP3 | 0.8 | Computed | PubChem[3] |
| Polar Surface Area | 72.1 Ų | Computed | PubChem[3] |
| Hydrogen Bond Donors | 0 | Computed | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | Computed | PubChem[3] |
| Rotatable Bond Count | 2 | Computed | PubChem[3] |
Expert Insights: The computed XLogP3 value of 0.8 suggests moderate lipophilicity, indicating that the compound is likely to have limited solubility in water but better solubility in organic solvents. The polar surface area of 72.1 Ų is within the range typically associated with good cell permeability, a crucial factor in drug development. The presence of four hydrogen bond acceptors (the two oxygens of the nitro group and the two oxygens of the lactone) influences its interaction with polar solvents and biological macromolecules.
Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation and purity assessment. The following data has been reported for this compound.
Table 3: Summary of Spectroscopic Information
| Technique | Key Features | Source |
|---|---|---|
| ¹H NMR | Data available from BRUKER AC-300. | SpectraBase via PubChem[3] |
| GC-MS | NIST Number: 242075. Key fragments (m/z): 146, 133, 105. | NIST via PubChem[3] |
| FTIR | Spectrum acquired using KBr wafer technique. | SpectraBase via PubChem[3] |
Causality Behind Experimental Choices:
-
¹H NMR is the primary technique for determining the proton framework of a molecule. For this compound, it would confirm the presence of aromatic protons, the diastereotopic protons of the methylene (-CH₂-) group, and the methine (-CH-) proton at the stereocenter.
-
GC-MS provides both the retention time (a measure of volatility) and the mass fragmentation pattern. The observed fragments are characteristic of the molecule's structure, with the base peak often corresponding to a particularly stable fragment, helping to confirm the core benzofuranone structure.
-
FTIR is used to identify functional groups. The spectrum for this compound would be expected to show strong characteristic peaks for the nitro group (N-O stretching) and the lactone carbonyl group (C=O stretching). The use of a KBr wafer is a standard technique for analyzing solid samples.
Synthesis and Chemical Reactivity
While specific, detailed synthetic protocols for this compound are not widely published in top-tier journals, its synthesis can be inferred from established methods for constructing the benzofuranone scaffold.
Plausible Synthetic Approaches
The construction of substituted benzofuranones is an active area of research. Modern synthetic strategies often rely on domino or cascade reactions to build molecular complexity efficiently.
-
From Hydroxy-pyrones and Nitroalkenes: A reported method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which can lead to the regioselective formation of substituted benzofuranones.[6] This approach allows for programmable substitution patterns on the aromatic ring.
-
Domino Friedel-Crafts/Lactonization: Another powerful strategy involves a domino reaction commencing with a Friedel-Crafts alkylation of a phenol derivative, followed by an intramolecular lactonization to form the benzofuran-2-one ring.[1] This method is particularly useful for creating 3,3-disubstituted benzofuranones.
Caption: General workflow for domino synthesis of benzofuranones.
Expected Chemical Reactivity
The reactivity of this compound is governed by its key functional groups: the lactone, the aromatic ring, and the nitromethyl moiety.
-
Lactone Ring Opening: The ester linkage in the lactone is susceptible to hydrolysis under basic or acidic conditions, which would open the ring to form a 2-(hydroxymethyl)benzoic acid derivative.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation). The existing oxygen substituent will direct incoming electrophiles primarily to the positions ortho and para to it.
-
Reactivity of the Nitromethyl Group: The protons on the carbon adjacent to the nitro group are acidic. This allows for deprotonation with a suitable base to form a nitronate anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as Michael additions or Henry (nitro-aldol) reactions, making it a valuable handle for further molecular elaboration.
Relevance in Drug Discovery and Research
The isobenzofuran-1(3H)-one core is a key pharmacophore found in compounds with significant therapeutic potential. Recent studies have highlighted derivatives of this scaffold as promising agents in neuroprotection and oncology.
-
Neuroprotection: A 2024 study published in the Journal of Medicinal Chemistry described the discovery of isobenzofuran-1(3H)-one derivatives as selective inhibitors of the TREK-1 potassium channel.[7] Inhibition of TREK-1 is a potential strategy for preventing neuronal cell death in ischemic stroke.[7]
-
Anticancer Activity: The broader class of benzofuran compounds has been extensively investigated for anticancer properties.[2] They can be designed to interact with various biological targets involved in cancer progression.
While this compound itself is not a marketed drug, its structure represents a valuable starting point. The reactive nitromethyl group serves as a synthetic handle for introducing diverse functionalities, enabling the generation of chemical libraries for screening and lead optimization in drug discovery programs.
Safety and Handling
As with any research chemical, proper handling procedures are mandatory to ensure laboratory safety.
Table 4: Summary of Safety Information
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Wear chemical-impermeable gloves (satisfying EN 374), safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood.[8] |
| Inhalation | Avoid breathing dust or vapors. If inhaled, move to fresh air. If breathing is difficult, provide oxygen.[8] |
| Skin/Eye Contact | Avoid contact. In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[8] |
| Firefighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus.[8] |
| Disposal | Dispose of via a licensed chemical destruction plant. Do not allow entry into drains or sewer systems.[8] |
Trustworthiness of Protocols: The safety protocols described are based on standard laboratory practices and information from Safety Data Sheets (SDS). Adherence to these guidelines provides a self-validating system for minimizing exposure and risk during handling and experimentation.
Conclusion
This compound is a well-defined chemical entity with a rich set of properties that make it a compound of interest for synthetic and medicinal chemists. Its benzofuranone core is a recognized pharmacophore, and the presence of a reactive nitromethyl group provides a versatile platform for the synthesis of novel derivatives. The data presented in this guide—from its fundamental physical properties and spectroscopic signature to its potential synthetic routes and biological relevance—equips researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
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An In-Depth Technical Guide to 3-(Nitromethyl)-2-benzofuran-1(3H)-one
Introduction: Unveiling a Unique Heterocycle
3-(Nitromethyl)-2-benzofuran-1(3H)-one, also known as 3-nitromethylphthalide, is a fascinating heterocyclic compound characterized by a benzofuranone core fused to a nitromethyl group.[1] This molecule holds potential interest for researchers in medicinal chemistry and drug development due to the established biological activities of both the benzofuranone scaffold and organic nitro compounds. The benzofuranone moiety is a structural component in various natural products and synthetic compounds exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] Concurrently, the nitro group is a versatile functional group in medicinal chemistry, often acting as a bioisostere or participating in bioreductive activation mechanisms, particularly in the development of antimicrobial and anticancer agents. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a valuable resource for scientists exploring its utility in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | PubChem[1] |
| Molecular Weight | 193.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 3598-68-3 | PubChem[1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported |
Spectroscopic data is crucial for the unambiguous identification and characterization of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuranone core, a methine proton at the 3-position, and the methylene protons of the nitromethyl group.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the lactone ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group of the lactone, the nitro group, and the aromatic ring system.
Synthesis of this compound: A Classic Approach
The primary synthetic route to this compound is based on the seminal work of Whelton and Huitric, published in 1970.[4] The synthesis involves a nitro-aldol (Henry) reaction between 2-formylbenzoic acid and nitromethane. 2-Formylbenzoic acid exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide, which is the reactive species in this condensation.
Reaction Principle: The Henry Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. The reaction is initiated by the deprotonation of the acidic α-proton of the nitroalkane to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alkoxide. Subsequent protonation yields the β-nitro alcohol product. In the case of this compound synthesis, the intramolecular cyclization of the intermediate β-nitro alcohol derived from 2-formylbenzoic acid leads to the formation of the lactone ring.
Experimental Protocol
The following is a generalized experimental protocol based on the established chemistry. Researchers should consult the original literature for precise experimental details.[4]
Materials:
-
2-Formylbenzoic acid
-
Nitromethane
-
A suitable base (e.g., a tertiary amine like triethylamine or a stronger base like sodium hydroxide)
-
An appropriate solvent (e.g., an alcohol like ethanol or a polar aprotic solvent)
-
Acid for workup (e.g., dilute hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formylbenzoic acid in the chosen solvent.
-
Addition of Reagents: To this solution, add an excess of nitromethane followed by the dropwise addition of the base at room temperature. The amount of base should be catalytic.
-
Reaction: The reaction mixture is then heated to reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with dilute acid and extracted with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated in vacuo. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Potential Transformations
The chemical reactivity of this compound is dictated by the functional groups present: the lactone, the nitro group, and the acidic α-protons of the nitromethyl moiety.
-
Lactone Ring Opening: The lactone is susceptible to nucleophilic attack, leading to ring-opening reactions under either acidic or basic conditions.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation would yield 3-(aminomethyl)-2-benzofuran-1(3H)-one, a potentially valuable building block for further derivatization.
-
Reactions at the α-Carbon: The methylene protons adjacent to the nitro group are acidic and can be deprotonated by a base to form a nitronate anion. This anion can then participate in various carbon-carbon bond-forming reactions, such as Michael additions or further aldol-type reactions.
Caption: Potential chemical transformations of this compound.
Biological Activity and Therapeutic Potential: An Unexplored Frontier
The benzofuranone core is present in a number of biologically active compounds. For instance, certain derivatives of isobenzofuran-1(3H)-one have been explored for their antimicrobial and antioxidant properties.[2] Furthermore, the structurally related phthalides have been the subject of extensive research, with some demonstrating significant neuroprotective and anti-inflammatory activities.[3]
The presence of the nitro group could confer unique biological properties. Nitroaromatic compounds are known to have antimicrobial activity, and the nitro group can be crucial for the mechanism of action of certain drugs.
Given the pharmacological pedigree of its constituent moieties, this compound represents a novel chemical entity that warrants investigation for a range of biological activities, particularly in the areas of neuroprotection, inflammation, and infectious diseases. Its synthesis from readily available starting materials makes it an accessible target for biological screening and further medicinal chemistry efforts.
Conclusion and Future Perspectives
This compound is a readily synthesizable heterocyclic compound with a unique combination of a benzofuranone core and a nitromethyl substituent. While its synthesis was reported decades ago, its chemical reactivity and biological potential remain largely unexplored. This technical guide provides a foundational understanding of its synthesis and physicochemical properties, serving as a catalyst for future research. The structural alerts within the molecule suggest that it could be a valuable lead compound for the development of novel therapeutics. Further studies are required to elucidate its reactivity profile and to screen for a broad range of biological activities. The derivatization of this molecule, particularly through the transformation of the nitro group, could lead to a library of novel compounds with diverse pharmacological properties.
References
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Discovery and history of 3-substituted benzofuranones
An In-depth Technical Guide to the Discovery and History of 3-Substituted Benzofuranones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuranone core, a privileged heterocyclic scaffold, has garnered significant attention in the fields of medicinal chemistry and natural products synthesis due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the discovery and historical development of 3-substituted benzofuranones. We will explore the seminal discoveries that first brought the benzofuran ring system to light, trace the evolution of synthetic methodologies for its construction, and delve into the nuanced strategies that have been developed to achieve specific substitution patterns, with a particular focus on the C-3 position. This guide will elucidate the causal relationships behind key experimental choices, present detailed protocols for pivotal synthetic transformations, and offer insights into the therapeutic potential that continues to drive research in this area.
The Genesis of a Privileged Scaffold: Early Discoveries of the Benzofuran Ring System
The journey into the rich chemistry of benzofurans began in the late 19th century. In 1870, Sir William Henry Perkin was the first to synthesize the parent benzofuran ring, a landmark achievement that laid the groundwork for over a century of research into this important class of heterocycles.[1][2] His initial synthesis, starting from coumarin, was a multi-step process that, while not high-yielding by modern standards, was a critical proof of concept.[2]
The furan ring itself was first described by Limpricht, who isolated it from pinewood, following Scheele and co-worker's earlier synthesis of the furan derivative, pyromucic acid (furan-2-carboxylic acid), via the dry distillation of mucic acid.[2] The fusion of this five-membered heterocyclic ring to a benzene nucleus gives rise to the benzofuran scaffold, a structural motif that would later be found in a vast array of natural products and synthetic compounds with significant biological activity.[1][2][3][4][5]
Early methodologies for constructing the benzofuran ring often involved harsh reaction conditions and offered limited control over substitution patterns. Common approaches included the reaction of salicylaldehyde with ethyl chloroacetate or α-haloketones.[1] Another classical approach involved the intramolecular cyclization of α-phenoxycarbonyl compounds, such as in a Friedel-Crafts-type condensation, to form the furanoid ring.[6] However, these methods often suffered from issues of regioselectivity, particularly when both ortho positions on the phenolic precursor were unsubstituted.[6]
The Emergence of 3-Substituted Benzofuranones: A New Frontier in Medicinal Chemistry
While much of the early focus was on the synthesis of 2-substituted and 2,3-disubstituted benzofurans, the unique chemical and biological properties of benzofuran-3(2H)-ones, also known as coumaranones, began to attract significant interest. The introduction of a carbonyl group at the 2-position and a substitution at the 3-position creates a chiral center, opening up possibilities for stereoselective synthesis and nuanced interactions with biological targets.
3-Substituted benzofuranones are key structural units in a variety of biologically active natural products and represent the core of many approved drugs.[7][8] Their derivatives have demonstrated a broad range of pharmacological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties.[4][5] For instance, fumimycin is a naturally occurring benzofuranone that exhibits antibiotic activity by inhibiting the bacterial protein deformylase enzyme.[6] This has fueled decades of research into the chemical synthesis of these valuable compounds.[6]
Evolution of Synthetic Methodologies for 3-Substituted Benzofuranones
The development of synthetic routes to 3-substituted benzofuranones has been a continuous pursuit, driven by the need for more efficient, selective, and versatile methods.
Classical Approaches and Their Limitations
Initial forays into the synthesis of 3-substituted benzofuranones often relied on multi-step sequences that were laborious and lacked generality. One of the foundational methods involves the lactonization of (ortho-hydroxy)aryl acetic acids.[9] However, the stability of the starting materials under the required strong acidic or basic conditions, or at high temperatures, presented significant challenges.[9]
Modern Catalytic Strategies
The advent of transition-metal catalysis revolutionized the synthesis of benzofuranones. These methods offer milder reaction conditions, improved yields, and greater functional group tolerance.
Palladium catalysis has been extensively employed in the synthesis of benzofuran derivatives.[7][10] For the construction of 3-substituted benzofuranones, palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a powerful tool for the enantioselective synthesis of sterically hindered benzofuran-3(2H)-one-derived α-aryl-β-keto esters.[11]
Experimental Protocol: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation [11]
-
Substrate Preparation: Synthesize the requisite racemic α-(ortho-iodophenyl)-β-oxo allyl esters.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine the racemic substrate, the palladium catalyst, and the chiral ligand (e.g., (R,R)-ANDEN phenyl Trost ligand).
-
Solvent and Reaction Conditions: Dissolve the mixture in a suitable solvent and stir at the appropriate temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product via flash column chromatography to yield the α-allylated product with a quaternary stereocenter.
Gold catalysts have also proven to be highly effective in the synthesis of benzofuran-3(2H)-ones through the cycloisomerization of o-alkynyl phenols.[12] This methodology provides a direct route to the benzofuranone core.
Conceptual Workflow: Gold-Catalyzed Cycloisomerization
Caption: Gold-catalyzed cycloisomerization of o-alkynyl phenols.
Domino and Cascade Reactions
More recently, one-pot domino and cascade reactions have been developed to streamline the synthesis of complex 3-substituted benzofuranones. These approaches combine multiple transformations in a single operation, reducing waste and improving overall efficiency. A notable example is the alkali-promoted Michael addition and lactonization cascade for the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones.[9]
Reaction Scheme: Domino Michael Addition/Lactonization
Caption: Domino synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones.
The Medicinal Chemistry Landscape of 3-Substituted Benzofuranones
The interest in 3-substituted benzofuranones is largely driven by their potential as therapeutic agents. The introduction of a substituent at the 3-position allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its biological activity.
A series of 3-substituted-benzofuran-2-carboxylic esters have been synthesized and evaluated as inhibitors of ischemic cell death.[13] Notably, the introduction of a sulfur-containing substituent at the C-3 position markedly improved the inhibitory potency.[13]
Table 1: Ischemic Cell Death Inhibitory Activity of 3-Substituted Benzofuran-2-Carboxylic Esters [13]
| Compound | 3-Position Substituent | EC₅₀ (µM) | Cell Death (%) |
| 10 | 2-(4-nitro-phenylsulfanyl)-acetylamino | 0.532 | 6.18 |
| 18 | 3-(pyridin-2-ylsulfanyl)-propionylamino | 0.557 | 7.02 |
Future Directions and Perspectives
The field of 3-substituted benzofuranone synthesis continues to evolve, with ongoing efforts to develop more stereoselective and atom-economical methods. The application of novel catalytic systems and the exploration of new reaction pathways will undoubtedly lead to the discovery of novel benzofuranone derivatives with enhanced biological activities. The development of efficient methods for the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones is an attractive area of research, with potential applications in the synthesis of natural products and other chiral compounds of interest.[9] As our understanding of the structure-activity relationships of these compounds deepens, we can expect to see the emergence of new drug candidates for a wide range of diseases.
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthetic methods of benzofuran‐3(2H)‐ones. (n.d.). ResearchGate. Retrieved from [Link]
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Unlocking the Therapeutic Arsenal of Nitro-Containing Benzofuranones: A Guide to Biological Activities and Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its versatile structure has been explored for a wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4] When this privileged scaffold is functionalized with a nitro group—a potent and often controversial pharmacophore—a new dimension of biological activity emerges. The nitro group is a strong electron-withdrawing moiety that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often serving as a bioactivatable "warhead" for therapeutic intervention.[5]
This technical guide provides a comprehensive exploration of nitro-containing benzofuranones, designed for professionals in drug discovery and development. We will delve into their synthesis, dissect their diverse biological activities with a focus on the underlying mechanisms of action, and present robust experimental protocols for their evaluation. The narrative is structured to explain the causality behind experimental choices, ensuring a deep, field-proven understanding of this promising class of compounds.
Synthetic Pathways to Nitro-Containing Benzofuranones
The synthesis of nitro-containing benzofuranones can be achieved through several strategic routes, primarily involving the construction of the heterocyclic ring system with a pre-existing nitro group on one of the precursors or by nitration of a pre-formed benzofuranone core.
A common and effective method involves the condensation of substituted salicylaldehydes with α-haloketones or other reactive methylene compounds bearing a nitro group.[6] Another prominent strategy is the intramolecular cyclization of precursors, which can be designed to position the nitro group at specific locations on the aromatic ring.[7][8] For instance, the reaction of substituted salicylaldehydes with nitro epoxides in the presence of a base can yield substituted benzofuran derivatives efficiently.[7]
Below is a generalized workflow illustrating a common synthetic approach.
Caption: Generalized workflow for the synthesis of nitro-benzofuranones.
Diverse Biological Activities and Mechanistic Insights
The introduction of a nitro group onto the benzofuranone scaffold unlocks a spectrum of potent biological activities, primarily centered around antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Nitro-containing benzofuranones have demonstrated significant bacteriostatic and bactericidal properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[9][10] Notably, hybrids of 3(2H)-benzofuranone with nitroimidazole moieties have shown remarkable inhibition of methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) as low as 0.78 µg/mL.[11] The spectrum of activity is often similar to established nitro-drugs like nitrofurazone.[9]
Mechanism of Action: Reductive Bioactivation The primary mechanism of antimicrobial action is contingent upon the reductive activation of the nitro group by microbial nitroreductases (NTRs).[5][12] These enzymes, present in susceptible bacteria, catalyze the reduction of the nitro group (NO₂) to highly reactive intermediates, such as the nitroso (NO) and hydroxylamino (NHOH) species. These radical species are cytotoxic, inducing widespread damage to cellular macromolecules, including DNA, RNA, and proteins, ultimately leading to cell death.[5] This bioactivation is often more efficient under the low-oxygen conditions characteristic of many infection sites.[12]
Caption: Inhibition of nitric oxide production by nitro-benzofuranones.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of nitro-containing benzofuranones must follow validated protocols.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Self-Validation: The clarity of the negative control and turbidity of the positive control validate the assay conditions. The inclusion of a reference antibiotic (e.g., ciprofloxacin) provides a benchmark for activity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of a compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Self-Validation: The assay includes untreated controls and a reference drug (e.g., doxorubicin) to validate cell health and compound efficacy.
Protocol 3: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol quantifies nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture: Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement: After a short incubation period, measure the absorbance at ~540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.
-
Analysis: Use a sodium nitrite standard curve to calculate the nitrite concentration. Determine the IC₅₀ value for NO inhibition.
-
Self-Validation: Controls include unstimulated cells (baseline NO), LPS-stimulated cells (maximum NO), and a known iNOS inhibitor (e.g., L-NAME) to validate the cellular response and assay performance.
Future Perspectives and Conclusion
Nitro-containing benzofuranones represent a versatile and potent class of molecules with significant therapeutic potential. Their multi-faceted biological activities, driven by mechanisms like reductive bioactivation and apoptosis induction, make them compelling candidates for further drug development.
However, challenges remain. The nitro group, while essential for activity, can also be associated with toxicity and mutagenicity concerns, which must be carefully evaluated. F[5]uture research should focus on:
-
Designing for Selectivity: Modifying the benzofuranone scaffold to enhance selective accumulation in target cells (e.g., cancer cells or bacteria) to minimize off-target effects.
-
Developing Hybrid Molecules: Combining the nitro-benzofuranone core with other pharmacophores to create hybrid drugs with synergistic or multi-target activities. *[3] Exploring Novel Mechanisms: Investigating other potential cellular targets and signaling pathways to fully understand their therapeutic effects.
-
In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
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Powers, L. J. (1976). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 57-62. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]
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Navidpour, L., et al. (n.d.). Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. ResearchGate. [Link]
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Powers, L. J., & Mertes, M. P. (1970). Antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 13(6), 1102-1105. [Link]
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Shi, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28251-28277. [Link]
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Acar, Ç., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PLoS ONE, 18(9), e0291136. [Link]
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Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2736. [Link]
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Floyd, R. A., et al. (2010). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Current Medicinal Chemistry, 17(29), 3392-3399. [Link]
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Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
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ResearchGate. (n.d.). Synthesis of benzofuran‐5‐yl‐2H‐pyran‐2one and 5‐nitroisocoumarin derivatives from enamine compounds. ResearchGate. [Link]
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Kumar, R., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(14), 5566. [Link]
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ResearchGate. (n.d.). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. ResearchGate. [Link]
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Szymański, P., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(16), 4767. [Link]
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Chaves, J. S., et al. (2017). The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway. Journal of Pain Research, 10, 287-296. [Link]
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Al-Warhi, T., et al. (2021). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science. [Link]
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Fakhri, S., et al. (2021). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Expert Review of Anti-infective Therapy, 19(12), 1595-1608. [Link]
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Ghorab, M. M., et al. (2011). Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. Acta Pharmaceutica, 61(2), 159-173. [Link]
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Shi, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
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El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(19), 12759-12781. [Link]
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ResearchGate. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. ResearchGate. [Link]
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Zhang, X., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 29(16), 3861. [Link]
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Al-Warhi, T., et al. (2021). Therapeutic potential of naturally occurring benzofuran derivatives and hybrids of benzofurans with other pharmacophores as antibacterial agents. Current Topics in Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Benzofurans: A new profile of biological activities. ResearchGate. [Link]
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El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]
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Tubaro, A., et al. (1986). Anti-inflammatory activity of benzopyrones that are inhibitors of cyclo- and lipo-oxygenase. Agents and Actions, 17(3-4), 377-379. [Link]
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Ali, M. M., et al. (2014). Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin. Medicinal Chemistry Research, 23(1), 309-322. [Link]
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Edwards, D. I., et al. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298. [Link]
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Methodological & Application
Application Notes and Protocols for the Purification of 3-(Nitromethyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the purification of 3-(Nitromethyl)phthalide, a key intermediate in various organic syntheses. The purity of this compound is paramount for the successful and reproducible formation of downstream products, making robust purification strategies essential. This document outlines several field-proven purification techniques, explaining the underlying principles and providing detailed, step-by-step protocols.
Introduction to 3-(Nitromethyl)phthalide and the Imperative for High Purity
3-(Nitromethyl)phthalide, with the chemical formula C₉H₇NO₄, is a yellow solid compound.[1][2] It serves as a valuable building block in the synthesis of a range of more complex molecules. Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the yield, purity, and pharmacological activity of the final products. Therefore, achieving a high degree of purity for 3-(Nitromethyl)phthalide is a critical step in any synthetic workflow.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Weight | 193.16 g/mol | [1][2] |
| Appearance | Yellow Solid | [1] |
| Solubility | Soluble in DMF, DMSO, Methanol | [3] |
| Storage | 2-8°C Refrigerator | [1] |
Purification Strategies: A Multi-faceted Approach
The choice of purification technique for 3-(Nitromethyl)phthalide depends on the nature and quantity of the impurities present, as well as the desired final purity. A combination of methods often yields the best results. The primary techniques discussed here are recrystallization and column chromatography.
Logical Workflow for Purification
The following diagram illustrates a typical workflow for the purification of crude 3-(Nitromethyl)phthalide.
Caption: A logical workflow for the purification of 3-(Nitromethyl)phthalide.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for removing impurities from solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Solvent Selection
Based on available data, 3-(Nitromethyl)phthalide is soluble in polar aprotic solvents like DMF and DMSO, and in polar protic solvents like methanol.[3] For recrystallization, a single solvent or a binary solvent system can be employed.
Recommended Solvents for Screening:
| Solvent/System | Rationale |
| Methanol | Known to dissolve the compound; cooling may induce crystallization. |
| Ethanol/Water | Ethanol can dissolve the compound, and the addition of water as an anti-solvent can promote crystallization. |
| Isopropanol | Similar properties to ethanol, offering another option. |
| Toluene | A non-polar solvent that may be suitable for removing non-polar impurities. |
Detailed Recrystallization Protocol
Materials:
-
Crude 3-(Nitromethyl)phthalide
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Dissolution: Place the crude 3-(Nitromethyl)phthalide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a binary solvent system, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until turbidity appears, and finally add a few drops of the "good" solvent to redissolve the precipitate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography: For High-Purity Applications
When recrystallization is insufficient to remove all impurities, or when separating compounds with similar solubility profiles, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is the standard choice for normal-phase chromatography of moderately polar compounds like 3-(Nitromethyl)phthalide.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC).
Suggested Mobile Phase Systems for TLC Screening:
-
Hexane:Ethyl Acetate (e.g., 9:1, 7:3, 1:1)
-
Petroleum Ether:Ethyl Acetate (e.g., 9:1, 7:3, 1:1)
-
Dichloromethane:Methanol (for more polar impurities)
Detailed Column Chromatography Protocol
Materials:
-
Crude 3-(Nitromethyl)phthalide
-
Silica gel
-
Chromatography column
-
Selected mobile phase solvents
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
Caption: Step-by-step workflow for column chromatography purification.
-
TLC Analysis: Spot the crude material on a TLC plate and develop it in various mobile phase systems to find a solvent mixture that gives the desired compound a retention factor (Rf) of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude 3-(Nitromethyl)phthalide in a minimum amount of the mobile phase (or a more polar solvent if necessary, followed by adsorption onto a small amount of silica) and carefully load it onto the top of the silica bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions of a suitable volume in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combining Fractions: Combine the fractions that show a single spot corresponding to the pure 3-(Nitromethyl)phthalide.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
Purity Assessment
After purification, it is crucial to assess the purity of the 3-(Nitromethyl)phthalide. Several analytical techniques can be employed for this purpose.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by separating the compound from any impurities and measuring the relative peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for both quantification of purity and identification of any impurities.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is thermally stable and volatile.[7][8] However, given the nitro group, thermal decomposition might be a concern.[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a different solvent system. |
| The solution is supersaturated. | Add a small amount of additional hot solvent. | |
| Poor separation in column chromatography | Incorrect mobile phase composition. | Re-optimize the mobile phase using TLC. |
| Column overloading. | Use a larger column or a smaller amount of crude material. | |
| Compound streaks on TLC plate | Sample is too concentrated. | Dilute the sample before spotting. |
| Compound is highly polar. | Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the mobile phase. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable and can be toxic.
-
Refer to the Safety Data Sheet (SDS) for 3-(Nitromethyl)phthalide and all solvents used for specific handling and disposal information.
References
-
Pharmaffiliates. (n.d.). CAS No : 3598-68-3 | Product Name : 3-Nitromethylphthalide. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Nitromethyl)-2-benzofuran-1(3H)-one. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phthalide. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of N-(2, 6-dioxo-3-piperidyl) phthalimide compound.
-
PubChem. (n.d.). Phthalide. Retrieved from [Link]
- Google Patents. (n.d.). CN104926786B - The preparation method of one kind 3 nitro N (piperidyl of 2,6 dioxo 3) phthalimide.
- Google Patents. (n.d.). CN103804350A - Method for preparing high-purity pomalidomide.
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Solubility of Things. (n.d.). Phthalide. Retrieved from [Link]
-
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Synthesis of 3-Substituted Benzofuranones: A Mechanistic and Practical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The benzofuran-2(3H)-one and benzofuran-3(2H)-one scaffolds are privileged heterocyclic motifs frequently encountered in biologically active natural products and pharmaceutical agents. Their unique structural and electronic properties make them crucial building blocks in medicinal chemistry and materials science. This comprehensive guide provides an in-depth exploration of the key reaction mechanisms governing the synthesis of 3-substituted benzofuranones. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers. Detailed, step-by-step protocols for benchmark transformations, including transition metal-catalyzed C-H activation, intramolecular cyclizations, and cascade reactions, are presented. This document is designed to serve as both a theoretical primer and a practical handbook for chemists engaged in the synthesis of these valuable compounds.
Introduction: The Significance of the Benzofuranone Core
Benzofuranones, specifically 3,3-disubstituted benzofuran-2(3H)-ones and their isomers, are core structures in a wide array of molecules exhibiting potent biological activities, including antibacterial, antileukemic, and enzyme inhibitory properties.[1][2] Notable examples include (-)-fumimycin and sorbicillactone A, which highlight the importance of controlling the stereochemistry at the C3 position.[1] The synthetic and biological relevance of these coumaranone derivatives has driven the development of numerous, and often elegant, synthetic strategies aimed at their construction. This guide will dissect several of the most powerful and mechanistically distinct approaches.
Chapter 1: Intramolecular Cyclization Strategies
The most classical and direct approach to the benzofuranone core involves the intramolecular cyclization of a suitably substituted precursor, typically an α-phenoxyacetic acid derivative. This strategy hinges on forming the critical C-O or C-C bond to close the five-membered lactone ring.
Mechanism: Acid-Catalyzed Friedel-Crafts / Lactonization Cascade
A robust and frequently employed method is the acid-catalyzed cascade reaction involving an initial Friedel-Crafts alkylation of a phenol with an α-hydroxy acid ester, followed by an immediate intramolecular lactonization. Strong Brønsted acids like perchloric acid (HClO₄) or trifluoromethanesulfonic acid (TfOH) are typically used to promote the reaction.[3]
The mechanism proceeds through several key steps:
-
Protonation: The acid catalyst protonates the hydroxyl group of the α-hydroxy acid ester, converting it into a good leaving group (water).
-
Carbocation Formation: Loss of water generates a stabilized carbocation.
-
Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation): The electron-rich phenol ring attacks the carbocation at the ortho position. This step is often highly regioselective.[4][5]
-
Lactonization: The phenolic hydroxyl group then performs an intramolecular nucleophilic attack on the ester carbonyl, eliminating the alcohol (e.g., ethanol) to form the final benzofuranone ring.[3]
Caption: Acid-catalyzed Friedel-Crafts/Lactonization cascade.
Protocol: HClO₄-Catalyzed Synthesis of 3-Alkyl-3-Aryl Benzofuranones
This protocol is adapted from a metal-free tandem reaction that provides access to a diverse range of 3,3-disubstituted benzofuranones.[3]
Materials:
-
Substituted Phenol (1.0 equiv)
-
Tertiary α-Hydroxy Acid Ester (e.g., ethyl 2-hydroxy-2-phenylpropanoate) (1.2 equiv)
-
Perchloric acid (HClO₄, 70% in H₂O) (20 mol%)
-
1,2-Dichloroethane (DCE)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.0 mmol) and the α-hydroxy acid ester (1.2 mmol).
-
Add 1,2-dichloroethane (5 mL).
-
Carefully add perchloric acid (0.017 mL, 0.2 mmol) to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-substituted benzofuranone.
Data Summary: Substrate Scope and Yields
| Entry | Phenol | α-Hydroxy Ester Substituent | Yield (%) |
| 1 | Phenol | Phenyl, Methyl | 91 |
| 2 | 4-Methoxyphenol | Phenyl, Methyl | 95 |
| 3 | 4-Chlorophenol | Phenyl, Methyl | 80 |
| 4 | Phenol | 4-Tolyl, Methyl | 88 |
Yields are representative based on published data.[3]
Chapter 2: Transition Metal-Catalyzed Syntheses
Modern organic synthesis heavily relies on transition metal catalysis to construct complex molecules under mild conditions with high efficiency and selectivity. Several powerful methods utilizing palladium and rhodium have been developed for benzofuranone synthesis.
Mechanism: Palladium-Catalyzed Intramolecular C-H Activation
A landmark strategy for forming the benzofuranone core involves the Pd(II)-catalyzed C-H activation of a phenylacetic acid, followed by intramolecular C-O bond formation.[3] This reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle.
-
C-H Activation/Cyclometalation: The phenylacetic acid coordinates to the Pd(II) catalyst, and an intramolecular C-H activation at the ortho position occurs to form a five-membered palladacycle intermediate. This is often the rate-determining step.
-
Oxidation: An oxidant (e.g., PhI(OAc)₂) oxidizes the Pd(II) center to a high-valent Pd(IV) species.
-
Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination, forming the C-O bond of the lactone and regenerating the active Pd(II) catalyst.
Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for C-H activation.
Protocol: Enantioselective Pd-Catalyzed C-H Functionalization
By employing a chiral ligand, this C-H activation strategy can be rendered enantioselective, providing access to chiral benzofuranones.[3]
Materials:
-
Phenylacetic Acid Substrate (1.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Chiral Amino Acid Ligand (e.g., N-Ac-L-Ile) (20 mol%)
-
PhI(OAc)₂ (1.2 equiv)
-
Hexafluoroisopropanol (HFIP)
Procedure:
-
In a sealed tube, combine the phenylacetic acid substrate (0.2 mmol), Pd(OAc)₂ (0.02 mmol), and the chiral ligand (0.04 mmol).
-
Add PhI(OAc)₂ (0.24 mmol).
-
Add HFIP (2.0 mL) as the solvent.
-
Seal the tube and heat the mixture at 60 °C for 24 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
The residue is then purified directly by flash chromatography on silica gel to yield the enantiomerically enriched benzofuranone.
-
Enantiomeric excess (ee) is determined by chiral HPLC analysis.
Insight: The chiral ligand coordinates to the palladium center, creating a chiral environment that directs the C-H activation and subsequent C-O bond formation to favor one enantiomer over the other. HFIP is a crucial solvent choice, as its high polarity and ability to form hydrogen bonds can stabilize the cationic intermediates in the catalytic cycle.
Mechanism: Rhodium-Catalyzed Intramolecular C-H Insertion
An alternative transition-metal-catalyzed route involves the generation of a rhodium carbene, which then undergoes an intramolecular C-H insertion reaction.[6][7][8] This method is particularly effective for synthesizing 2,3-dihydrobenzofurans, which can be subsequently oxidized to benzofurans. The rhodium carbene is typically generated in situ from a diazo compound or, more conveniently, from an N-sulfonyl-1,2,3-triazole precursor.[7][9]
-
Carbene Formation: The rhodium(II) catalyst (e.g., Rh₂(OAc)₄) reacts with the triazole, leading to the extrusion of N₂ and formation of a highly reactive α-imino rhodium carbene intermediate.
-
C-H Insertion: The electrophilic carbene then undergoes a concerted intramolecular insertion into a neighboring C(sp³)-H bond (e.g., on a benzyl ether), forming the dihydrobenzofuran ring.[6][10]
Caption: Rhodium-catalyzed C-H insertion workflow.
Chapter 3: Cascade Reactions for One-Pot Synthesis
Cascade (or domino) reactions are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. This approach enhances synthetic efficiency by reducing waste and purification steps.
Mechanism: Base-Promoted Michael Addition / Lactonization Domino Reaction
This elegant strategy builds 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones from N-substituted (ortho-hydroxy)aryl glycine esters and α,β-unsaturated carbonyl compounds.[1]
-
Deprotonation: A base, such as cesium carbonate (Cs₂CO₃), deprotonates the α-carbon of the glycine ester, forming an enolate.
-
Michael Addition: The enolate acts as a Michael donor, attacking the β-position of the α,β-unsaturated carbonyl compound (Michael acceptor).
-
Intramolecular Lactonization: The resulting intermediate undergoes a spontaneous intramolecular cyclization, where the phenolic hydroxyl group attacks the ester carbonyl to form the benzofuranone ring and displace the alcohol.[1]
Insight: Cesium carbonate is an effective base for this transformation. Its large cation size and the carbonate's basicity are well-suited to promote the initial Michael addition under conditions that are mild enough to prevent decomposition of the starting materials.[1]
Protocol: Cesium Carbonate-Promoted Domino Synthesis
This protocol is based on a reported one-pot synthesis of 3-amino-substituted benzofuranones.[1]
Materials:
-
N-substituted (ortho-hydroxy)aryl glycine ester (1.0 equiv)
-
α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone) (1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of the N-substituted (ortho-hydroxy)aryl glycine ester (0.5 mmol) in acetonitrile (5 mL), add the α,β-unsaturated carbonyl compound (0.75 mmol).
-
Add cesium carbonate (1.0 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired 3-substituted benzofuranone. In cases where diastereomers are formed, they can often be separated by careful chromatography.[1]
Chapter 4: General Laboratory Procedures and Safety
4.1. Purification and Characterization Purification of benzofuranone products is typically achieved using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing polarity, is generally effective. Product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
4.2. Safety Precautions Safe laboratory practice is paramount when performing these syntheses.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[11]
-
Ventilation: All reactions, especially those involving volatile solvents or heating, should be performed in a well-ventilated chemical fume hood.[12][13]
-
Reagent Handling:
-
Strong Acids (HClO₄, TfOH): These are highly corrosive. Handle with extreme care, using appropriate PPE, and have a neutralizing agent (like sodium bicarbonate) readily available for spills.
-
Transition Metal Catalysts: Palladium and rhodium compounds can be toxic and should be handled with care, avoiding inhalation of dust.[12]
-
Solvents: Many organic solvents (DCE, ACN, DMF) are flammable and/or toxic. Avoid open flames and ensure proper ventilation.[14][15]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[11]
Conclusion
The synthesis of 3-substituted benzofuranones is a rich field with a diverse array of mechanistic pathways available to the modern chemist. Classical acid-catalyzed cyclizations offer a direct and powerful route, while sophisticated transition-metal-catalyzed methods provide unparalleled control over selectivity and substrate scope, including access to chiral molecules. Furthermore, the development of elegant cascade reactions exemplifies the ongoing drive towards efficiency and sustainability in organic synthesis. By understanding the underlying mechanisms and the rationale behind specific protocols, researchers can better troubleshoot experiments, optimize conditions, and design novel synthetic routes to this important class of heterocyclic compounds.
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One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction. Chemical Communications. [Link]
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One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C-H insertion reaction. PubMed. [Link]
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Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Institutes of Health (NIH). [Link]
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One-Pot Synthesis of 2,3-Disubstituted Dihydrobenzofurans and Benzofurans via Rhodium-Catalyzed Intramolecular C-H Insertion Reaction. ResearchGate. [Link]
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Application Note: A Comprehensive Guide to the In Vitro Biological Screening of 3-(Nitromethyl)-2-benzofuran-1(3H)-one
Introduction
The benzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] The specific compound, 3-(Nitromethyl)-2-benzofuran-1(3H)-one (hereafter referred to as NMBF), combines this potent core with a nitromethyl group. This functionalization can significantly influence the molecule's electronic properties and its potential interactions with biological targets. Given the therapeutic potential of this chemical class, a systematic and robust in vitro screening process is essential to elucidate the bioactivity profile of NMBF and identify promising avenues for drug development.[3]
This document provides a comprehensive framework and detailed protocols for the initial in vitro biological screening of NMBF. The proposed workflow is designed to efficiently assess its cytotoxic, antimicrobial, and anti-inflammatory potential. The protocols are presented with an emphasis on the underlying scientific principles, causality behind experimental choices, and the inclusion of self-validating controls to ensure data integrity and reproducibility.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of the test compound are foundational to reliable and reproducible screening results.
-
Solubility Testing: Before preparing a high-concentration stock, the solubility of NMBF should be determined in various common solvents. Dimethyl sulfoxide (DMSO) is typically the solvent of choice for initial screening due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.
-
Stock Solution Protocol:
-
Accurately weigh 5-10 mg of NMBF using an analytical balance.
-
Dissolve the compound in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). The molecular weight of NMBF is 193.16 g/mol .[4]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Expert Insight: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound experimental results. A vehicle control (medium with the same concentration of DMSO as the highest test concentration) must be included in all assays.
Proposed In Vitro Screening Cascade
A tiered or cascaded approach to screening is both resource-efficient and scientifically logical. The initial step should always be a broad cytotoxicity assessment to determine the compound's therapeutic window. Subsequent assays for specific activities should be conducted at non-cytotoxic concentrations.
Caption: Principle of the Griess Assay for NO inhibition.
Step-by-Step Methodology:
-
Cell Seeding: Seed a murine macrophage cell line (e.g., RAW 264.7) into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of NMBF (determined from the MTT assay) for 1-2 hours before stimulation.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response. Include a positive control with a known inhibitor like Dexamethasone.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A magenta color will develop in the presence of nitrite.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite must be prepared to quantify the nitrite concentration.
Data Analysis and Presentation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.
-
% NO Inhibition = [1 - (Absorbance of Treated Cells / Absorbance of LPS Control)] x 100
Table 3: Hypothetical Anti-inflammatory Activity of NMBF
| Concentration (µM) | % Nitric Oxide Inhibition |
|---|---|
| 1 | 8.2 ± 1.5 |
| 5 | 25.6 ± 3.1 |
| 10 | 48.9 ± 4.5 |
| 25 | 72.3 ± 5.8 |
Interpretation and Next Steps
The primary screening cascade provides a foundational bioactivity profile for NMBF.
-
Interpreting the Data: A promising "hit" would be a compound that shows significant activity in the antimicrobial or anti-inflammatory assays at concentrations well below its cytotoxic IC₅₀ value (i.e., a high therapeutic index). For instance, if NMBF inhibits macrophage NO production by over 50% at 10 µM but has an IC₅₀ of >100 µM in HEK293 cells, it warrants further investigation as a potential anti-inflammatory agent.
-
Next Steps: Based on the primary screening results, a decision can be made to advance the compound to secondary, more specific assays.
-
If Cytotoxic Activity is Observed: Further assays could include Annexin V/PI staining to determine if cell death occurs via apoptosis or necrosis. [5] * If Antimicrobial Activity is Observed: Minimum Bactericidal Concentration (MBC) assays and time-kill kinetic studies could be performed. [6] * If Anti-inflammatory Activity is Observed: Assays to measure the expression of inflammatory genes like iNOS and COX-2 via qPCR, or protein levels of cytokines (e.g., TNF-α, IL-6) via ELISA, would be logical next steps. [7] By following this structured and scientifically-grounded approach, researchers can effectively and efficiently characterize the in vitro biological activities of this compound, paving the way for more advanced preclinical development.
-
References
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Developing assays for 3-(Nitromethyl)-2-benzofuran-1(3H)-one activity
Application Notes & Protocols
Topic: Developing Assays for 3-(Nitromethyl)-2-benzofuran-1(3H)-one Activity Audience: Researchers, scientists, and drug development professionals.
A Strategic Guide to Characterizing the Biological Activity of this compound
Abstract
This document provides a comprehensive framework for developing and executing a suite of assays to characterize the biological activity of this compound. Benzofuranone derivatives are a class of heterocyclic compounds with a wide range of reported biological activities, including anti-tumor and antibacterial properties.[1] A systematic approach to assay development is critical for elucidating a novel compound's mechanism of action and therapeutic potential. This guide presents a tiered strategy, beginning with broad-spectrum cell viability screening to establish cytotoxic potential, followed by secondary mechanistic assays to investigate the mode of cell death, such as apoptosis. We provide detailed, field-proven protocols for luminescence-based cell viability assays, fluorometric caspase activity assays, and Western blot analysis of key apoptotic markers. The causality behind experimental choices, the inclusion of self-validating controls, and the principles of data interpretation are emphasized throughout to ensure scientific rigor and reproducibility.
Introduction: The Benzofuranone Scaffold and the Need for Systematic Assay Development
The benzofuranone core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with significant biological properties.[1] this compound is a specific derivative within this class (PubChem CID: 251502).[2] While its synthesis and basic chemical properties are known, a thorough characterization of its biological activity is essential to uncover its potential as a therapeutic agent or a research tool.
The initial phase of drug discovery is often a "black box"; a compound may show an interesting phenotype (e.g., killing cancer cells), but the underlying mechanism is unknown. A structured, multi-tiered assay development strategy is the key to illuminating this mechanism. This process systematically narrows the field of possibilities, moving from a high-level assessment of cellular impact to the identification of specific molecular pathways and direct targets.
Compound Profile: this compound
A foundational understanding of the test article's properties is crucial before commencing biological assays.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | PubChem[2] |
| Molecular Weight | 193.16 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 3598-68-3 | ChemicalBook[3] |
Solubility: The compound's solubility will dictate vehicle choice for in vitro assays. It is imperative to perform solubility tests in common solvents like DMSO. The final concentration of the vehicle (e.g., DMSO) in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
A Tiered Strategy for Assay Development
We propose a hierarchical approach to efficiently characterize the compound's activity. This strategy ensures that resources are directed logically, with the results from each tier informing the experiments in the next.
Caption: A tiered workflow for characterizing compound activity.
Tier 1 Protocol: Primary Screening for Cytotoxicity
The first critical question is whether this compound has any effect on cell viability. A robust, high-throughput compatible assay is ideal for this initial screen.
Scientific Rationale
We recommend a luminescence-based assay that quantifies ATP, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The rationale is threefold:
-
Direct Viability Readout: ATP is a key indicator of metabolically active, viable cells. ATP levels plummet rapidly upon cell death.[4][5]
-
High Sensitivity: These assays can detect as few as 15-20 cells per well, making them suitable for experiments with limited cell numbers.[5][6]
-
Simple Workflow: The "add-mix-measure" format is homogeneous, requiring no cell washing or medium removal, which minimizes pipetting errors and is amenable to automation.[4]
Protocol: Luminescence-Based Cell Viability Assay
This protocol is adapted from standard procedures for the CellTiter-Glo® 2.0 Assay.[6]
A. Materials
-
Target cell line (e.g., HeLa, A549, or a panel of cancer cell lines)
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well plates suitable for luminescence
-
This compound, dissolved in sterile DMSO to create a high-concentration stock (e.g., 10 mM)
-
CellTiter-Glo® 2.0 Assay Reagent (or equivalent)[6]
-
Multichannel pipette
-
Luminometer plate reader
B. Experimental Procedure
-
Cell Seeding:
-
Trypsinize and count cells. Adjust cell density in complete medium to achieve 5,000-10,000 cells/100 µL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound stock in complete medium. A common starting range is a 1:2 or 1:3 dilution series from 100 µM down to low nanomolar concentrations.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound dose) and "untreated control" wells (medium only).
-
Remove the medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well. It is critical to perform each treatment in triplicate.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[6]
-
Add 100 µL of CellTiter-Glo® reagent directly to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure luminescence using a plate reader.
-
C. Data Analysis and Interpretation
-
Normalization: The raw luminescence units (RLU) are normalized to the vehicle control to determine the percent viability.
-
% Viability = (RLU_sample / RLU_vehicle_control) * 100
-
-
Dose-Response Curve: Plot the normalized viability data against the logarithm of the compound concentration.
-
IC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC₅₀ value—the concentration at which the compound inhibits 50% of cell viability.[7][8] Software like GraphPad Prism is commonly used for this analysis.[7]
Sample Data Presentation
| Concentration (µM) | Log(Concentration) | % Viability (Normalized) |
| 100 | 2.00 | 5.2 |
| 33.3 | 1.52 | 15.8 |
| 11.1 | 1.05 | 48.9 |
| 3.7 | 0.57 | 85.1 |
| 1.2 | 0.08 | 95.3 |
| 0.4 | -0.40 | 98.7 |
| 0 (Vehicle) | N/A | 100.0 |
An IC₅₀ value derived from this data would indicate the potency of the compound's cytotoxic effect. A lower IC₅₀ signifies higher potency.[9]
Tier 2 Protocols: Investigating Apoptosis as a Mechanism of Action
If the compound is found to be cytotoxic, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents and is characterized by the activation of a specific family of proteases called caspases.
Apoptotic Signaling Pathway
The activation of executioner caspases, such as Caspase-3 and Caspase-7, is a central event in apoptosis. These enzymes cleave numerous cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the dismantling of the cell.[10]
Caption: Simplified intrinsic apoptosis pathway.
Protocol 1: Fluorometric Caspase-3/7 Activity Assay
This assay provides a quantitative measure of executioner caspase activity.
A. Rationale The assay uses a peptide substrate (e.g., Ac-DEVD-AMC) that contains the caspase-3 recognition sequence (DEVD) linked to a fluorescent reporter molecule (AMC).[11][12] When cleaved by active caspase-3/7, the free AMC is released and fluoresces, and the signal intensity is directly proportional to caspase activity.[13]
B. Materials
-
Cells treated with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time point (e.g., 12, 24 hours).
-
Positive control: A known apoptosis inducer (e.g., Staurosporine).
-
Vehicle control.
-
Caspase-Glo® 3/7 Assay kit or similar, containing caspase substrate and lysis/assay buffer.
-
Opaque-walled 96-well plates.
-
Fluorescence plate reader (Excitation ~380 nm, Emission ~460 nm for AMC).[13][14]
C. Experimental Procedure
-
Cell Treatment: Seed and treat cells in an opaque-walled 96-well plate as described in the cytotoxicity protocol.
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. This typically involves mixing a substrate with a lysis buffer.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared caspase reagent to each well.
-
Mix gently by shaking on a plate shaker for 1-2 minutes.
-
Incubate the plate at room temperature, protected from light, for 1-2 hours.[13]
-
Measure fluorescence using a plate reader with the appropriate filters for the fluorophore.
-
D. Data Analysis
-
Subtract the background fluorescence (from wells with no cells).
-
Express the data as fold change in caspase activity relative to the vehicle-treated control cells. A significant increase in fluorescence in compound-treated cells compared to the control indicates apoptosis induction.
Protocol 2: Western Blot for Apoptosis Markers
Western blotting provides a semi-quantitative, visual confirmation of the activation of specific apoptotic proteins.
A. Rationale This technique separates proteins by size, allowing for the detection of specific proteins using antibodies. For apoptosis, key events to monitor are the cleavage of pro-caspase-3 into its active smaller fragments and the cleavage of PARP-1 (116 kDa) into its characteristic fragment (89 kDa) by active caspase-3.[15]
B. Materials
-
Cell lysates from treated and control cells.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and electrophoresis equipment.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Anti-Caspase-3 (recognizes both pro- and cleaved forms), Anti-Cleaved PARP-1.
-
Loading control antibody: Anti-β-Actin or Anti-GAPDH.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
C. Experimental Procedure
-
Sample Preparation:
-
Treat cells in 6-well plates or flasks with the compound (e.g., at IC₅₀ concentration) for various time points.
-
Harvest cells and prepare protein lysates using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Quantify the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-Cleaved PARP-1) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for other proteins like Caspase-3 and the loading control.
-
D. Data Interpretation
-
An increase in the signal for the 89 kDa cleaved PARP fragment in treated samples compared to the control confirms caspase-3 activity.
-
A decrease in the pro-caspase-3 band and the appearance of its smaller cleaved fragments also indicates apoptotic activation.
-
The loading control (β-Actin or GAPDH) ensures that any observed changes are due to the compound's effect and not unequal protein loading.
Concluding Remarks: Building a Comprehensive Activity Profile
By following this tiered approach, researchers can efficiently and systematically characterize the biological activity of this compound. The initial cytotoxicity screen establishes a baseline of activity and potency (IC₅₀). If positive, the subsequent mechanistic assays can confirm whether the compound induces a specific, programmed cell death pathway like apoptosis. Together, these assays provide a robust data package that forms the foundation for further investigation, including more advanced mechanism of action studies (Tier 3), selectivity profiling, and potential lead optimization.
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G-Biosciences. (n.d.). Luminescent ATP Assays for Cell Viability. Retrieved from [Link]
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LabMart Limited. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Retrieved from [Link]
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Deng, H., et al. (2020). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed Central. Retrieved from [Link]
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JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
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Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]
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PubMed. (2020). How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. Retrieved from [Link]
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International Multilingual Journal of Science and Technology. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Retrieved from [Link]
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Application Notes & Protocols: Unveiling the Antimicrobial Potential of Nitromethyl-Substituted Heterocycles
Introduction: The Strategic Role of the Nitro Group in Antimicrobial Drug Discovery
For decades, the incorporation of a nitro (NO₂) group into heterocyclic scaffolds has been a pivotal strategy in the development of potent antimicrobial agents.[1] Since the landmark discovery of chloramphenicol, medicinal chemists have leveraged the unique electronic properties of the nitro group to design molecules with a wide spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and antiviral effects.[1][2]
Nitromethyl-substituted heterocycles represent a significant class of compounds where the potent electron-withdrawing nature of the nitro group is strategically positioned to influence the molecule's interaction with biological targets.[1] This guide provides an in-depth exploration of the antimicrobial activity of these compounds, detailing their mechanism of action, protocols for their synthesis and evaluation, and insights into structure-activity relationships.
Mechanism of Action: A Prodrug Approach to Microbial Eradication
A key feature of many nitro-heterocyclic antimicrobial agents is their function as prodrugs. Their biological activity is contingent upon the intracellular reduction of the nitro group, a process that is significantly more efficient under the anaerobic or microaerophilic conditions often found in microbial environments.[3] This selective activation is a cornerstone of their therapeutic index.
The prevailing mechanism involves the enzymatic reduction of the nitro group to a highly reactive nitro anion radical (NO₂⁻).[1][3] This radical species can then undergo further reduction to generate other cytotoxic intermediates, including nitroso and hydroxylamine derivatives. These reactive nitrogen species are non-specific in their targets and can induce widespread damage to critical cellular components, most notably microbial DNA, leading to strand breaks and cell death.[3] This multi-targeted assault is a significant advantage in combating the development of microbial resistance.
The enzymes responsible for this activation are typically nitroreductases, which are present in susceptible microorganisms.[3] The absence or mutation of these enzymes can be a mechanism of resistance.[3]
Figure 1: Proposed mechanism of action for nitromethyl-substituted heterocyclic antimicrobials.
Synthesis of Nitromethyl-Substituted Heterocycles: A General Overview
The synthesis of these compounds can be broadly approached in two ways: nitration of a pre-existing heterocyclic ring or building the heterocycle from a nitromethyl-containing precursor. The choice of method depends on the stability of the parent heterocycle to nitrating conditions and the availability of starting materials.
A common method for the introduction of a nitro group is electrophilic nitration, often employing a mixture of nitric acid and sulfuric acid.[4] However, for sensitive substrates, milder nitrating agents may be required.
Alternatively, the construction of the heterocyclic ring can be achieved through cyclization reactions involving nitro-containing building blocks. For instance, β-nitrostyrenes are versatile substrates for the synthesis of various nitrogen-containing heterocycles.[5]
Protocols for Evaluating Antimicrobial Activity
The following protocols are standard methodologies for assessing the in vitro antimicrobial efficacy of newly synthesized nitromethyl-substituted heterocycles. These methods are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][7][8]
Materials:
-
Test compounds
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[7]
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (vehicle, typically DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or PBS, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7][8] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls:
-
Positive Control: Include wells with a standard antibiotic at known effective concentrations.
-
Negative Control: Include wells with the microbial inoculum and the highest concentration of the vehicle (DMSO) used for the test compounds.
-
Sterility Control: Include wells with uninoculated broth to check for contamination.
-
Growth Control: Include wells with the microbial inoculum in broth without any compound.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.[6]
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[6][7][9]
Materials:
-
Test compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described in Protocol 1.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[8]
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar. Also, apply positive and negative control disks.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Figure 2: General workflow for in vitro antimicrobial susceptibility testing.
Data Presentation and Interpretation
The results of antimicrobial testing should be presented in a clear and concise manner to allow for easy comparison of the activity of different compounds.
Table 1: Example of MIC Data for Novel Nitromethyl-Substituted Heterocycles
| Compound ID | Test Organism | MIC (µg/mL) |
| NMH-001 | S. aureus ATCC 29213 | 8 |
| NMH-001 | E. coli ATCC 25922 | 16 |
| NMH-001 | C. albicans ATCC 90028 | 32 |
| NMH-002 | S. aureus ATCC 29213 | 4 |
| NMH-002 | E. coli ATCC 25922 | 8 |
| NMH-002 | C. albicans ATCC 90028 | 16 |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 |
| Fluconazole | C. albicans ATCC 90028 | 1 |
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of nitromethyl-substituted heterocycles can be significantly influenced by their structural features. Key considerations for SAR studies include:
-
Position of the Nitro Group: The position of the nitro group on the heterocyclic ring can affect its reduction potential and, consequently, its activation and antimicrobial activity.
-
Nature of the Heterocyclic Core: Different heterocyclic scaffolds (e.g., imidazole, furan, thiazole) will have varying electronic properties and lipophilicity, which can impact cell penetration and target interaction.[1][3][10]
-
Other Substituents: The presence of other functional groups on the molecule can modulate its physicochemical properties and biological activity. For example, the addition of halogen atoms can sometimes enhance antimicrobial efficacy.[10]
Conclusion
Nitromethyl-substituted heterocycles continue to be a promising area of research in the quest for new and effective antimicrobial agents. Their unique mechanism of action, which relies on microbial-specific activation, offers a potential advantage in overcoming resistance. The protocols and insights provided in this guide are intended to facilitate the systematic evaluation of these compounds and accelerate the discovery of novel drug candidates.
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]
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Mode of action of nitro-heterocyclic compounds on Escherichia coli. (1987). PubMed. [Link]
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Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. (n.d.). MDPI. [Link]
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Antifungal activity of nitro heterocyclic compounds. (n.d.). ResearchGate. [Link]
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Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety. (n.d.). MDPI. [Link]
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Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI. [Link]
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A brief review on heterocyclic compounds with promising antifungal activity against Candida species. (2025). ResearchGate. [Link]
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Antifungal activity of nitroimidazole derivatives. (n.d.). ResearchGate. [Link]
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A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. (n.d.). ijpsrr.com. [Link]
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Antifungal nitro compounds from skunk cabbage (Lysichitum americanum) leaves treated with cupric chloride. (2000). PubMed. [Link]
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. [Link]
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Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. (2023). ACS Publications. [Link]
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Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). NIH. [Link]
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A review: Antimicrobial agents based on nitrogen and sulfur containing heterocycles. (2019). innovareacademics.in. [Link]
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The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. (n.d.). PMC. [Link]
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Antimicrobial activities of heterocycles derived from thienylchalcones. (n.d.). elsevier.com. [Link]
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Antimicrobial activities of substituted 2-aminobenzothiazoles. (n.d.). jocpr.com. [Link]
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Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. [Link]
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Application Notes and Protocols for Determining the In Vitro Cytotoxicity of 3-(Nitromethyl)-2-benzofuran-1(3H)-one
Introduction: Evaluating the Bioactive Potential of a Novel Benzofuranone Derivative
3-(Nitromethyl)-2-benzofuran-1(3H)-one, also known as 3-nitromethylphthalide, is a small molecule featuring the isobenzofuran-1(3H)-one core structure.[1] While specific biological data for this particular compound is not extensively documented, the broader family of benzofuran and isobenzofuran-1(3H)-one (phthalide) derivatives is of significant interest in medicinal chemistry and drug discovery.[2][3] Compounds bearing this scaffold have demonstrated a wide array of biological activities, including antioxidant, antifungal, anti-inflammatory, and notably, antiproliferative and cytotoxic effects against various cancer cell lines.[2][4][5] The presence of a reactive nitromethyl group attached to the lactone ring suggests a potential for electrophilic interactions with biological macromolecules, a common mechanism for cytotoxic agents.
Given this background, robust and reproducible assessment of its cytotoxic potential is a critical first step in characterizing the pharmacological profile of this compound. This document provides detailed protocols for two standard in vitro cytotoxicity assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.[6][7] These assays are foundational in toxicology and drug screening, providing quantitative data to determine the concentration-dependent effects of a novel compound on cultured cells.
Principle of Cytotoxicity Assessment
In vitro cytotoxicity assays are essential tools for evaluating the toxic effects of chemical compounds on cells. They rely on measuring specific cellular characteristics that distinguish live, healthy cells from dead or dying ones. The two protocols detailed here assess different aspects of cellular health:
-
Metabolic Activity (MTT Assay): This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[8] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell viability.[8][9]
-
Membrane Integrity (LDH Assay): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of cell death (necrosis or late-stage apoptosis).[10][11] The LDH assay measures the amount of released LDH in the supernatant through a coupled enzymatic reaction that results in a colored product.[7][11][12] The intensity of the color is proportional to the extent of cell lysis.[11]
PART 1: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound, which represents the concentration of the compound that reduces cell viability by 50% relative to an untreated control.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Materials and Reagents
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Positive control (e.g., Doxorubicin)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm and 630 nm
Step-by-Step Protocol
1. Preparation of Reagents
-
Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO. Store at -20°C. Causality: DMSO is a common solvent for organic compounds; however, its final concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[6]
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[8] Filter-sterilize the solution and store it protected from light at 4°C for up to four weeks.[13]
2. Cell Seeding (Day 1)
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend them in fresh complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5 x 10³ to 1 x 10⁴ cells per well in a 100 µL volume.[6]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]
3. Compound Treatment (Day 2)
-
Prepare serial dilutions of the test compound from the stock solution in complete culture medium. A typical concentration range to start with might be 0.1, 1, 10, 50, 100, and 200 µM.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Controls are critical for data integrity:
-
Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
-
Untreated Control: Wells with cells in fresh medium only (represents 100% viability).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
4. Assay Execution (Day 3, 4, or 5)
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[6][9]
-
Incubate the plate for an additional 4 hours at 37°C.[13] Causality: This allows sufficient time for viable cells to reduce the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8][9]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
5. Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (for formazan) and a reference wavelength of 630 nm (to reduce background noise).[9]
-
Calculations:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the % Cell Viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) with appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the compound that results in 50% cell viability.[6]
Expected Data Presentation
| Cell Line | Treatment Duration | Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| HeLa | 48 hours | Mean ± SD | Mean ± SD |
| MCF-7 | 48 hours | Mean ± SD | Mean ± SD |
| A549 | 48 hours | Mean ± SD | Mean ± SD |
| Data should be presented as the mean ± standard deviation from at least three independent experiments.[6] |
PART 2: Lactate Dehydrogenase (LDH) Release Assay Protocol
This assay serves as an excellent orthogonal method to the MTT assay, measuring cytotoxicity via a different mechanism—loss of membrane integrity.
Principle of the LDH Assay
Caption: Principle of the colorimetric LDH cytotoxicity assay.
Materials and Reagents
-
Materials from the MTT assay (cell lines, culture reagents, 96-well plates).
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency) or individual reagents:
Step-by-Step Protocol
1. Cell Seeding and Compound Treatment (Day 1-2)
-
Follow steps 2 and 3 from the MTT protocol to seed cells and treat them with serial dilutions of this compound.
-
Crucial Controls for LDH Assay: [11][14]
-
Untreated Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with the Lysis Buffer provided in the kit for ~45 minutes before supernatant collection. This represents 100% cytotoxicity.[12][14]
-
Medium Background Control: Wells with culture medium only (no cells).
-
2. Assay Execution (Day 3, 4, or 5)
-
Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the assay buffer and substrate mix).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[12]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Add 50 µL of Stop Solution to each well to terminate the reaction.[12]
3. Data Acquisition and Analysis
-
Measure the absorbance of each well at 490 nm and a reference wavelength of 680 nm.[12]
-
Calculations:
-
Subtract the 680 nm background absorbance from the 490 nm absorbance.
-
Subtract the average absorbance of the Medium Background Control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Plot the % Cytotoxicity against the log of the compound concentration and determine the IC50 value as described for the MTT assay.
Trustworthiness and Self-Validation
To ensure the reliability of the generated data, the following practices are essential:
-
Orthogonal Assays: Employing both MTT (metabolic) and LDH (membrane integrity) assays provides a more comprehensive picture of cytotoxicity. A compound could inhibit metabolism without immediately lysing the cell, a distinction these two assays can reveal.
-
Appropriate Controls: The inclusion of positive, negative (vehicle), and background controls in every plate is non-negotiable for validating the assay's performance and normalizing the data.[11][14]
-
Dose-Response and Time-Course: Evaluating the compound over a range of concentrations and at multiple time points (e.g., 24, 48, 72 hours) is crucial for understanding the kinetics of the cytotoxic response.
-
Cell Line Selection: The choice of cell lines should be relevant to the intended therapeutic area. Including a non-cancerous cell line can provide initial insights into the compound's selectivity.[15]
By adhering to these detailed protocols and principles of robust scientific validation, researchers can confidently characterize the cytotoxic profile of this compound, paving the way for further mechanistic studies and preclinical development.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
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Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Unveiling the Potential of 3-(Nitromethyl)-2-benzofuran-1(3H)-one: A Guide for Researchers
For Immediate Release
[City, State] – January 12, 2026 – As the landscape of chemical biology and drug discovery continues to evolve, the identification and characterization of novel molecular probes are paramount to advancing our understanding of complex biological systems. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental considerations for 3-(Nitromethyl)-2-benzofuran-1(3H)-one , a member of the versatile benzofuranone class of heterocyclic compounds.
While extensive research has highlighted the broad bioactivity of the benzofuranone scaffold, specific data on the application of this compound as a chemical probe remains an emerging area of investigation. This guide, therefore, synthesizes information on the chemical properties of the core structure and provides a framework for its potential use in experimental settings, based on the known activities of related compounds.
Introduction to this compound: Chemical Properties and Rationale for Use
This compound belongs to the isobenzofuran-1(3H)-one, or phthalide, family of compounds.[1] These structures are recognized for their diverse biological activities, including antioxidant, antifungal, and antiproliferative effects.[1][2] The defining feature of the titular molecule is the nitromethyl group at the 3-position, which introduces unique chemical reactivity that could be harnessed for its function as a chemical probe.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | PubChem[3] |
| Molecular Weight | 193.16 g/mol | PubChem[3] |
| CAS Number | 3598-68-3 | VSNCHEM[4] |
| IUPAC Name | This compound | PubChem[3] |
The presence of the nitro group, a strong electron-withdrawing group, is anticipated to influence the molecule's electrophilicity and potential for covalent interactions with biological nucleophiles, a desirable characteristic for certain types of chemical probes.[5][6]
Potential Biological Applications as a Chemical Probe
Based on the activities of structurally related benzofuranones, this compound could be investigated for several applications:
-
Enzyme Inhibition: Benzofuranone derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase and SIRT1.[7][8] The specific substitution on the benzofuranone core dictates target specificity.
-
Anticancer Research: Numerous studies have demonstrated the antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones against various cancer cell lines.[1][9]
-
Antioxidant and Neuroprotective Studies: The benzofuran scaffold is associated with antioxidant and neuroprotective effects, making it a relevant starting point for the development of probes to study oxidative stress and neurodegenerative diseases.[10][11]
Experimental Protocols: A Framework for Investigation
The following protocols are generalized frameworks that can be adapted for the investigation of this compound.
General Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the compound.[12]
-
Solubility: Determine the solubility of the compound in various solvents (e.g., DMSO, ethanol) to prepare stock solutions for biological assays.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a starting point for screening this compound against a target enzyme.
Workflow for Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series in the appropriate assay buffer.
-
Enzyme and Substrate Preparation: Prepare the target enzyme and its corresponding substrate in the assay buffer at their optimal concentrations.
-
Assay Plate Setup: Add the diluted compound solutions to the wells of a microplate. Include wells for a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Enzyme Addition and Pre-incubation: Add the enzyme solution to all wells. Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Signal Detection: Measure the reaction progress by monitoring a change in signal (e.g., absorbance, fluorescence) over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
Cell Viability Assay (General Protocol)
This protocol can be used to assess the cytotoxic or antiproliferative effects of the compound on cultured cells.
Workflow for Cell Viability Assay
Caption: General workflow for a cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include appropriate controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin, or a commercially available kit) to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percent viability against the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Future Directions and Considerations
The exploration of this compound as a chemical probe is in its infancy. Future research should focus on:
-
Target Identification: Employing techniques such as activity-based protein profiling (ABPP) to identify the specific cellular targets of the compound.[13]
-
Mechanism of Action Studies: Elucidating the precise mechanism by which the compound exerts its biological effects, including whether it acts as a reversible or covalent inhibitor.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand the contribution of the nitromethyl group and other structural features to its activity and selectivity.
Conclusion
While specific biological data for this compound is currently limited, its chemical structure, as part of the bioactive benzofuranone family, suggests significant potential as a chemical probe. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the biological activities of this compound and to pave the way for new discoveries in chemical biology and drug development.
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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SpectraBase. 3-methoxy-3-(nitromethyl)-2-benzofuran-1(3H)-one. Available from: [Link]
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The Emerging Role of 3-(Nitromethyl)-2-benzofuran-1(3H)-one in Medicinal Chemistry: A Guide for Researchers
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Within this dynamic field, the benzofuranone core has garnered significant attention as a privileged structure, present in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This guide focuses on a particularly intriguing derivative, 3-(Nitromethyl)-2-benzofuran-1(3H)-one , a molecule poised at the intersection of established pharmacophores and reactive chemical handles, offering a unique platform for the development of next-generation therapeutics.
While direct and extensive research on this compound is still emerging, its structural components—the benzofuranone lactone and the nitromethyl group—provide a strong foundation for predicting its utility and for designing robust experimental protocols. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, synthesis and characterization protocols, and methodologies for biological evaluation, all grounded in established scientific principles.
Part 1: The Scientific Rationale - Why this compound Merits Investigation
The therapeutic potential of this compound can be inferred from the well-documented activities of its constituent moieties. The benzofuranone scaffold is a recurring motif in compounds exhibiting antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5][6] The introduction of a nitromethyl group at the 3-position adds a unique chemical functionality that can significantly influence the molecule's biological profile.
The electron-withdrawing nature of the nitro group can modulate the electronics of the entire benzofuranone system, potentially enhancing its interaction with biological targets. Furthermore, the nitro group can participate in various biological processes, including acting as a nitric oxide (NO) donor under specific physiological conditions, a property with implications for cardiovascular and inflammatory diseases. The nitromethyl substituent also provides a versatile chemical handle for further synthetic modifications, allowing for the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.
Part 2: Synthesis and Characterization
A robust and reproducible synthesis is the cornerstone of any medicinal chemistry program. While a specific, optimized protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of related 3-substituted benzofuranones.
Protocol 1: Synthesis of this compound
This protocol is adapted from known procedures for the condensation of 2-formylbenzoic acid (o-phthalaldehydic acid) with nitroalkanes.
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
2-Formylbenzoic acid (o-phthalaldehydic acid)
-
Nitromethane
-
A suitable base (e.g., triethylamine, DBU)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Glacial acetic acid
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formylbenzoic acid (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: To this solution, add nitromethane (1.5-2 equivalents) followed by the slow, dropwise addition of the base (1.2 equivalents) at room temperature.
-
Reaction Monitoring: The reaction mixture is then stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with glacial acetic acid, which facilitates the cyclization to the benzofuranone ring.
-
Purification: The crude product is then subjected to purification by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Causality behind Experimental Choices:
-
The use of an anhydrous solvent is crucial to prevent side reactions involving water.
-
The base facilitates the deprotonation of nitromethane, forming a nucleophilic nitronate anion that attacks the aldehyde group of 2-formylbenzoic acid.
-
Acidification with glacial acetic acid in the work-up step is essential to catalyze the intramolecular lactonization, leading to the formation of the stable five-membered benzofuranone ring.
Characterization of this compound
The identity and purity of the synthesized compound must be rigorously confirmed using a combination of spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | [7] |
| Molecular Weight | 193.16 g/mol | [7] |
| IUPAC Name | This compound | [7] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, a doublet for the methine proton at the 3-position, and a multiplet for the diastereotopic protons of the nitromethyl group.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbon of the lactone, the aromatic carbons, the methine carbon at the 3-position, and the methylene carbon of the nitromethyl group.
-
FT-IR: The infrared spectrum will exhibit strong absorption bands for the carbonyl group of the lactone (around 1760-1780 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the nitro group (around 1550 and 1350 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Part 3: Biological Evaluation Protocols
The versatile structure of this compound suggests its potential in several therapeutic areas. The following protocols provide a framework for the initial biological screening of this compound.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
Given the known antimicrobial activity of benzofuranone derivatives, a primary screening against a panel of pathogenic bacteria and fungi is warranted.[5]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant microorganisms.
Methodology: Broth Microdilution Assay
-
Microorganism Preparation: Prepare standardized inocula of bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in their respective growth media.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 3: In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory potential of the compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators in activated immune cells.
Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology: Griess Assay
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified period, followed by stimulation with LPS.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Protocol 4: In Vitro Anticancer Cytotoxicity Assay
Many benzofuranone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][6] An initial assessment of the antiproliferative activity of this compound is a logical step.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of human cancer cell lines.
Methodology: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, K562, U937) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Part 4: Visualizing the Workflow and Potential Mechanisms
To provide a clearer understanding of the experimental process and the potential role of this compound in a biological context, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of this compound.
Caption: Putative mechanisms of action for this compound leading to its potential biological effects.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high probability of interesting biological activity. The protocols outlined in this guide provide a solid foundation for initiating a comprehensive investigation into the therapeutic potential of this molecule.
Future research should focus on the systematic evaluation of this compound and its derivatives against a broad panel of biological targets. Elucidation of its mechanism of action will be crucial for its rational optimization as a lead compound. The versatility of the nitromethyl group as a synthetic handle opens up exciting possibilities for the creation of novel analogs with improved potency, selectivity, and pharmacokinetic properties. It is our hope that this guide will stimulate further research into this fascinating class of compounds and ultimately contribute to the discovery of new and effective medicines.
References
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocyles. (2022). Journal of Emerging Technologies and Innovative Research. [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2023). Molecules. [Link]
-
A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. (2024). International Journal of Novel Research and Development. [Link]
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. [Link]
-
A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. (n.d.). World Journal of Pharmaceutical and Life Sciences. [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (n.d.). East African Scholars Publisher. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (2013). Molecules. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) – One Derivatives. (2024). International Multilingual Journal of Science and Technology. [Link]
-
Synthesis and Antiproliferative Activity of C-3 Functionalized isobenzofuran-1(3H)-ones. (2013). Molecules. [Link]
-
Synthesis and Antiproliferative Activity of C-3 Functionalized isobenzofuran-1(3H)-ones. (2013). PubMed. [Link]
-
Standardized Celery-Seed Extract - Phthalides. (n.d.). Sabinsa Corporation. [Link]
-
3-substituted phthalides having antifungal and antioxidant (3), antiproliferative (4), antiplatelet (5, 6), antinociceptive and anti-inflammatory (7), antibacterial (8) activities. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluations of Some Benzofuran Derivatives. (n.d.). ResearchGate. [Link]
- The preparation method of benzofuranone derivative. (n.d.).
-
Benzofuran derivatives, process for their preparation and intermediates thereof. (n.d.). PubChem. [Link]
-
Phthalide – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
- US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof. (n.d.).
-
Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. (2020). ResearchGate. [Link]
- US20120238677A1 - Benzofuranone derivatives and application of the same. (n.d.).
-
Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. (2017). PubMed. [Link]
-
Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. (n.d.). PubMed Central. [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). International Journal of Scientific Development and Research. [Link]
-
Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. (2005). PubMed. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. ijsdr.org [ijsdr.org]
- 4. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imjst.org [imjst.org]
- 6. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C9H7NO4 | CID 251502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(nitromethyl)phthalide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-(nitromethyl)phthalide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. We provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction yields and product purity.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in this synthesis is a common issue that can typically be traced back to one of several key areas: the equilibrium of the initial reaction step, the choice and amount of base, or the reaction temperature.
-
Reversibility of the Henry Reaction: The core of this synthesis is the Henry (or nitroaldol) reaction, where a nitronate anion attacks the aldehyde carbonyl.[1][2] This initial carbon-carbon bond-forming step is reversible.[1] If the subsequent, irreversible lactonization (ring-closing) step is slow, the nitroalkanol intermediate can revert to the starting materials.
-
Solution: Consider using a slight excess (1.1 to 1.5 equivalents) of nitromethane to shift the equilibrium toward the product, according to Le Châtelier's principle.
-
-
Base Selection and Stoichiometry: The base is critical as it generates the nucleophilic nitronate anion from nitromethane.[3] However, the wrong base or an incorrect amount can catalyze side reactions.
-
Weak vs. Strong Bases: While strong bases (e.g., NaOH, KOH, alkoxides) can rapidly deprotonate nitromethane, they can also promote side reactions like the Cannizzaro reaction of the starting aldehyde or dehydration of the product.[4] Weaker organic bases (e.g., triethylamine (TEA), DBU) or mild inorganic bases (e.g., K₂CO₃) often provide better control and selectivity, minimizing side product formation.[3][4]
-
Catalytic vs. Stoichiometric Base: Using only a catalytic amount of base is often sufficient and highly recommended.[2] An excess of a strong base dramatically increases the risk of side reactions and can lead to the formation of polymeric materials.
-
-
Temperature Control: Elevated temperatures can significantly reduce the yield. While higher temperatures can increase the reaction rate, they disproportionately accelerate the rates of decomposition and side reactions.
-
Solution: It is often best to run the initial addition step at a lower temperature (e.g., 0-5 °C) to control the exothermic reaction and then allow the mixture to slowly warm to room temperature for the cyclization to complete.
-
Q2: I'm observing significant side product formation. What are these impurities and how can I minimize them?
The primary side products in this reaction stem from the high reactivity of the aldehyde starting material and the β-nitro alcohol intermediate.
-
Cannizzaro Reaction: If you are using a starting material like 2-formylbenzoic acid, which lacks an α-hydrogen, it can undergo a self-redox reaction (Cannizzaro reaction) in the presence of a strong base. This disproportionation yields both an alcohol and a carboxylic acid, consuming your starting material.
-
Mitigation: Avoid strong, stoichiometric bases like NaOH or KOH.[4] Use weaker organic bases or catalytic amounts of a stronger base to disfavor this bimolecular reaction.
-
-
Dehydration to Nitroalkene: The intermediate β-nitro alcohol can eliminate water to form a conjugated nitroalkene, especially under harsh basic or acidic conditions or at elevated temperatures.[1][2]
-
Mitigation: Maintain a low reaction temperature and use mild bases. If the dehydration product is the primary impurity, it suggests the reaction conditions are too harsh.
-
-
Polymerization/Tar Formation: Aldehydes and nitroalkenes can be susceptible to polymerization, leading to the formation of intractable tars that complicate purification and reduce yield.
-
Mitigation: Ensure reagents are pure. Run the reaction at a suitable dilution; overly concentrated reactions are more prone to polymerization. Slow, controlled addition of the base or aldehyde can also help prevent localized heat and high concentrations that initiate polymerization.
-
Q3: My reaction appears to stall and does not go to completion. What factors could be responsible?
A stalled reaction, where starting material remains even after an extended time, can be frustrating. The cause is often related to reagent purity, solubility, or insufficient catalytic activity.
-
Reagent Quality:
-
Aldehyde Oxidation: The aldehyde starting material (e.g., 2-formylbenzoic acid) can oxidize over time to the corresponding dicarboxylic acid, which is unreactive. Ensure the aldehyde is pure before starting.
-
Wet Solvents/Reagents: Water can interfere with the action of some bases, particularly strong ones like alkoxides. Ensure your solvents are appropriately dried if using a moisture-sensitive protocol.
-
-
Solubility Issues: If the starting materials or intermediates are not fully dissolved, the reaction can become diffusion-limited and proceed very slowly.
-
Solution: Choose a solvent system that effectively dissolves both the (often polar) aldehyde and the less polar nitromethane. Common solvents include THF, ethanol, or DMSO. A co-solvent system may be necessary to achieve complete dissolution.
-
-
Insufficient Base: While an excess of base is detrimental, an insufficient amount will not generate enough of the active nitronate nucleophile, leading to a slow or incomplete reaction.
-
Solution: If using a catalytic amount of base, ensure it is not being quenched by acidic impurities in your starting materials or solvent. A slight increase in the catalyst loading may be beneficial.
-
Q4: I'm having difficulty with the final workup and purification. What are the best practices for isolating 3-(nitromethyl)phthalide?
Effective purification is crucial for obtaining a high-purity final product. The strategy depends on the nature of the impurities.
-
Aqueous Workup:
-
Quenching: First, neutralize the basic catalyst by adding a mild acid (e.g., dilute HCl, NH₄Cl solution) until the pH is near neutral. This step is critical to prevent base-catalyzed decomposition during extraction.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. The phthalide product is moderately polar and should extract efficiently.
-
Washing: Wash the combined organic layers with water to remove inorganic salts and then with brine to aid in drying.
-
-
Chromatography: Flash column chromatography on silica gel is typically the most effective method for removing polar impurities and closely related side products.
-
Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for elution. The polarity can be adjusted based on TLC analysis.
-
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent final step to obtain highly pure material.
-
Solvent Selection: Test various solvents. A mixture like ethanol/water or ethyl acetate/hexanes often works well. The ideal solvent is one in which the product is soluble when hot but sparingly soluble when cold.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the synthesis of 3-(nitromethyl)phthalide?
The synthesis proceeds via a two-stage tandem reaction mechanism: a base-catalyzed Henry (nitroaldol) reaction followed by an intramolecular lactonization.
-
Nitronate Formation: A base (B:) removes the acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This is the active nucleophile.[1][3]
-
Nucleophilic Attack: The carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde group on the starting material (e.g., 2-formylbenzoic acid). This forms a tetrahedral β-nitro alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the conjugate acid of the base (HB⁺) or a solvent molecule to yield the β-nitro alcohol intermediate.
-
Lactonization: The hydroxyl group of the β-nitro alcohol attacks the carbonyl carbon of the adjacent carboxylic acid group. This intramolecular esterification is an irreversible ring-closing step that forms the five-membered phthalide ring and releases a molecule of water. This final step drives the overall reaction to completion.
Q2: How does the choice of base impact the reaction outcome?
The base is arguably the most critical variable in this synthesis. Its strength and nature dictate the rate of the desired reaction versus competing side reactions.
| Base Type | Examples | Advantages | Disadvantages |
| Strong Inorganic | NaOH, KOH | Inexpensive, fast deprotonation. | High risk of Cannizzaro reaction and other side products; difficult to control.[4] |
| Alkoxides | NaOEt, KOtBu | Very strong; effective at generating nitronate. | Can also promote side reactions; must be used in anhydrous conditions. |
| Organic Amines | Triethylamine (TEA), DBU | Milder, reduces risk of side reactions, good for controlled catalysis. | Slower reaction rates compared to strong bases. |
| Mild Inorganic | K₂CO₃, NaHCO₃ | Low cost, mild, minimizes side reactions. | May result in slow or incomplete conversion due to lower basicity. |
Q3: What is the role of the solvent?
The solvent plays a crucial role in solubilizing reactants, stabilizing intermediates, and influencing the reaction pathway. An ideal solvent should:
-
Dissolve both the polar starting aldehyde and the nitromethane.
-
Have a suitable boiling point for temperature control.
-
Be relatively inert to the reaction conditions.
Polar aprotic solvents like THF or acetonitrile are often good choices. Protic solvents like ethanol can also be used and may help in protonating the alkoxide intermediate, but can also slow the initial deprotonation step.
Q4: Are there alternative starting materials to 2-formylbenzoic acid?
Yes, several alternatives can be used, though they may require slight modifications to the procedure.
-
Phthalaldehydic acid: This is another name for 2-formylbenzoic acid and is the most direct precursor.
-
Esters of 2-formylbenzoic acid (e.g., methyl 2-formylbenzoate): Using an ester can prevent issues with the free carboxylic acid. The reaction would proceed similarly, and the ester group would remain in the final product unless a transesterification or hydrolysis step is performed.
-
2-Cyanobenzaldehyde: This can also be used. The reaction would proceed via a Henry reaction, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent lactonization. This often requires a separate hydrolysis step.
Q5: What are the key safety considerations for this reaction?
-
Nitromethane: Nitromethane is flammable and can be explosive under certain conditions (e.g., when heated under confinement or mixed with strong oxidizing or reducing agents). Handle with care in a well-ventilated fume hood.
-
Bases: Strong bases like NaOH, KOH, and alkoxides are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents are typically flammable. Avoid open flames and ensure proper ventilation.
Part 3: Experimental Protocol & Data
Standard Protocol for 3-(nitromethyl)phthalide Synthesis
This is a representative protocol and may require optimization for your specific setup and scale.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-formylbenzoic acid (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely (approx. 0.2 M concentration).
-
Reagent Addition: Add nitromethane (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Base Addition: Slowly add a solution of triethylamine (TEA, 1.1 eq) in THF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the mixture back to 0 °C and quench by slowly adding 1 M HCl until the pH is ~6-7.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Table: Effect of Reaction Parameters on Synthesis Outcome
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base | 1.1 eq TEA | 1.1 eq NaOH | 0.1 eq DBU | TEA/DBU: Higher selectivity, lower side products. NaOH: Faster reaction, but significant risk of Cannizzaro side products and lower yield. |
| Temperature | 0 °C to RT | RT | 50 °C | 0 °C to RT: Optimal for controlling exotherm and minimizing side reactions. 50 °C: High risk of dehydration and polymerization, leading to very low yield. |
| Solvent | THF | Ethanol | Dichloromethane | THF: Good general-purpose solvent. Ethanol: Protic nature may slow initial step but can aid solubility. DCM: Lower boiling point, may be less effective at dissolving all components. |
Part 4: Visualizations
Reaction Mechanism
Caption: The tandem reaction mechanism for 3-(nitromethyl)phthalide synthesis.
Troubleshooting Workflow
Sources
Technical Support Center: Synthesis of 3-(Nitromethyl)-2-benzofuran-1(3H)-one
Welcome to the technical support center for the synthesis of 3-(Nitromethyl)-2-benzofuran-1(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and byproducts encountered during this synthesis, providing in-depth troubleshooting advice and optimized protocols to ensure the success of your experiments.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound is primarily achieved through a Henry (nitroaldol) reaction between 2-carboxybenzaldehyde and nitromethane under basic conditions. While seemingly straightforward, this reaction is often complicated by the inherent reactivity of the starting materials, leading to the formation of several byproducts that can complicate purification and reduce yields.
The primary challenge stems from the nature of 2-carboxybenzaldehyde, a non-enolizable aldehyde. In the presence of a base, it can undergo a disproportionation reaction known as the Cannizzaro reaction, a significant side reaction that competes with the desired Henry reaction.[1][2][3] Furthermore, the initial β-nitro alcohol product of the Henry reaction is susceptible to dehydration under basic conditions.
This guide will provide a structured approach to identifying, minimizing, and troubleshooting the formation of these common byproducts.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: The most frequently observed byproducts are:
-
Products of the Cannizzaro reaction: Due to the use of a base with a non-enolizable aldehyde, 2-carboxybenzaldehyde can disproportionate into 2-(hydroxymethyl)benzoic acid and phthalic acid.[1][3]
-
Dehydration product: The initial β-nitro alcohol intermediate can undergo elimination of water to form 3-(nitromethylene)isobenzofuran-1(3H)-one.
-
Unreacted starting materials: Incomplete conversion can lead to the presence of 2-carboxybenzaldehyde and nitromethane in the final product mixture.
-
Self-condensation products of nitromethane: Under strongly basic conditions, nitromethane can undergo self-condensation, although this is less common in the presence of a more reactive aldehyde.
Q2: My reaction is turning a dark brown or reddish-brown color. What does this indicate?
A2: The formation of dark-colored mixtures is often indicative of side reactions, particularly the formation of nitrostyrene-like compounds from the dehydration of the nitroalcohol product, which can polymerize or decompose under basic conditions.[4] It can also suggest the occurrence of Cannizzaro-Tishchenko-type reactions or other complex condensations.[5]
Q3: I am getting a very low yield of the desired product. What are the likely causes?
A3: Low yields can be attributed to several factors:
-
Competition from the Cannizzaro reaction: If the conditions strongly favor the Cannizzaro reaction, the consumption of 2-carboxybenzaldehyde will be diverted from the desired Henry reaction.[1][2][3]
-
Suboptimal base concentration or type: The choice and concentration of the base are critical. Too strong a base can favor the Cannizzaro reaction and decomposition, while too weak a base will result in a slow or incomplete reaction.[6][7]
-
Incorrect reaction temperature: Temperature control is crucial. Higher temperatures can promote dehydration and other side reactions.
-
Presence of water: The presence of water can facilitate the Cannizzaro reaction and may also affect the stability of the product.[4]
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis.
| Observation | Potential Cause(s) | Recommended Action(s) |
| High levels of 2-(hydroxymethyl)benzoic acid and phthalic acid detected (e.g., by NMR or LC-MS). | The Cannizzaro reaction is dominating. | • Reduce the concentration of the base.• Use a milder base (e.g., an organic amine like triethylamine instead of a strong inorganic base).• Maintain a low reaction temperature.• Ensure anhydrous reaction conditions. |
| Significant amount of the dehydrated byproduct, 3-(nitromethylene)isobenzofuran-1(3H)-one, is formed. | The reaction conditions favor elimination. | • Lower the reaction temperature.• Use a less sterically hindered base.• Minimize the reaction time; monitor the reaction closely and work up as soon as the starting material is consumed. |
| Reaction mixture is very dark and difficult to purify. | Polymerization or decomposition of byproducts. | • Use a lower reaction temperature.• Ensure efficient stirring to avoid localized high concentrations of base.• Consider using a solvent system that aids in product solubility and stability, such as a mixture of isopropanol and n-butanol.[4] |
| Incomplete reaction with significant starting material remaining. | Insufficient catalysis or reaction time. | • Increase the reaction time, monitoring by TLC or LC-MS.• Slightly increase the amount of base, but be mindful of promoting side reactions.• Ensure the quality and purity of the starting materials and reagents. |
IV. Experimental Protocols
Protocol 1: Minimizing Byproduct Formation in the Synthesis of this compound
This protocol is designed to minimize the formation of Cannizzaro and dehydration byproducts.
Materials:
-
2-Carboxybenzaldehyde
-
Nitromethane
-
Triethylamine (or another suitable organic base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Standard laboratory glassware, dried in an oven before use
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 2-carboxybenzaldehyde (1 equivalent) in the anhydrous solvent under a nitrogen atmosphere.
-
Add nitromethane (1.1 to 1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (0.9 to 1.1 equivalents) dropwise to the cooled solution over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically within a few hours), quench the reaction by adding a cooled, dilute solution of hydrochloric acid (1 M) until the pH is acidic (pH ~2-3).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Purification of this compound
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Solvents for elution (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware for chromatography
Procedure:
-
Prepare a silica gel column using a slurry of silica in the initial eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 95:5 hexanes:ethyl acetate and gradually increasing the ethyl acetate concentration).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
V. Mechanistic Insights and Visualizations
To better understand the competing reactions, the following diagrams illustrate the key mechanistic pathways.
Figure 1: Competing reaction pathways in the synthesis.
Figure 2: A troubleshooting decision-making flowchart.
VI. References
-
Cannizzaro Reaction and Crossed Cannizzaro Reaction. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]
-
Cannizzaro Reaction. (n.d.). University of Babylon. Retrieved January 12, 2026, from [Link]
-
Cannizzaro reaction. (2023, November 29). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Cannizzaro Reaction. (n.d.). SNS Courseware. Retrieved January 12, 2026, from [Link]
-
2-Carboxybenzaldehyde. (2023, October 14). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Cannizzaro Reaction & Crossed. (n.d.). SNS Courseware. Retrieved January 12, 2026, from [Link]
-
Hassan, H. M., El-Boraey, H. A., & El-Guesmi, N. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. [Link]
-
Henry reaction. (2023, December 12). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Hassan, H. M., El-Boraey, H. A., & El-Guesmi, N. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. [Link]
-
Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2017, September 10). Sciencemadness Discussion Board. Retrieved January 12, 2026, from [Link]
-
Gerbino, D. C., Augner, D., Slavov, N., & Schmalz, H.-G. (2012). Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones. Organic Letters, 14(9), 2338–2341. [Link]
Sources
- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones [organic-chemistry.org]
- 6. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 7. scirp.org [scirp.org]
Technical Support Center: A Troubleshooting Guide for Benzofuranone Synthesis
Welcome to the technical support center for benzofuranone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Benzofuranones are core structures in numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical task.[1][2][3] However, the path to the desired product is often fraught with challenges, from low yields to intractable side reactions.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer robust, validated solutions to streamline your research and development efforts.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses the most frequent and frustrating problems encountered during benzofuranone synthesis. Each question is framed around a specific experimental outcome, followed by a detailed analysis of potential causes and actionable troubleshooting steps.
Q1: My reaction yield is extremely low or I'm getting no product at all. What are the primary factors to investigate?
Low or no yield is a common starting problem. The cause often lies in one of three areas: catalyst/reagent integrity, reaction conditions, or the inherent reactivity of your substrate. A systematic approach is key to diagnosing the issue.
Potential Causes & Solutions:
-
Inactive Catalyst: This is particularly common in palladium-catalyzed reactions. Palladium catalysts can be sensitive to air and moisture, leading to deactivation.[4]
-
Solution: Use a fresh batch of catalyst from a reliable supplier. If you suspect your current stock, consider running a control reaction with a substrate known to work. Always store catalysts under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Reagent & Solvent Quality: Starting materials or solvents may contain impurities that inhibit the reaction. Water and oxygen are common culprits, especially in metal-catalyzed processes.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base or acid are critical variables that can dramatically affect the outcome.
-
Solution: Systematically screen reaction parameters. For instance, if a reaction is sluggish at room temperature, try incrementally increasing the heat. Conversely, excessive heat can cause decomposition.[4] The choice of acid or Lewis acid in cyclization reactions can also be crucial; what works for one substrate may not work for another.[2]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: Carefully verify the stoichiometry of all reagents, particularly the limiting reagent. In some cases, using a slight excess of one reactant can drive the reaction to completion.[4]
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Q2: My reaction is messy, with multiple side products. How can I improve selectivity?
Poor selectivity is often a greater challenge than low yield. The key is to understand the competing reaction pathways and adjust conditions to favor the desired transformation.
Common Side Reactions & Solutions:
-
Formation of Regioisomers: This is a classic problem in intramolecular Friedel-Crafts type cyclizations of phenoxyacetic acids or related substrates where two ortho positions on the phenol ring are available for cyclization.[2][5]
-
Causality: The cyclization will typically favor the sterically less-hindered position. Electronic effects from substituents on the aromatic ring also play a crucial role in directing the cyclization.
-
Solution: If possible, start with a phenol that has one of the ortho positions blocked. If this is not an option, you may need to switch to a more regioselective synthetic strategy, such as a Diels-Alder based approach or a palladium-catalyzed route where the regiochemistry is more defined.[2]
-
-
Polymerization: Electron-rich substrates, such as phenols with activating groups or those containing alkene moieties, can be prone to polymerization under strongly acidic or oxidative conditions.[6]
-
Solution: Reduce the reaction temperature. Lower the concentration of the acid catalyst or switch to a milder Lewis acid. Ensure that all oxygen is excluded from the reaction if you are not performing a deliberate oxidative cyclization.
-
-
Incomplete Cyclization: In some multi-step, one-pot syntheses, the reaction may stall at an intermediate stage. For example, in a cascade reaction to form a benzofuranone from a 3-hydroxy-2-pyrone, the intermediate phenol may form faster than it cyclizes.[2]
-
Solution: This indicates that the conditions for the final cyclization step are not optimal. You may need to add a second catalyst or reagent after the initial step is complete. In the example cited, the addition of trifluoroacetic acid (TFA) was necessary to promote the final ring closure effectively.[2]
-
Q3: My product is difficult to purify. What strategies can I employ?
Purification can be a significant bottleneck, especially when side products have similar polarities to the desired benzofuranone.
Purification Strategies:
-
Standard Chromatography: Flash column chromatography on silica gel is the most common method.[2][7]
-
Optimization: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. Using a high-performance flash chromatography system can also improve resolution.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, then allow it to cool slowly. The desired compound should crystallize out, leaving impurities in the solution.
-
-
Derivative Formation: In challenging cases, you can temporarily convert your product into a derivative that is easier to purify. For example, if the impurity is an uncyclized carboxylic acid, you could esterify the mixture, purify the ester, and then hydrolyze it back to the desired benzofuranone.
Section 2: Frequently Asked Questions (FAQs)
Q: How do I choose the most appropriate synthetic route for my target benzofuranone?
The optimal route depends on the desired substitution pattern and the availability of starting materials.
-
For simple, unsubstituted, or symmetrically substituted benzofuranones: An acid-catalyzed intramolecular cyclization of a corresponding phenoxyacetic acid can be a straightforward and cost-effective method.[5][8]
-
For complex or highly substituted benzofuranones requiring high regioselectivity: Palladium-catalyzed methods, such as C-H activation/lactonization or hydroesterification of alkenylphenols, offer greater control and broader substrate scope.[9] A Diels-Alder based strategy can also provide excellent regiochemical control.[2]
-
For 2,2-disubstituted benzofuranones: Gold-catalyzed cycloisomerization of o-alkynyl phenols or metal-free treatment of benzofurans with alcohols can be effective.[3]
Decision Tree for Synthetic Route Selection
Caption: A decision guide for selecting a synthetic strategy.
Q: What are the most critical parameters to screen when optimizing a new benzofuranone synthesis?
For any new synthesis, a systematic optimization is crucial. The following table outlines key parameters and common ranges to investigate.
| Parameter | Variable to Screen | Rationale & Common Range | Reference |
| Catalyst | Type (e.g., Pd(OAc)₂, AlCl₃, TfOH) & Loading | The catalyst is fundamental to the reaction mechanism. Loadings typically range from 1-10 mol%. | [2][9] |
| Solvent | Polarity & Aprotic/Protic nature | Solvent affects solubility and can participate in the reaction. Common choices include Toluene, Dichlorobenzene (DCB), Acetonitrile (MeCN), and THF. | [2][10] |
| Temperature | Reaction Rate vs. Decomposition | Balances reaction speed with potential for side reactions or product degradation. Screen from room temperature to 120 °C or higher. | [2][10] |
| Base/Acid | Strength & Stoichiometry | Crucial for deprotonation or activation steps. Bases like K₂CO₃ or Et₃N and acids like TFA or HClO₄ are common. Stoichiometry can range from catalytic to multiple equivalents. | [2][4][9] |
| Concentration | Reaction Kinetics | Affects the rate of intermolecular vs. intramolecular reactions. Typically run at concentrations of 0.1 M to 0.5 M. | [2][11] |
Section 3: Key Experimental Protocols
To provide a practical foundation, here are detailed, step-by-step methodologies for two common approaches to benzofuranone synthesis.
Protocol 1: Acid-Catalyzed Intramolecular Cyclization of a Phenoxyacetic Acid
This protocol is a general method for the synthesis of benzofuran-2(3H)-ones via an intramolecular Friedel-Crafts-type reaction.
Mechanism Overview: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by electrophilic aromatic substitution onto the tethered phenol ring, and subsequent loss of water to form the lactone.
Mechanism: Acid-Catalyzed Intramolecular Cyclization
Caption: Mechanism of acid-catalyzed lactonization.
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenoxyacetic acid (1.0 equiv).
-
Reaction: Add a strong acid catalyst. Polyphosphoric acid (PPA) is a common choice, often used as both the catalyst and solvent. Alternatively, a strong protic acid like sulfuric acid or a Lewis acid in a high-boiling solvent can be used.
-
Heating: Heat the reaction mixture, typically between 80-140 °C, while stirring vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it over ice water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Diels-Alder/Lactonization Cascade for Regioselective Synthesis
This protocol, adapted from the work of Beaudry and coworkers, allows for the highly regioselective synthesis of substituted benzofuranones.[2]
Step-by-Step Procedure:
-
Preparation: To a thick-walled reaction vessel, add the 3-hydroxy-2-pyrone (2.0 equiv), the nitroalkene ester (1.0 equiv), a Lewis acid catalyst (e.g., AlCl₃, 0.1 equiv), and an antioxidant like BHT (0.1 equiv).
-
Inert Atmosphere: Flush the vessel with an inert gas (e.g., Argon) for 5 minutes.
-
Reagent Addition: Add the solvent (e.g., 1,2-dichlorobenzene, DCB, to a concentration of 0.5 M) and a protic acid co-catalyst (e.g., Trifluoroacetic acid, TFA, 0.2 equiv). Quickly seal the vessel.
-
Heating: Heat the reaction mixture to 120 °C for 16 hours (or as determined by reaction monitoring).
-
Cooling & Purification: Cool the reaction mixture to room temperature. The crude mixture can often be purified directly by flash column chromatography on silica gel without an aqueous work-up.
References
-
Cravotto, G., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Aslam, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Ferreira, V.F., et al. (2015). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Kennemur, J. L., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]
-
ChemistryViews. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews. Available at: [Link]
-
Kumar, A., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of the 3rd International Conference on Innovations in Science and Technology for Sustainable Development (ICISTSD 2023). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofuranones. Organic Chemistry Portal. Available at: [Link]
-
Yamamoto, Y., et al. (2007). Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. Tetrahedron. Available at: [Link]
- Google Patents. (2017). CN106336388A - Synthetic method of benzofuran-2(3H)-one. Google Patents.
-
Lambert, T. H., et al. (2017). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. The Journal of Organic Chemistry. Available at: [Link]
-
Cera, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Request PDF. Available at: [Link]
-
ResearchGate. (2010). A Concise Route to 2-Amino-3-aryl-3H-benzofurans and their Use as Precursors to 3-Aryl-3H-benzofuran-2-one and 1H-Benzofuro[2,3-£]pyridin-2- one Derivatives. ResearchGate. Available at: [Link]
-
Cera, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Organic Chemistry Portal. Available at: [Link]
-
Doxsee, K. M., & Succaw, G. L. (2009). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química. Available at: [Link]
-
Beaudry, C. M., & Kennemur, J. L. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2019). Challenges and strategies in attaining benzofuran with pattern-tunable substituents. ResearchGate. Available at: [Link]
-
White, M. C., et al. (2009). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. Journal of the American Chemical Society. Available at: [Link]
-
Baddeley, G., & Smith, N. H. P. (1961). Cyclization of Phenoxyacetic Acid and Some Chlorophenoxyacetic Acids. Journal of the Chemical Society. Available at: [Link]
-
Aldana-García, J. C., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules. Available at: [Link]
-
ResearchGate. (2015). Synthesis and Characterization of Benzofuranone and its Derivatives. Request PDF. Available at: [Link]
-
Lambert, T. H., et al. (2017). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. PMC - NIH. Available at: [Link]
-
YouTube. (2022). Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. YouTube. Available at: [Link]
-
Kim, J. S., et al. (2016). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Molecules. Available at: [Link]
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents [patents.google.com]
- 9. Benzofuranone synthesis [organic-chemistry.org]
- 10. scielo.br [scielo.br]
- 11. Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in nitromethylation of lactones
A Senior Application Scientist's Guide to Mitigating Side Reactions
Welcome to the technical support center for the nitromethylation of lactones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. As a variation of the Henry (nitroaldol) reaction, the addition of a nitronate anion to a lactone carbonyl presents unique challenges.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Part 1: Foundational Principles & Common Stumbling Blocks
Before troubleshooting, it's critical to understand the reaction's nature. The nitromethylation of a lactone is a base-catalyzed addition of a deprotonated nitroalkane (like nitromethane) to the electrophilic carbonyl carbon of a lactone. The reversibility of this reaction and the multiple reactive species present under basic conditions are the primary sources of potential side reactions.[1]
Frequently Asked Questions: First Principles
Question: What is the fundamental mechanism of lactone nitromethylation, and why is it challenging?
Answer: The reaction proceeds via a nitroaldol addition mechanism.[2]
-
Deprotonation: A base removes an α-proton from nitromethane (pKa ≈ 17 in DMSO) to form a nucleophilic nitronate anion.[1]
-
Nucleophilic Attack: The carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the lactone. This is often the rate-limiting step and can be sluggish due to the lower reactivity of the lactone carbonyl compared to aldehydes or ketones.
-
Protonation: The resulting β-nitro alkoxide is protonated, typically by the conjugate acid of the base used, to yield the desired β-nitro alcohol product.
All steps in this process are reversible.[1] The primary challenges arise from the need for basic conditions, which can promote side reactions involving the starting materials, intermediates, or the product itself.
Question: I'm setting up my reaction for the first time. What are the most critical parameters to control?
Answer: Success in nitromethylation hinges on the careful control of four key parameters:
-
Base Selection: The choice and stoichiometry of the base are paramount. Strong bases can favor side reactions like polymerization or lactone decomposition.[4][5] Only a catalytic amount of base is often necessary.[6]
-
Temperature: Elevated temperatures can accelerate the desired reaction but often disproportionately favor side reactions, especially the elimination of water to form nitroalkenes.[7]
-
Reaction Time: Prolonged reaction times, even at low temperatures, can lead to product degradation or the formation of polymers.[4] Close monitoring via TLC or other methods is essential.[8]
-
Purity of Reagents: Ensure all starting materials, particularly the lactone and solvent, are pure and anhydrous. Water can hydrolyze the lactone, and acidic or basic impurities can interfere with the catalysis.[5][8]
Part 2: Troubleshooting Guide for Specific Side Reactions
This section addresses the most common issues encountered during the nitromethylation of lactones. A logical troubleshooting workflow is presented below.
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. redalyc.org [redalyc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Henry Reaction [organic-chemistry.org]
- 7. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Troubleshooting [chem.rochester.edu]
Technical Support Center: HPLC Purity Analysis of 3-(Nitromethyl)-2-benzofuran-1(3H)-one
Welcome to the technical support center for the HPLC analysis of 3-(Nitromethyl)-2-benzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Poor Peak Shape: Tailing or Fronting
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC and can arise from various factors, including problems with the column, mobile phase, or the HPLC system itself. For a compound like this compound, which has polar functional groups (nitro and carbonyl groups), interactions with the stationary phase can be a primary cause.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The stationary phase in reversed-phase columns can have residual acidic silanol groups that interact with polar analytes, causing tailing.
-
Solution: Reduce the mobile phase pH to suppress the ionization of silanol groups. Adding a small amount of an acidic modifier like 0.1% formic acid can improve peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Degradation: A void at the column inlet or a contaminated frit can disrupt the sample path, leading to peak shape issues.
-
Solution: First, try back-flushing the column. If the problem persists, replace the column frit or the entire column. Using a guard column can help protect the analytical column from contaminants.
-
-
Extra-Column Effects: Excessive tubing length or a large detector cell volume can contribute to band broadening and tailing.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector.
-
Inconsistent Retention Times
Question: The retention time for my main peak is drifting between injections. What could be causing this instability?
Answer:
Consistent retention times are crucial for reliable identification and quantification. Drifting retention times often point to issues with the mobile phase, pump, or column temperature.
Potential Causes & Solutions:
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Keep solvent reservoirs capped to minimize evaporation.
-
-
Pump Malfunction: Inconsistent flow rates due to leaks or faulty check valves in the pump will directly affect retention times.
-
Solution: Check for leaks in the pump and fittings. If necessary, clean or replace the pump's check valves and seals.
-
-
Column Temperature Fluctuations: Even small changes in column temperature can impact retention.
-
Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.
-
-
Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase before the analysis begins.
-
Solution: Allow sufficient time for the column to equilibrate with the mobile phase before injecting any samples.
-
Appearance of Ghost Peaks
Question: I am observing unexpected peaks, often referred to as "ghost peaks," in my chromatograms, especially during gradient runs. Where are they coming from?
Answer:
Ghost peaks are extraneous peaks that can originate from various sources, including the mobile phase, the HPLC system, or the sample itself. They are particularly common in gradient elution methods.
Potential Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks.
-
Solution: Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phase daily and filter it before use.
-
-
System Contamination: Carryover from previous injections, contaminated autosampler components, or leaching from tubing can introduce ghost peaks.
-
Solution: Implement a thorough wash cycle for the autosampler needle and injection port between runs. Regularly flush the entire system with a strong solvent.
-
-
Sample Preparation: Contaminants from glassware, vials, or caps can be introduced during sample preparation.
-
Solution: Use clean, high-quality vials and caps. Ensure all glassware is thoroughly cleaned.
-
Poor Resolution Between Peaks
Question: I am having difficulty separating the main peak from a closely eluting impurity. How can I improve the resolution?
Answer:
Achieving adequate resolution is fundamental for accurate purity assessment. Resolution can be improved by optimizing the three key factors in chromatography: efficiency, selectivity, and retention factor.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The current mobile phase may not provide enough selectivity for the separation.
-
Solution:
-
Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase retention and may improve separation.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Modify pH: If the analyte and impurity have different pKa values, adjusting the mobile phase pH can significantly impact their retention and improve resolution.
-
-
-
Low Column Efficiency: A column with a low plate number will produce broader peaks, making separation more difficult.
-
Solution:
-
Use a Longer Column or Smaller Particle Size: Increasing the column length or using a column packed with smaller particles will increase the number of theoretical plates and enhance efficiency.
-
-
-
Inappropriate Stationary Phase: The current column chemistry may not be ideal for this specific separation.
-
Solution: Consider trying a column with a different stationary phase (e.g., a phenyl or cyano column instead of a C18) to introduce different separation mechanisms.
-
II. Frequently Asked Questions (FAQs)
Method Setup and Column Selection
Question: What is a good starting point for developing an HPLC method for the purity assessment of this compound?
Answer:
For a molecule like this compound, a reversed-phase HPLC method is a suitable starting point. The benzofuran structure suggests some hydrophobicity, making it amenable to retention on a C18 column.
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a lower percentage of B and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the analyte has maximum absorbance. |
| Column Temperature | 30 °C |
This initial setup can then be optimized based on the observed chromatographic performance.
Sample Preparation
Question: What is the recommended procedure for preparing a sample of this compound for HPLC analysis?
Answer:
Proper sample preparation is critical to ensure accurate and reproducible results.
Step-by-Step Protocol:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a solvent that is compatible with the mobile phase, such as a mixture of water and acetonitrile.
-
Use sonication if necessary to ensure complete dissolution.
-
Dilute the solution to a final concentration that is within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
System Suitability Testing (SST)
Question: What are the key system suitability parameters I should monitor for this analysis, and what are the typical acceptance criteria?
Answer:
System Suitability Testing (SST) is essential to verify that the chromatographic system is adequate for the intended analysis. It ensures the system is performing correctly on the day of the analysis.
Key SST Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria (USP) |
| Resolution (Rs) | To ensure separation between the main peak and any closely eluting impurities. | Rs ≥ 2.0 |
| Tailing Factor (T) | To measure peak symmetry. | T ≤ 2.0 |
| Repeatability (%RSD) | To check the precision of replicate injections (peak area and retention time). | %RSD ≤ 2.0% for peak areas |
| Theoretical Plates (N) | To measure column efficiency. | Varies by method, but should be monitored for consistency. |
These parameters should be evaluated by injecting a system suitability solution containing the main compound and known impurities before running any samples.
III. Experimental Protocol: Purity Assessment
This protocol outlines a general method for the purity assessment of this compound by HPLC.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | To be determined based on the UV spectrum of the compound. |
| Injection Volume | 10 µL |
System Suitability
-
Prepare a system suitability solution containing this compound and any known impurities at a relevant concentration.
-
Inject the system suitability solution five times.
-
Calculate the resolution, tailing factor, and %RSD for the peak areas and retention times.
-
Ensure all parameters meet the pre-defined acceptance criteria before proceeding with sample analysis.
Sample Analysis
-
Prepare the sample solution as described in the FAQ section.
-
Inject the sample solution.
-
Identify and quantify any impurities by comparing their retention times and peak areas to those of known standards or by using area percent calculations.
IV. Visual Workflow and Diagrams
Troubleshooting Workflow for Common HPLC Issues
Caption: A workflow for troubleshooting common HPLC issues.
References
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.).
- How to Identify Ghost Peaks in U/HPLC. (2025, July 2). Phenomenex.
- What causes a “ghost” peak and what can I do to prevent this? (n.d.). Waters - Wyatt Technology.
- Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024, July 4). Separation Science.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals.
- Ghost Peaks in HPLC - 5 common sources. (n.d.). Axion Labs.
- Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (2025, November 3).
- How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.).
- [Readers Insight] Why Do Ghost Peaks Appear? (2025, October 31). Welch Materials.
- Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc.
- How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru.
- HPLC Troubleshooting Guide. (n.d.).
- This compound. (n.d.). PubChem.
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025, August 7). ResearchGate.
- Method Development for Drug Impurity Profiling: Part 1. (n.d.). LCGC International.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho.
- Getting the peaks perfect: System suitability for HPLC. (n.d.). American Chemical Society.
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
- System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv.
- The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023, November 1). IJRASET.
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024, December 21). African Journal of Biomedical Research.
- This compound. (n.d.). VSNCHEM.
- This compound 3598-68-3 United Kingdom. (n.d.). Guidechem.
- Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
- Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
- (3H)-Benzofuran-2-one. (2018, May 16). SIELC Technologies.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
- The 10 Most Common HPLC Problems and Solutions! (2024, July 31). Universal Lab Blog.
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube.
- This compound. (n.d.). SCBT. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtnqFhINR1xChwrsBIobrD5LmraD1Jfrqbc1bUKqgRTQHznNaNseKthwUNX5N2oVAJGcQgACrlafiIWwHhi7RSdeGSSCiSweQHkTPIb0D3_W1FabDQU60PwxpywKXgOiIg7X4prIEZx6nnuKjdUPZUTTqBYd0TLvA56zk5pIejSB9W](
Technical Support Center: Solubility Enhancement for 3-(Nitromethyl)-2-benzofuran-1(3H)-one in Biological Assays
Introduction
This guide is structured to provide both quick answers to common questions and in-depth troubleshooting workflows. Our goal is to empower you with the scientific rationale and practical protocols needed to ensure your compound is adequately solubilized, allowing for accurate and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of 3-(Nitromethyl)-2-benzofuran-1(3H)-one.
Q1: What are the basic chemical properties of this compound?
A1: Understanding the compound's properties is the first step. Based on available data, this compound (CAS: 3598-68-3) has a molecular weight of approximately 193.16 g/mol .[1] Its structure, featuring a benzofuranone core, suggests it is a lipophilic ("fat-loving") molecule. The calculated XLogP3 value, a measure of lipophilicity, is 0.8, which indicates a preference for non-aqueous environments.[1] Compounds like this are often poorly soluble in aqueous buffers used for bioassays.[2]
Q2: My compound is precipitating immediately when I add it to my aqueous assay media. Why is this happening?
A2: This is a classic sign of a compound "crashing out" of solution. It occurs when a stock solution, typically prepared in a strong organic solvent like 100% Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer. The buffer has a much lower capacity to keep the hydrophobic compound dissolved compared to the DMSO. When the DMSO concentration is drastically lowered by the dilution, the compound's solubility limit in the final medium is exceeded, causing it to precipitate.[3]
Q3: What is the best solvent to use for my initial stock solution?
A3: Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of hydrophobic compounds.[4][5] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted for your experiments.
Q4: How much DMSO is safe for my cells? I'm worried about solvent toxicity.
A4: This is a critical consideration for cell-based assays. While DMSO is widely used, it can be toxic to cells at higher concentrations.[6]
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% (v/v) without significant cytotoxic effects.[7][8]
-
Sensitive Cells: Primary cells and some specific cell lines can be more sensitive, requiring the final DMSO concentration to be kept at or below 0.1% .[8]
-
Best Practice: Always run a "vehicle control" experiment. This involves treating your cells with the highest concentration of DMSO that will be used in your assay (e.g., 0.5%) but without the compound. This allows you to distinguish between the effects of the solvent and your compound.[7][9]
Q5: Can I heat or sonicate my solution to improve solubility?
A5: Yes, gentle warming (e.g., to 37°C) and sonication can help dissolve the compound initially in the stock solvent and can also aid in re-dissolving any small precipitates that form during dilutions. However, be cautious. Excessive heat can degrade thermally sensitive compounds. Sonication is effective for breaking up aggregates but should be done in short bursts to avoid overheating the sample. These are temporary aids; if the compound is fundamentally insoluble in the final medium, it will likely precipitate over time regardless of these measures.
Part 2: In-Depth Troubleshooting & Protocols
This section provides structured guidance for systematically addressing and solving solubility issues.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Media
You've prepared a 20 mM stock in DMSO, but upon diluting it into your phosphate-buffered saline (PBS) or cell culture medium for a final concentration of 20 µM, you observe cloudiness or visible precipitate.
Causality: The final DMSO concentration in your assay is too low to maintain the solubility of your compound at the desired 20 µM concentration. This means you have exceeded the compound's kinetic solubility limit.
Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing this common issue.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol helps you determine the maximum concentration at which your compound will remain in solution under your specific assay conditions when diluted from a DMSO stock.[4][10]
Materials:
-
This compound powder
-
100% DMSO
-
Your aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear microplate
-
Plate reader capable of measuring absorbance or a nephelometer for light scattering
Procedure:
-
Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM).[5]
-
Plate Setup: Add 198 µL of your aqueous assay buffer to multiple wells of the 96-well plate.
-
Serial Dilution: Add 2 µL of your 20 mM DMSO stock to the first well. This creates a 200 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Transfer and Dilute: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well into the next well (already containing buffer, adjust volumes accordingly or prepare dilutions in separate tubes first) and so on. This will create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Incubation: Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.[4]
-
Measurement:
-
Visual Inspection: First, visually inspect the plate against a dark background for any signs of turbidity or precipitate.
-
Nephelometry (Preferred): Use a nephelometer to measure light scattering in each well. A sharp increase in scattering indicates precipitation.[4][10]
-
UV Absorbance (Alternative): Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ-max. The concentration at which the measured absorbance deviates from the expected linear dilution curve is the kinetic solubility limit.[4]
-
Interpretation: The highest concentration that does not show significant light scattering or where the UV absorbance remains linear is your kinetic solubility limit under these conditions. All future experiments should use final compound concentrations at or below this limit.
Part 3: Advanced Solubilization Strategies
If reducing the compound concentration is not an option and co-solvents like DMSO are insufficient, more advanced formulation strategies are required.
Focus: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) outer surface and a lipophilic (fat-loving) inner cavity. They can encapsulate hydrophobic molecules like this compound, effectively shielding the hydrophobic part from the aqueous environment and increasing its apparent water solubility.[11][12]
Mechanism of Action
Caption: Encapsulation by a cyclodextrin improves solubility.
Experimental Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing a complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility and low toxicity.[13]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle (for kneading method) or Lyophilizer (for freeze-drying method)
Procedure (Kneading Method):
-
Molar Ratio: Determine the desired molar ratio of HP-β-CD to your compound. A starting ratio of 8:1 (CD:compound) is often effective for initial tests.[14]
-
Slurry Formation: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of water to form a thick, uniform paste.
-
Compound Addition: Add the this compound powder to the paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. This intimate mixing facilitates the entry of the compound into the cyclodextrin cavity.[13][15]
-
Drying: Dry the resulting paste under vacuum or in a low-temperature oven (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product: The resulting dry powder is the inclusion complex, which should be significantly more water-soluble than the parent compound. It can be dissolved directly in aqueous buffers for your bioassays.
Procedure (Freeze-Drying/Lyophilization Method):
-
Dissolution: Dissolve the desired molar amounts of HP-β-CD and the compound in water. If the compound is not directly water-soluble, it can first be dissolved in a minimal amount of a volatile organic solvent (e.g., ethanol), which is then added to the aqueous cyclodextrin solution.[11]
-
Stirring: Stir the solution for 24-48 hours at a constant temperature to allow the complex to reach equilibrium.[11]
-
Freezing: Rapidly freeze the solution, for example, by immersing the flask in liquid nitrogen.[11]
-
Lyophilization: Lyophilize the frozen solution under high vacuum for 48-72 hours to sublimate the water, leaving a fluffy, amorphous powder of the inclusion complex.[11][13]
Data Summary: Comparison of Solubilization Methods
| Method | Pros | Cons | Recommended Final Conc. |
| DMSO Co-Solvent | Simple, fast, effective for stock solutions. | Potential for cytotoxicity, compound can precipitate on dilution. | < 0.5% (v/v) for most cell lines; < 0.1% for sensitive cells.[6][8] |
| Cyclodextrin Complex | Significantly increases aqueous solubility, low toxicity, stable solution. | Requires additional preparation steps, may alter compound bioavailability in vivo. | Dependent on complex solubility; typically non-toxic. |
References
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. [Link]
-
This compound. PubChem, National Library of Medicine. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
-
Until what percentage does DMSO remain not toxic to cells? ResearchGate. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]
-
ADME Solubility Assay. BioDuro. [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
-
In vitro solubility assays in drug discovery. PubMed. [Link]
-
DMSO usage in cell culture. LifeTein. [Link]
-
CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. [Link]
-
Cyclodextrin Inclusion Complex Formation and Solid-State Characterization of the Natural Antioxidants α-Tocopherol and Quercetin. Journal of Agricultural and Food Chemistry, ACS Publications. [Link]
-
General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. ResearchGate. [Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Strategies for improving hydrophobic drugs solubility and bioavailability. OUCI. [Link]
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Semantic Scholar. [Link]
-
Benzofuran. PubChem, National Library of Medicine. [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]
-
2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PubMed Central. [Link]
Sources
- 1. This compound | C9H7NO4 | CID 251502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iipseries.org [iipseries.org]
- 13. oatext.com [oatext.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. japer.in [japer.in]
Technical Support Center: Scaling Up the Synthesis of 3-(Nitromethyl)-2-benzofuran-1(3H)-one
Welcome to the technical support center for the synthesis of 3-(Nitromethyl)-2-benzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the scale-up of this important synthetic intermediate. The benzofuranone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] The successful and efficient synthesis of derivatives like this compound is therefore of significant interest.
This document will delve into the practical challenges and scientific reasoning behind the key synthetic steps, empowering you to optimize your reactions for improved yield, purity, and scalability.
Frequently Asked Questions (FAQs)
General Synthesis & Mechanism
Q1: What is the most common synthetic route for preparing this compound, and what is the underlying mechanism?
A1: The most prevalent and direct method for synthesizing this compound involves a Michael addition reaction.[3][4] This reaction typically utilizes a derivative of 2-formylbenzoic acid (or a related precursor that can generate the benzofuranone electrophile) and nitromethane as the Michael donor.
The core mechanism proceeds as follows:
-
Deprotonation: A base is used to deprotonate the acidic α-hydrogen of nitromethane, forming a resonance-stabilized nitronate anion. This anion serves as the nucleophile (Michael donor).[5]
-
Conjugate Addition: The nitronate anion attacks the β-carbon of the α,β-unsaturated system within the benzofuranone precursor. This is a classic 1,4-conjugate addition.[4]
-
Protonation: The resulting enolate intermediate is then protonated, typically during aqueous workup, to yield the final product, this compound.
Reagents and Starting Materials
Q2: What are the critical considerations when selecting a base for the deprotonation of nitromethane?
A2: The choice of base is crucial for efficient nitronate formation without promoting undesirable side reactions. Key factors include:
-
Base Strength: The base must be strong enough to deprotonate nitromethane (pKa ≈ 10.2 in water). Common choices include alkali metal hydroxides (NaOH, KOH), alkoxides (e.g., sodium ethoxide), and strong organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture.
-
Compatibility: The base should not react with the benzofuranone precursor or the final product. For instance, a strongly nucleophilic base could potentially attack the lactone carbonyl group.
| Base | pKa of Conjugate Acid | Common Solvents | Key Considerations |
| Sodium Hydroxide (NaOH) | ~15.7 | Water, Alcohols | Cost-effective, but water can sometimes interfere with the reaction. |
| Potassium Hydroxide (KOH) | ~15.7 | Water, Alcohols | Similar to NaOH, potentially higher solubility in some organic solvents. |
| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | Strong, non-nucleophilic base suitable for anhydrous conditions. |
| DBU | ~13.5 | Acetonitrile, THF | Strong, non-nucleophilic organic base, often used for milder conditions. |
Q3: Can other nitroalkanes be used in place of nitromethane?
A3: Yes, other primary and secondary nitroalkanes can be used as Michael donors, leading to the synthesis of 3-(1-nitroalkyl)-2-benzofuran-1(3H)-one derivatives. However, steric hindrance from bulkier nitroalkanes may slow down the reaction rate. Tertiary nitroalkanes cannot be used as they lack the necessary α-hydrogen for deprotonation.
Reaction Conditions
Q4: What is the optimal temperature range for this synthesis, and how does it affect the reaction outcome?
A4: The optimal temperature depends on the specific reactants and solvent used. Generally, the reaction is conducted between room temperature and moderate heating (e.g., 40-60 °C).
-
Lower Temperatures (e.g., 0 °C to RT): May be necessary to control exothermic reactions, especially during the initial addition of reagents. Slower reaction rates may be observed.
-
Moderate Heating (e.g., 40-60 °C): Can increase the reaction rate and help drive the reaction to completion.
-
Higher Temperatures (> 60 °C): May lead to decomposition of the starting materials or product, and can promote side reactions such as self-condensation of the benzofuranone precursor.
It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time for your specific system.
Troubleshooting Guide
Low Yield
Problem: The reaction yield of this compound is consistently low.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Deprotonation of Nitromethane | • Use a stronger base or increase the stoichiometry of the current base.• Ensure anhydrous conditions if using a moisture-sensitive base (e.g., alkoxides). | The formation of the nitronate anion is the rate-determining step. Insufficient base will result in unreacted nitromethane. |
| Poor Reactivity of the Michael Acceptor | • Confirm the structure and purity of the benzofuranone precursor.• Consider synthesizing a more activated precursor with electron-withdrawing groups on the aromatic ring. | The electrophilicity of the β-carbon in the Michael acceptor is critical for the nucleophilic attack. |
| Side Reactions | • Lower the reaction temperature.• Slowly add the base or nitromethane to control the reaction exotherm.• Use a non-nucleophilic base (e.g., DBU) to avoid attack at the carbonyl group. | Side reactions such as polymerization, self-condensation, or decomposition can consume starting materials and reduce the yield of the desired product. |
| Product Degradation | • Minimize the reaction time.• Ensure the workup procedure is not overly acidic or basic. The product may be sensitive to pH extremes. | The benzofuranone lactone ring can be susceptible to hydrolysis under harsh conditions. |
Impure Product
Problem: The isolated product is contaminated with significant impurities.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Unreacted Starting Materials | • Increase the reaction time or temperature (monitor carefully).• Use a slight excess of one reagent (typically the less expensive one, like nitromethane) to drive the reaction to completion. | Ensuring the limiting reagent is fully consumed simplifies purification. |
| Formation of Di-adducts | • Use a controlled stoichiometry of the Michael donor (nitromethane). | If the product itself can act as a Michael acceptor, adding a second equivalent of the nitronate anion is possible, leading to a di-adduct. |
| Byproducts from Side Reactions | • Optimize reaction conditions (temperature, base, solvent) as described for low yield issues.• Employ a more effective purification method (e.g., column chromatography with a carefully selected solvent gradient, or recrystallization). | Different side reactions will produce different byproducts, which may require specific purification strategies. |
Scale-Up Challenges
Problem: The reaction works well on a small scale, but fails or gives poor results when scaled up.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Heat Transfer | • Use a reactor with a larger surface area-to-volume ratio.• Employ mechanical stirring to ensure uniform temperature distribution.• Add reagents more slowly to control the exotherm. | The surface area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. Localized "hot spots" can lead to side reactions and decomposition. |
| Mixing Issues | • Use an appropriate stirrer (e.g., overhead mechanical stirrer) for the larger volume.• Ensure the stirring speed is sufficient to maintain a homogeneous mixture. | Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions and reducing overall conversion. |
| Changes in Reaction Kinetics | • Re-optimize the reaction time and temperature for the larger scale. | The reaction kinetics may not scale linearly due to the factors mentioned above. Careful monitoring is essential. |
Experimental Protocols
General Procedure for the Synthesis of this compound
Disclaimer: This is a generalized procedure and may require optimization for specific substrates and scales. Always perform a thorough risk assessment before conducting any chemical reaction.
-
Reactor Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzofuranone precursor (1.0 equivalent).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, acetonitrile) to dissolve the starting material.
-
Reagent Addition: Add nitromethane (1.1-1.5 equivalents).
-
Base Addition: Slowly add the base (e.g., a solution of NaOH in water, or DBU) dropwise to the reaction mixture at room temperature. Monitor for any exotherm.
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature to 50 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Safety Considerations
-
Nitromethane is a flammable and potentially explosive compound. Handle with care in a well-ventilated fume hood.
-
Many of the bases used are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
The reaction may be exothermic. Ensure adequate cooling is available, especially during scale-up.
References
- Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
- This compound. PubChem.
- Regioselective Synthesis of Benzofuranones and Benzofurans.
- Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones.
- Michael Addition Reaction Mechanism. Chemistry Steps.
- 6 questions with answers in BENZOFURANS | Science topic.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry.
- 3-(NITROMETHYL)-2-BENZOFURAN-1(3H)
- Flexible Synthesis of Benzofuranones. ChemistryViews.
- Michael Addition Reaction Mechanism. YouTube.
- MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLIC
- MICHAEL ADDITION. PHARMD GURU.
Sources
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- 6. chemicalbook.com [chemicalbook.com]
Technical Support Center: 3-(Nitromethyl)-2-benzofuran-1(3H)-one
Welcome to the technical support center for 3-(Nitromethyl)-2-benzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot potential issues during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily dictated by two functional groups: a lactone (a cyclic ester) and a primary nitroalkane moiety. The lactone ring is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[1] The primary nitroalkane group has acidic α-hydrogens (the hydrogens on the carbon adjacent to the nitro group), making it prone to deprotonation in the presence of a base to form a resonance-stabilized nitronate anion.[2][3] This nitronate is a key intermediate in several degradation pathways.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.[4] For prolonged storage, refrigeration is recommended to minimize potential thermal degradation.
Q3: Is this compound sensitive to light?
A3: Yes, nitroalkanes can undergo photochemical reactions.[5] Irradiation can lead to homolytic cleavage of the carbon-nitrogen bond, generating radical species that can initiate further degradation.[5] Therefore, it is advisable to store the compound in an amber vial or otherwise protected from light to prevent photodegradation.
Troubleshooting Guide
Q4: I am observing a loss of my starting material and the appearance of a new peak in my HPLC analysis when my reaction is run in a basic medium. What could be the cause?
A4: The presence of a base can lead to two primary degradation pathways for this compound.
-
Lactone Hydrolysis: The lactone ring can be hydrolyzed under basic conditions to yield the corresponding hydroxy-carboxylate salt. This ring-opening reaction would result in a more polar compound, which would likely have a different retention time on a reverse-phase HPLC column.
-
Nitronate Formation and Subsequent Reactions: The primary nitroalkane moiety can be deprotonated by the base to form a nitronate anion.[2] This anion is a nucleophile and can participate in various reactions, potentially leading to side products.
To confirm the identity of the new peak, it is recommended to use HPLC-MS to determine its mass.[1]
Q5: My reaction mixture turned yellow/brown upon heating. Is this indicative of decomposition?
A5: Yes, a color change upon heating can indicate thermal decomposition. Nitroalkanes can undergo thermal decomposition, which can be a complex process involving radical intermediates.[6][7][8] The decomposition of nitro compounds can sometimes produce colored byproducts. It is crucial to carefully control the reaction temperature and consider if the desired transformation can be achieved at a lower temperature to minimize degradation. Differential scanning calorimetry (DSC) has shown that nitroalkanes can undergo exothermic decomposition at elevated temperatures.[9]
Q6: I am attempting a reaction under strongly acidic conditions and am seeing unexpected byproducts. What are the likely degradation pathways?
A6: Under strongly acidic conditions, two main degradation pathways are possible:
-
Acid-Catalyzed Lactone Hydrolysis: Similar to base-catalyzed hydrolysis, strong acids can catalyze the opening of the lactone ring to form a hydroxy-carboxylic acid.[1]
-
Nef Reaction: If any base is present in the reaction mixture (even trace amounts) to form the nitronate salt, subsequent treatment with strong acid can lead to the Nef reaction. This reaction converts a primary nitroalkane into an aldehyde.[2] In this case, you might observe the formation of 3-formyl-2-benzofuran-1(3H)-one.
Q7: I am trying to reduce the nitro group to an amine, but I am getting a complex mixture of products. What could be the issue?
A7: The reduction of nitroalkanes can be sensitive to the choice of reducing agent and reaction conditions.[10][11]
-
Compatibility with the Lactone: Some reducing agents may also reduce the lactone functionality. It is important to choose a reagent that selectively reduces the nitro group.
-
Reaction pH: The pH of the reaction medium can influence the outcome of the reduction. For example, reduction in acidic medium (e.g., with Sn/HCl) typically yields the primary amine.[10]
-
Side Reactions: Depending on the conditions, side reactions such as the formation of oximes or hydroxylamines can occur.[12]
Careful selection of the reducing agent and optimization of the reaction conditions are crucial for a clean reduction of the nitro group.
Experimental Protocols & Data
Protocol 1: Monitoring Lactone Hydrolysis by HPLC-MS
This protocol provides a general method for monitoring the potential hydrolysis of the lactone ring in this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Conditions:
-
For basic hydrolysis, add a controlled amount of a base (e.g., NaOH solution) to an aliquot of the stock solution.
-
For acidic hydrolysis, add a controlled amount of an acid (e.g., HCl solution) to another aliquot.
-
Maintain a control sample with no added acid or base.
-
-
Incubation: Incubate the samples at a controlled temperature and take aliquots at various time points.
-
HPLC-MS Analysis:
-
Dilute the aliquots with the mobile phase and inject them into an HPLC-MS system.
-
Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) for separation.
-
Monitor the disappearance of the parent compound (m/z 194.04 for [M+H]⁺) and the appearance of the hydrolyzed product (m/z 212.05 for [M+H]⁺).
-
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ |
| This compound | C₉H₇NO₄ | 193.04 | 194.04 |
| 2-(Carboxymethyl)benzoic acid, 2-hydroxy- | C₉H₉NO₅ | 211.05 | 212.05 |
Protocol 2: ¹H NMR Analysis for Nitronate Formation
This protocol can be used to observe the deprotonation of the α-hydrogens and the formation of the nitronate anion.
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material. Note the chemical shift of the methylene protons (the -CH₂- group adjacent to the nitro group).
-
Addition of Base: Add a stoichiometric amount of a non-protic base (e.g., sodium hydride or DBU) to the NMR tube.
-
Final Spectrum: Acquire another ¹H NMR spectrum after the addition of the base. The disappearance or significant shift of the methylene proton signal would indicate the formation of the nitronate anion.
Visualizing Degradation Pathways
The following diagrams illustrate the key potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Caption: A workflow for troubleshooting unexpected product formation.
References
- Brower, K. R. (1995). The effect of pressure on the thermal decomposition of nitroalkanes catalyzed by amines. High Pressure Research, 11(1-3), 19-27.
- Ripa, D., & Zanardi, F. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 546-552.
- Gray, P., & Williams, A. (1959). The thermal decomposition of the nitroalkanes. Transactions of the Faraday Society, 55, 760-777.
- Reid, S. T., & Wilcox, E. J. (1972). Photochemical transformations. Part VI. Solution photochemistry of nitroalkanes: the reaction products. Journal of the Chemical Society, Perkin Transactions 1, 1759-1763.
- Aksenov, N. A., Aksenova, I. V., & Rubin, M. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 98.
-
Unacademy. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Retrieved from [Link]
- Rezazadeh, S., Martin, M. I., Kim, R. S., Yap, G. P. A., Rosenthal, J., & Watson, D. A. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society, 145(8), 4707–4715.
-
Mary, A. (2024, May 2). Reaction of Nitroalkanes with nitrous acid #ORGANIC CHEMISTRY #B.Sc #Second year #SEMESTER III [Video]. YouTube. [Link]
- Reid, S. T., & Tucker, J. N. (1970). The Solution Photochemistry of Nitro-alkanes.
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved from [Link]
- Chapman, O. L., Heckert, D. C., Reasoner, J. W., & Thackaberry, S. P. (1966). Photochemistry of unsaturated nitro-compounds. Pure and Applied Chemistry, 12(1-4), 317-326.
- Yi, L., Bandu, M. L., & Desaire, H. (2005). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Analytical chemistry, 77(20), 6655–6663.
-
ResearchGate. (n.d.). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. Retrieved from [Link]
- van der Meer, J. Y., Filot, I. A. W., Pidko, E. A., & Hensen, E. J. M. (2018). Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy.
-
The Chemistry Notes. (2021, February 15). Nitroalkane and Nitrobenzene | NEB Grade 12 Notes | Organic Chemistry. Retrieved from [Link]
-
Toppr. (n.d.). Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. Retrieved from [Link]
- Manelis, G. B., Nazin, G. M., Rubtsov, Y. I., & Strunin, V. A. (1985). Thermal Decomposition of Aliphatic Nitro-compounds. Russian Chemical Reviews, 54(9), 864-877.
-
LibreTexts Chemistry. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]
- Grote, C. W., Wan, P., & Workentin, M. S. (2003). Photoreactions of 3-diazo-3H-benzofuran-2-one; Dimerization and Hydrolysis of Its Primary Photoproduct, a Quinonoid Cumulenone: A Study by Time-Resolved Optical and Infrared Spectroscopy. The Journal of Organic Chemistry, 68(23), 8827–8836.
-
Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]
- Brem, J., van der Kamp, M. W., & Spencer, J. (2020). Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism. Journal of Biological Chemistry, 295(18), 6065-6075.
-
ResearchGate. (n.d.). Synthesis of 3-Methyleneisobenzofuran-1(3H)-one and Their Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 251502, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3804259, 3-Hydroxyisobenzofuran-1(3H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. Retrieved from [Link]
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]
Sources
- 1. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. chemicalbook.com [chemicalbook.com]
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- 6. tandfonline.com [tandfonline.com]
- 7. Thermal decomposition of the nitroalkanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
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- 10. Nitroalkane and Nitrobenzene | NEB Grade 12 Notes | Organic Chemistry [sajhanotes.com]
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- 12. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
Technical Support Center: Chiral Separation of 3-Substituted Benzofuranone Enantiomers
Welcome to the Technical Support Center for the chiral separation of 3-substituted benzofuranone enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for tackling the unique challenges associated with resolving these chiral compounds. As Senior Application Scientists, we have structured this guide to move from foundational method development principles to specific, hands-on troubleshooting, ensuring scientific integrity and practical applicability.
Part 1: Frequently Asked Questions (FAQs) - Method Development & Strategy
This section addresses common questions encountered during the initial stages of developing a chiral separation method for 3-substituted benzofuranones.
Q1: How do I select an appropriate Chiral Stationary Phase (CSP) for 3-substituted benzofuranones?
A: Selecting the right CSP is the most critical factor in chiral separations. Since the retention mechanisms are highly complex and analyte-specific, a screening approach is almost always necessary.[1] For 3-substituted benzofuranones, which possess aromaticity, a carbonyl group, and a chiral center at the 3-position, several types of interactions are possible.
Expertise & Experience: Your primary candidates are polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) due to their broad applicability and multiple chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.[2] Cyclodextrin-based CSPs can also be effective, particularly in reversed-phase mode, by forming inclusion complexes with the benzofuranone structure.[3] Pirkle-type or brush-type phases are another option, relying on strong dipole-dipole and π-π interactions.
Authoritative Grounding: The ability of a CSP to separate enantiomers depends on establishing at least three simultaneous points of interaction between the analyte and the stationary phase, with at least one being stereochemically dependent. This is famously known as the "three-point interaction model".[4]
Data Presentation: Recommended Initial CSP Screening Platforms
| CSP Type | Common Trade Names | Primary Interaction Mechanisms | Recommended For Benzofuranones? |
| Polysaccharide-Based | CHIRALPAK®, Lux®, Chiralcel® | π-π, Hydrogen Bonding, Dipole-Dipole, Steric Inclusion | Highest Priority |
| Cyclodextrin-Based | CYCLOBOND™ | Hydrophobic Inclusion, Hydrogen Bonding | High Priority |
| Pirkle (Brush-Type) | Whelk-O®, Pirkle 1-J | π-π, Dipole-Dipole, Hydrogen Bonding | Medium Priority |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ | Ionic, Hydrogen Bonding, Inclusion | Medium Priority |
Q2: What are the typical starting conditions for mobile phase screening?
A: The choice of mobile phase mode (Normal Phase, Reversed-Phase, or Polar Organic) dramatically affects selectivity.[2] It is recommended to screen your compound on your selected columns in at least two of these modes.
Expertise & Experience:
-
Normal Phase (NP): Often provides the best selectivity. A typical starting point is a mixture of an alkane (like n-Hexane or Heptane) and an alcohol (like Isopropanol or Ethanol). A common initial gradient or isocratic condition is 90:10 Hexane:IPA.
-
Reversed-Phase (RP): Uses aqueous buffers and an organic modifier like acetonitrile (ACN) or methanol (MeOH). Start with a 50:50 mixture of water (with 0.1% formic acid or acetic acid) and ACN. The pH of the mobile phase can be critical for ionizable compounds.[3]
-
Polar Organic (PO): Uses 100% organic solvents, such as ACN or MeOH with an alcohol modifier. This mode can offer unique selectivity and is compatible with mass spectrometry.
Trustworthiness: Always use high-purity, HPLC-grade solvents. Impurities can act as strong mobile phase modifiers or create "ghost peaks" that interfere with analysis.[5]
Q3: What is the role of temperature in chiral separations?
A: Temperature is a complex but powerful parameter for optimizing chiral separations. Its effect is not always predictable.
Expertise & Experience: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to increased selectivity and better resolution.[5] However, this comes at the cost of lower column efficiency (broader peaks) and higher backpressure. Conversely, higher temperatures can improve peak shape and efficiency.[5]
Authoritative Grounding: In some cases, increasing the temperature can surprisingly improve resolution or even reverse the elution order of the enantiomers.[5] Therefore, temperature should be treated as a key optimization parameter, typically explored in 5°C increments between 10°C and 40°C.
Q4: Why is isocratic elution often preferred for chiral separations?
A: While gradient elution is common in achiral chromatography, isocratic elution is frequently used for chiral separations for several key reasons.
Expertise & Experience: Enantiomers have identical chemical properties in an achiral environment, meaning they have very similar retention behavior. The separation relies almost entirely on the specific, subtle interactions with the CSP rather than on large shifts in mobile phase strength. Running in isocratic mode simplifies the system, enhances reproducibility, and avoids long re-equilibration times associated with gradients.[6] This is crucial because even minor variations in mobile phase composition, especially water content in normal phase, can significantly impact selectivity.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or No Enantiomeric Resolution (Resolution, Rs < 1.5)
Symptom: The two enantiomer peaks are co-eluting or are only partially separated into a "shoulder" or "doublet".
Causality: This is the most common issue and indicates that the chosen CSP and mobile phase conditions are not creating sufficient stereospecific interactions to differentiate the enantiomers.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor resolution.
Step-by-Step Solutions:
-
Optimize Mobile Phase Composition:
-
Action: Systematically vary the ratio of your strong solvent (e.g., alcohol in NP, ACN in RP). Try small, incremental changes (e.g., 2% increments).
-
Causality: Changing solvent polarity alters the way the analyte interacts with both the mobile and stationary phases, which can expose or hide the points of interaction necessary for chiral recognition.
-
-
Change the Alcohol Modifier (Normal Phase):
-
Action: If you are using Isopropanol (IPA), switch to Ethanol (EtOH) or vice-versa.
-
Causality: Different alcohols have different hydrogen bonding capabilities and steric profiles, which can profoundly change the selectivity (α) of the separation.
-
-
Introduce an Additive:
-
Action: Add a small amount (0.1%) of an acidic or basic modifier. For benzofuranones, which are neutral but can have acidic/basic impurities or interact via hydrogen bonds, Trifluoroacetic Acid (TFA) or Diethylamine (DEA) can be effective.
-
Causality: Additives can sharpen peaks by masking active sites on the silica support, but they can also alter the conformation of the analyte or the CSP, leading to dramatic changes in selectivity.[2]
-
-
Optimize Temperature:
-
Action: Decrease the column temperature in 5°C increments (e.g., to 20°C, 15°C, 10°C).
-
Causality: Lowering the temperature increases the energetic difference between the analyte-CSP interactions for the two enantiomers, often enhancing resolution.[5]
-
Issue 2: Asymmetric Peaks (Tailing or Fronting)
Symptom: Peaks are not Gaussian. Tailing peaks have an extended back half, while fronting peaks have a sloped front half.
Causality:
-
Tailing: Often caused by secondary, undesirable interactions between the analyte and the stationary phase (e.g., with acidic silanol groups on the silica backbone) or column overload.[5]
-
Fronting: Typically a sign of column overload or poor sample solubility in the mobile phase.
Step-by-Step Solutions:
-
Rule out Column Overload:
-
Action: Dilute your sample 10-fold and reinject.
-
Causality: If the peak shape improves significantly, the original sample concentration was saturating the stationary phase.[5]
-
-
Address Secondary Interactions (for Tailing):
-
Action: Add a modifier to the mobile phase. For neutral compounds like benzofuranones, a polar modifier like 0.1% TFA can sometimes improve peak shape by interacting with active sites.
-
Causality: The modifier competes with the analyte for the active sites on the stationary phase that cause tailing, resulting in a more symmetric peak.[5]
-
-
Check Sample Solvent:
-
Action: Ensure your sample is dissolved in the mobile phase or a weaker solvent.
-
Causality: Dissolving the sample in a solvent much stronger than the mobile phase can cause the sample band to spread improperly at the head of the column, leading to distorted peaks.
-
Issue 3: Irreproducible Retention Times and/or Selectivity
Symptom: Retention times (tR) and/or the selectivity factor (α) shift between injections or between different days.
Causality: This issue often points to an unstable chromatographic system. The most common culprits are insufficient column equilibration, changes in mobile phase composition, or column "memory effects".
Step-by-Step Solutions:
-
Ensure Proper Equilibration:
-
Action: Flush the column with at least 20-30 column volumes of the mobile phase before the first injection.
-
Causality: Chiral stationary phases, especially in normal phase, can take a long time to fully equilibrate with the mobile phase. Small amounts of water or other polar contaminants can drastically affect retention.[7]
-
-
Verify Mobile Phase Preparation:
-
Action: Prepare fresh mobile phase daily. If using additives, ensure they are added precisely. Premixing solvents is often more reliable than relying on the pump's online mixing, especially for low-percentage components.[7]
-
Causality: Volatile components (like DEA or hexane) can evaporate over time, changing the mobile phase composition and affecting chromatography.
-
-
Beware of "Memory Effects":
-
Action: Dedicate a column to a specific method or class of compounds if possible. If you must switch between methods, flush the column extensively with a strong, intermediate solvent (like IPA).
-
Causality: Additives and even the analytes themselves can adsorb onto the stationary phase and slowly leach out in subsequent runs, altering the separation. This is particularly common with chiral separations.[6]
-
Issue 4: High Column Backpressure
Symptom: The system pressure is significantly higher than it was for the same method previously and may be approaching the system's limit.
Causality: This is typically caused by a blockage in the HPLC flow path, most often from precipitated sample/buffer or particulate matter at the column inlet frit.[8]
Step-by-Step Solutions:
-
Identify the Source of Blockage:
-
Action: Disconnect the column from the system and see if the pressure returns to normal. If it does, the blockage is in the column. If not, the blockage is in the system (e.g., injector, tubing).
-
-
Reverse-Flush the Column:
-
Action: Disconnect the column from the detector, reverse its direction, and flush it with mobile phase at a low flow rate (e.g., 0.2 mL/min).
-
Causality: This can dislodge particulates that are blocking the inlet frit.[8] Caution: Only perform this on columns where the manufacturer's instructions permit it.
-
-
Implement Preventative Measures:
-
Action: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter. Use a guard column to protect the analytical column from contaminants.[7]
-
Part 3: Protocols & Methodologies
Protocol 1: Systematic Chiral Column & Mobile Phase Screening
This protocol outlines a systematic approach to finding a successful starting point for your separation.
Workflow Diagram:
Caption: A systematic workflow for chiral method development.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of your racemic 3-substituted benzofuranone in a suitable solvent (e.g., ethanol or mobile phase).
-
Select Columns: Choose 2-3 columns with different chiral stationary phases (e.g., one amylose-based, one cellulose-based, one cyclodextrin-based).
-
Screen in Normal Phase:
-
Install the first column.
-
Equilibrate with 90/10 (v/v) n-Hexane/Isopropanol for 30 column volumes.
-
Set flow rate to 1.0 mL/min, temperature to 25°C, and UV detection at a suitable wavelength (e.g., 254 nm).
-
Inject 5 µL of the sample.
-
Repeat for each selected column.
-
-
Screen in Reversed-Phase:
-
Thoroughly flush the system and install the first column.
-
Equilibrate with 50/50 (v/v) Acetonitrile/Water + 0.1% Formic Acid for 20 column volumes.
-
Set flow rate to 1.0 mL/min, temperature to 25°C.
-
Inject 5 µL of the sample.
-
Repeat for each selected column.
-
-
Evaluate Results: Analyze the chromatograms. Look for any sign of separation (shoulders, partial peaks). The condition that provides the highest selectivity (α), even with poor resolution, is the most promising candidate for further optimization.
Protocol 2: Column Washing and Regeneration
This protocol is for cleaning a contaminated column that is showing high backpressure or poor performance. Always consult the manufacturer's specific instructions first.
Step-by-Step Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Initial Flush: Flush the column with the mobile phase but without any buffer salts or additives (e.g., just the Water/ACN or Hexane/IPA mixture) for 10-15 column volumes.
-
Strong Solvent Flush:
-
For Polysaccharide Columns (Reversed-Phase use): Flush with 100% Isopropanol or Ethanol.
-
For Immobilized Polysaccharide Columns (more robust): Stronger solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) may be used if permitted by the manufacturer.[8]
-
Causality: These strong solvents are designed to dissolve and remove strongly adsorbed contaminants from the stationary phase.
-
-
Re-equilibration: Flush the column with the intermediate solvent (e.g., Isopropanol) before gradually re-introducing your mobile phase. Equilibrate thoroughly (at least 20-30 column volumes) before use.
-
Performance Check: Inject a standard to confirm that performance (resolution, peak shape) has been restored.
References
-
Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives | Request PDF. (2025). ResearchGate. [Link]
-
Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2014). ResearchGate. [Link]
-
Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2012). Korea Science. [Link]
-
Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. (2019). ACS Publications. [Link]
-
Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. (n.d.). PubMed. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2023). sfera - Unife. [Link]
-
Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. (n.d.). PMC - NIH. [Link]
-
Benzofuranone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). PMC - NIH. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
-
HPLC Troubleshooting Guide. (n.d.). University of Toronto. [Link]
-
Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations. (2023). PMC - NIH. [Link]
-
Isomers? Go to Chiral? Reversed or Normal?. (2016). Chromatography Forum. [Link]
-
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Validation & Comparative
A Comparative Guide to the Bioactivity of Benzofuranone Derivatives
For researchers, scientists, and drug development professionals, the benzofuranone scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities. This guide provides a comparative analysis of the bioactivity of various benzofuranone derivatives, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents. By synthesizing data from peer-reviewed studies, we aim to equip you with the necessary information to advance your own research and development endeavors.
Benzofuranone derivatives, both naturally occurring and synthetic, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant effects.[1][2][3] The fused benzene and furanone rings provide a versatile template for chemical modification, allowing for the fine-tuning of their biological profiles.[1][2]
Comparative Anticancer Activity: A Focus on Potency and Selectivity
The development of novel anticancer agents with improved efficacy and reduced side effects is a paramount goal in oncology research. Benzofuranone derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[1][4][5]
A key strategy in enhancing the anticancer potency of benzofuranones involves the creation of hybrid molecules.[4] For instance, the incorporation of chalcone, triazole, piperazine, or imidazole moieties has been shown to yield derivatives with potent cytotoxic effects against malignant tumors.[4]
Table 1: Comparative in vitro Anticancer Activity of Selected Benzofuranone Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | Naturally isolated from Morus alba L. | PC9 (NSCLC) | Not specified, but induced apoptosis | [6] |
| A549 (NSCLC) | Not specified, but induced apoptosis | [6] | ||
| Compound 12 | Synthetic derivative | SiHa (Cervical Cancer) | 1.10 | [6] |
| HeLa (Cervical Cancer) | 1.06 | [6] | ||
| CA-4 (Combretastatin A-4) | Reference Drug | SiHa (Cervical Cancer) | 1.76 | [6] |
| HeLa (Cervical Cancer) | 1.86 | [6] | ||
| Compound 28g | 3-Amidobenzofuran derivative | MDA-MB-231 (Breast Cancer) | 3.01 | [6] |
| HCT-116 (Colon Carcinoma) | 5.20 | [6] | ||
| HT-29 (Colon Cancer) | 9.13 | [6] | ||
| Compound 32a | Thiazole hybrid | HePG2 (Liver Cancer) | 8.49 - 16.72 (range for 32a-c) | [6] |
| HeLa (Cervical Cancer) | 6.55 - 13.14 (range for 32a-c) | [6] | ||
| MCF-7 (Breast Cancer) | 4.0 - 8.99 (range for 32a-c) | [6] | ||
| PC3 (Prostate Cancer) | Not specified | [6] | ||
| Doxorubicin | Reference Drug | HePG2, HeLa, MCF-7 | 4.17 - 8.87 | [6] |
| Compound 10h | 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan | L1210 (Leukemia) | 0.016 | [7] |
| FM3A/0 (Murine Mammary Carcinoma) | 0.024 | [7] | ||
| Molt4/C8 (T-cell Leukemia) | 0.021 | [7] | ||
| CEM/0 (T-cell Leukemia) | 0.019 | [7] | ||
| HeLa (Cervical Cancer) | 0.023 | [7] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
The anticancer potency of benzofuranone derivatives is intricately linked to their chemical structure.[1][4] Key SAR observations include:
-
Substitution at the C-3 Position: The introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to significantly increase antiproliferative activity.[7]
-
Methoxy Group Positioning: The placement of methoxy groups on the benzofuran ring influences activity, with substitution at the C-6 position demonstrating higher potency compared to the C-7 position.[7]
-
Hybridization: As mentioned, creating hybrid structures by incorporating other pharmacologically active moieties is a successful strategy for enhancing anticancer effects.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of benzofuranone derivatives on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for determining the in vitro cytotoxicity of benzofuranone derivatives using the MTT assay.
Comparative Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of new and effective therapeutic agents. Benzofuranone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[8][9][10]
Table 2: Comparative Antibacterial Activity of Selected Benzofuranone Derivatives
| Compound ID | Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 13a | Synthetic derivative | E. coli | Not specified, but showed significant activity | [8] |
| S. aureus | Not specified, but showed significant activity | [8] | ||
| B. subtilis | Not specified, but showed significant activity | [8] | ||
| P. aeruginosa | Not specified, but showed significant activity | [8] | ||
| Ciprofloxacin | Reference Drug | - | - | [8] |
| Compound M5a | 7-chlorobenzofuran-3-yl hydrazine derivative | Enterococcus faecalis | 50 | [10] |
| Compound M5g | 7-chlorobenzofuran-3-yl hydrazine derivative | Enterococcus faecalis | 50 | [10] |
| Compound M5i | 5-nitrobenzofuran-3-yl hydrazine derivative | Candida albicans | 25 | [10] |
| Compound M5k | 5-nitrobenzofuran-3-yl hydrazine derivative | Candida albicans | 25 | [10] |
| Compound M5l | 5-nitrobenzofuran-3-yl hydrazine derivative | Candida albicans | 25 | [10] |
| Hydrophobic analogs | Aryl substituents at C-3 | E. coli, S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [11][12] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Halogenation: The presence of chloro substituents on linked moieties can be crucial for antibacterial activity.[13]
-
Hydrophobicity: Increased hydrophobicity in certain benzofuranone analogs has been correlated with enhanced antibacterial efficacy.[12]
-
Specific Substitutions: The nature and position of substituents on the benzofuran core and any appended rings significantly impact the antimicrobial spectrum and potency.[10]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzofuranone derivatives.
Comparative Antioxidant Activity: Mitigating Oxidative Stress
Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer.[14] Benzofuranone derivatives have been investigated for their antioxidant properties, with some compounds demonstrating significant radical scavenging activity.[13][14][15]
Table 3: Comparative Antioxidant Activity of Selected Benzofuranone Derivatives
| Compound ID | Method | Activity | Reference |
| BFA | Water soluble analog | Better than Trolox C | [15] |
| Compound 64 | DPPH assay | Highest free radical scavenging activity in its series | [13] |
| Compounds 61-63 | - | Similar antioxidant activities (EC50: 8.27 - 10.59 mM) | [13] |
| Compounds 9-11, 15-20 | DPPH assay, Cyclic Voltammetry | Remarkable activity for some lactones | [16] |
| Compound 9 | Cellular model of neurodegeneration | Reduces intracellular ROS, boosts HO-1 expression | [14] |
Structure-Activity Relationship (SAR) Insights for Antioxidant Activity:
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring are critical for antioxidant capacity.[14]
-
Transformation of Skeleton: The transformation from a chroman to a benzofuran skeleton has been reported to increase antioxidant activity.[15]
-
Substitution at C-3: The nature of the substituents at the C-3 position of the 3H-benzofuran-2-one core influences the antioxidant potential.[14]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the antioxidant activity of compounds.
Workflow for DPPH Assay
Caption: Workflow for assessing the antioxidant activity of benzofuranone derivatives using the DPPH assay.
Conclusion and Future Directions
This guide has provided a comparative overview of the bioactivity of benzofuranone derivatives, highlighting their potential as anticancer, antimicrobial, and antioxidant agents. The structure-activity relationship studies discussed underscore the importance of rational design in optimizing the therapeutic properties of these compounds. The presented experimental protocols offer a foundation for researchers to conduct their own investigations and contribute to the growing body of knowledge on this versatile class of molecules.
Future research should continue to explore the vast chemical space of benzofuranone derivatives through the synthesis of novel analogs and the investigation of their mechanisms of action. A deeper understanding of their interactions with biological targets will be crucial for the development of next-generation therapeutics with enhanced potency and selectivity.
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A Framework for the Comparative Analysis of 3-(Nitromethyl)-2-benzofuran-1(3H)-one as a Putative Enzyme Inhibitor in Neurodegenerative Disease Models
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of neurodegenerative disease research, the identification of novel small molecules that can modulate the activity of key enzymes remains a cornerstone of therapeutic development. This guide provides a comprehensive framework for the evaluation of 3-(Nitromethyl)-2-benzofuran-1(3H)-one, a compound of nascent interest, against established inhibitors of two critical enzyme targets implicated in neurodegeneration: Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).
While direct biological data for this compound is not yet extensively documented in peer-reviewed literature, its benzofuran core represents a "privileged scaffold" in medicinal chemistry, known to be present in a multitude of biologically active compounds.[1][2][3] This guide, therefore, is structured to provide the necessary context, comparative data, and detailed experimental protocols to enable a thorough investigation of its potential as an enzyme inhibitor.
Introduction to Key Enzyme Targets in Neurodegeneration
The progressive neuronal loss in diseases such as Alzheimer's and Parkinson's is multifactorial. However, strategies aimed at modulating neurotransmitter levels and reducing oxidative stress have yielded clinically approved therapies. Two enzymes, Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), are central to these strategies.
Acetylcholinesterase (AChE)
AChE is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).[2] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in ACh, which is correlated with cognitive decline.[4] Inhibition of AChE increases the synaptic availability of ACh, offering symptomatic relief.[4][5]
Monoamine Oxidase B (MAO-B)
MAO-B is a flavoenzyme located on the outer mitochondrial membrane, primarily in glial cells within the brain. It is responsible for the oxidative deamination of key monoamine neurotransmitters, most notably dopamine.[6] In Parkinson's disease, where dopaminergic neurons in the substantia nigra progressively degenerate, inhibiting MAO-B prevents the breakdown of dopamine, thereby increasing its availability.[7] Furthermore, the catalytic cycle of MAO-B produces hydrogen peroxide, a reactive oxygen species that contributes to oxidative stress and neurotoxicity.[8] Inhibition of MAO-B, therefore, offers both symptomatic and potentially neuroprotective benefits.
Comparative Analysis of Established Inhibitors
To establish a benchmark for evaluating this compound, we will compare the pharmacological profiles of two widely used drugs: Donepezil, an AChE inhibitor, and Selegiline, a MAO-B inhibitor.
Mechanism of Action
Donepezil is a reversible, non-competitive inhibitor of AChE.[1] It binds to the peripheral anionic site of the enzyme, allosterically altering the conformation of the active site and hindering substrate access.[9] Its high selectivity for AChE over butyrylcholinesterase (BuChE) contributes to a more favorable side-effect profile.[10]
Selegiline is an irreversible, mechanism-based inhibitor of MAO-B.[6][11] It contains a propargylamine moiety that, after enzymatic oxidation by the FAD cofactor of MAO-B, forms a covalent adduct with the flavin, leading to irreversible inactivation of the enzyme.[6] At higher concentrations, its selectivity for MAO-B over MAO-A is reduced.[12]
Quantitative Comparison of Inhibitory Potency
The efficacy of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%, while Kᵢ is a more direct measure of binding affinity.
| Inhibitor | Target Enzyme | Mechanism | IC₅₀ Value (nM) | Kᵢ Value (nM) |
| Donepezil | Acetylcholinesterase (AChE) | Reversible, Non-competitive | 6.7 - 12.5 | 0.024 (µM)[13] |
| Selegiline | Monoamine Oxidase B (MAO-B) | Irreversible | 4 - 14 | Not applicable (irreversible) |
| Rasagiline | Monoamine Oxidase B (MAO-B) | Irreversible | 4 - 14 | Not applicable (irreversible) |
| Safinamide | Monoamine Oxidase B (MAO-B) | Reversible | 79 - 98 | Not available |
| Tacrine | Acetylcholinesterase (AChE) | Reversible, Mixed | ~100 | Not available |
| Rivastigmine | AChE and BuChE | Slow-reversible, Carbamate | ~400 (AChE) | Not available |
Note: IC₅₀ values can vary depending on assay conditions (e.g., substrate concentration, enzyme source).
Experimental Workflow for Characterizing this compound
The following section outlines a logical, step-by-step approach to determine if this compound acts as an inhibitor of AChE or MAO-B and to characterize its inhibitory profile.
Caption: Experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
This protocol is designed to measure the activity of MAO-B by detecting the production of hydrogen peroxide, a byproduct of monoamine oxidation.
Principle: In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a fluorescent product (resorufin), which can be quantified.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
This compound and reference inhibitors (e.g., Selegiline)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 530-560 nm / ~590 nm)
Procedure:
-
Prepare Reagents: Dissolve the test compound and reference inhibitor in DMSO to create stock solutions. Prepare serial dilutions in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Mixture: In each well of the microplate, add:
-
50 µL of assay buffer containing the MAO-B enzyme.
-
25 µL of the test compound dilution or vehicle control (for total activity) or reference inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of a solution containing the substrate (benzylamine), HRP, and Amplex Red to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This assay measures AChE activity by detecting the product of acetylcholine hydrolysis, thiocholine.
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.
Materials:
-
Recombinant human AChE
-
Acetylthiocholine iodide (ATCh)
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
This compound and reference inhibitors (e.g., Donepezil)
-
96-well clear microplates
-
Absorbance microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions and serial dilutions of the test compound and reference inhibitor in assay buffer.
-
Reaction Mixture: In each well of the microplate, add:
-
140 µL of assay buffer.
-
20 µL of DTNB solution.
-
20 µL of the test compound dilution or vehicle control.
-
10 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of ATCh solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition and calculate the IC₅₀ value as described in Protocol 1.
-
Mechanism of Action and Selectivity Studies
Caption: Workflow for MOA and selectivity studies.
Reversibility: To determine if the inhibition is reversible or irreversible, a dialysis or rapid dilution experiment can be performed. The enzyme is pre-incubated with a high concentration of the inhibitor, and then the mixture is either dialyzed or rapidly diluted to reduce the inhibitor concentration. A recovery of enzyme activity indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.
Selectivity: The selectivity of this compound should be assessed by testing it against homologous enzymes. For a putative MAO-B inhibitor, activity against MAO-A should be measured. For a potential AChE inhibitor, its effect on BuChE should be determined. A high selectivity index (IC₅₀ for off-target / IC₅₀ for target) is a desirable characteristic for a therapeutic candidate, as it often correlates with fewer side effects.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial characterization of this compound as a potential enzyme inhibitor for neurodegenerative diseases. The benzofuran scaffold holds significant promise in medicinal chemistry, and a systematic evaluation against well-defined targets like MAO-B and AChE is a critical first step.[10]
Positive results from these in vitro assays—specifically, potent and selective inhibition of either target enzyme—would warrant progression to more complex, cell-based models to assess cytotoxicity, cell permeability, and efficacy in a more physiologically relevant context. Subsequent in vivo studies in animal models of Parkinson's or Alzheimer's disease would be the final preclinical step to validate its therapeutic potential. The rigorous, comparative approach outlined herein ensures that the pharmacological profile of this novel compound is thoroughly and objectively evaluated against the current standards of care.
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A Senior Application Scientist's Guide to Assessing the Cross-reactivity of 3-(Nitromethyl)-2-benzofuran-1(3H)-one in Immunoassays
For researchers and drug development professionals, the accuracy of immunoassays is paramount. The specificity of the antibody-antigen interaction is the bedrock of this widely used technique. However, the presence of structurally similar, non-target molecules can lead to cross-reactivity, a phenomenon that can significantly compromise assay results, leading to false positives or inaccurate quantification. This guide provides an in-depth analysis of the potential cross-reactivity of 3-(Nitromethyl)-2-benzofuran-1(3H)-one in immunoassays, offering a framework for its evaluation and mitigation.
Understanding the Core Components
This compound: A Profile
This compound, also known as 3-nitromethylphthalide, is a small organic molecule with the chemical formula C9H7NO4.[1] Its structure features a benzofuranone core, which is a significant heterocyclic motif found in many natural and synthetic compounds with diverse biological activities.[2][3] The presence of the nitromethyl group introduces a polar and potentially reactive moiety. While its specific applications are not broadly documented in mainstream literature, its benzofuranone skeleton is a known pharmacophore, suggesting its potential interaction with biological systems.[3][4]
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C9H7NO4 | [1] |
| Molecular Weight | 193.16 g/mol | [1] |
| IUPAC Name | 3-(nitromethyl)-3H-2-benzofuran-1-one | [1] |
Immunoassays: The Principle of Specific Recognition
Immunoassays are powerful analytical techniques that leverage the highly specific binding between an antibody and its corresponding antigen to detect and quantify a target analyte.[5][6] The "lock and key" analogy is often used to describe this interaction, where the antibody's binding site (paratope) is structurally complementary to a specific region on the antigen (epitope).[6] This specificity is the foundation of the assay's reliability.
Cross-Reactivity: When Specificity Is Compromised
Investigating the Cross-Reactivity Potential of this compound
Given the benzofuranone core of this compound, it is plausible that antibodies developed against other benzofuranone-containing compounds could exhibit cross-reactivity. Potential cross-reactants could include metabolites of the target compound, structurally related drugs, or other environmental compounds sharing the same core structure.
For instance, consider the following structurally similar compounds:
-
3(2H)-Benzofuranone: The parent benzofuranone structure without the nitromethyl group.[12]
-
3-Hydroxyisobenzofuran-1(3H)-one: A related compound with a hydroxyl group instead of the nitromethyl group.[13]
-
5-Nitro-1-benzofuran-2(3H)-one: An isomer with the nitro group on the benzene ring.[14]
The degree of cross-reactivity will depend on the extent to which the antibody's paratope recognizes the shared benzofuranone scaffold versus the unique nitromethyl substituent.
Visualizing the Mechanism of Cross-Reactivity
In a competitive immunoassay, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The presence of a cross-reacting molecule can interfere with this competition, leading to an inaccurate measurement of the target analyte.
Caption: Mechanism of cross-reactivity in a competitive immunoassay.
A Framework for Experimental Evaluation: Competitive ELISA
For small molecules like this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the preferred method for assessing cross-reactivity.[15][16][17] This format is ideal because small molecules may not be large enough to be bound by two antibodies simultaneously, as required in a sandwich ELISA.[16][18]
Experimental Workflow
The following diagram outlines the key steps in a competitive ELISA designed to evaluate cross-reactivity.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and temperatures is crucial for achieving reliable results.[19][20]
-
Plate Coating:
-
Dilute the capture antibody specific for the target analyte to a pre-optimized concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.[18]
-
-
Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.[21]
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the target analyte (standard curve) and the potential cross-reactants (including this compound) in an assay buffer.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of a pre-optimized concentration of the enzyme-labeled target analyte.
-
Transfer 100 µL of these mixtures to the antibody-coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.[22]
-
-
Signal Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a suitable color develops.[21]
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot a standard curve of absorbance versus the concentration of the target analyte.
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Hypothetical Data and Comparison
The following table presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of this compound.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte (e.g., a specific benzofuranone derivative) | 10 | 100% |
| This compound | 500 | 2% |
| 3(2H)-Benzofuranone | 1000 | 1% |
| 3-Hydroxyisobenzofuran-1(3H)-one | 2500 | 0.4% |
| Structurally Unrelated Compound | >10,000 | <0.1% |
In this hypothetical scenario, this compound exhibits a low level of cross-reactivity (2%). This indicates that while there is some interaction with the antibody, it is significantly weaker than the binding of the target analyte.
Strategies for Mitigating Cross-Reactivity
Should significant cross-reactivity be observed, several strategies can be employed to minimize its impact:[23][24]
-
Antibody Selection: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity and lower cross-reactivity compared to polyclonal antibodies.[11]
-
Assay Optimization: Adjusting parameters such as pH, ionic strength, temperature, and incubation times can influence the stringency of the antibody-antigen interaction and potentially reduce non-specific binding.[20][25][26]
-
Sample Pre-treatment: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be used to remove interfering substances from the sample matrix prior to analysis.
-
Use of Blocking Agents: The addition of specific blocking agents to the assay buffer can help to sequester cross-reacting molecules.[8]
Conclusion
The potential for cross-reactivity of this compound in immunoassays is a critical consideration for any research or diagnostic application involving this compound or structurally related molecules. A thorough evaluation, employing a well-designed competitive ELISA, is essential to characterize and quantify any such interference. By understanding the principles of cross-reactivity and implementing strategies for its mitigation, researchers can ensure the accuracy and reliability of their immunoassay data. The framework and protocols provided in this guide serve as a valuable resource for scientists and drug development professionals in navigating the complexities of immunoassay specificity.
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Aryal, S. (2022, May 13). Antigen-Antibody Interaction- Definition, Stages, Types, Examples. Microbe Notes. Retrieved from [Link]
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What are the factors affecting antigen-antibody reactions?. (n.d.). Homework.Study.com. Retrieved from [Link]
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What factors affect the binding between antigen and antibody in ag-ab reaction?. (2024, March 11). Quora. Retrieved from [Link]
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Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144–153. Retrieved from [Link]
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Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144–153. Retrieved from [Link]
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Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Immunoassays: Principles & Techniques. (2024, August 27). StudySmarter. Retrieved from [Link]
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Favresse, J., & Gruson, D. (2021). Hormone Immunoassay Interference: A 2021 Update. Clinical Chemistry and Laboratory Medicine, 59(8), 1329–1341. Retrieved from [Link]
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Ismail, A. A. (2009). Interferences in Immunoassay. The Journal of Clinical Pathology, 62(7), 577–587. Retrieved from [Link]
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Ismail, A. A. (2012). Interferences in immunoassay. In Advances in Immunoassay Technology. InTech. Retrieved from [Link]
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How to Detect and Solve Immunoassay Interference. (2015, October 1). myadlm.org. Retrieved from [Link]
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Types Of Immunoassay - And When To Use Them. (2022, October 3). Quanterix. Retrieved from [Link]
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Competitive ELISA. (2021, March 1). Creative Diagnostics. Retrieved from [Link]
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MOST COMMON INTERFERENCES IN IMMUNOASSAYS. (n.d.). Retrieved from [Link]
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Competitive ELISA Protocol. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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The principle and method of ELISA. (n.d.). MBL Life Science. Retrieved from [Link]
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Rivnak, A. J., Rissin, D. M., & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(2), 1361–1367. Retrieved from [Link]
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Antibody Cross Reactivity And How To Avoid It?. (n.d.). ELISA kit. Retrieved from [Link]
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Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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5-Nitro-1-benzofuran-2(3H)-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2029. Retrieved from [Link]
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Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. Retrieved from [Link]
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3-Hydroxyisobenzofuran-1(3H)-one. (n.d.). PubChem. Retrieved from [Link]
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Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8). (n.d.). Cheméo. Retrieved from [Link]
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Eremin, S. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4309. Retrieved from [Link]
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One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. (2025, August 5). ResearchGate. Retrieved from [Link]
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Palmieri, A., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 727. Retrieved from [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen. Retrieved from [Link]
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Synthesis of 1,3-Dihydro-2-benzofurans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 3-(Nitromethyl)-2-benzofuran-1(3H)-one by Chromatography
Introduction: The Critical Role of Purity in Synthesis and Development
3-(Nitromethyl)-2-benzofuran-1(3H)-one is a heterocyclic compound belonging to the benzofuranone class.[1] These structures are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities.[1] As a key intermediate or a final active pharmaceutical ingredient (API), the purity of this compound is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility in research and drug development.
Impurities, which can arise from starting materials, side reactions, or degradation, can have unintended biological effects, interfere with downstream reactions, or compromise the integrity of experimental data. Therefore, a robust, validated analytical methodology is paramount for ensuring that a sample of this compound meets the stringent quality required for its intended application.
This guide provides an in-depth comparison of chromatographic techniques for validating the purity of this specific molecule. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the scientific rationale behind the methodological choices, ensuring a trustworthy and scientifically sound approach to purity determination.
Part 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity of non-volatile organic compounds.[2][3] Its high resolving power, sensitivity, and quantitative accuracy make it the definitive method for separating the main compound from closely related structural impurities.
Causality Behind Method Development
The molecular structure of this compound dictates our analytical strategy. Key features include:
-
Benzofuranone Core: A moderately polar, aromatic system that is a strong chromophore, making it ideal for UV detection.
-
Nitromethyl Group: A polar substituent that influences the overall polarity of the molecule.
-
Molecular Weight: 193.16 g/mol , well within the range for standard HPLC analysis.[4]
Based on these properties, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The moderately polar analyte will have a suitable affinity for the C18 column, allowing for effective separation from both more polar and less polar impurities by modulating the strength of the polar mobile phase.
Workflow for HPLC Purity Validation
Caption: HPLC Purity Validation Workflow.
Trustworthiness: The Self-Validating System Suitability Test (SST)
Before any sample analysis, the performance of the entire HPLC system must be verified. This is achieved through a System Suitability Test (SST), a cornerstone of good laboratory practice mandated by regulatory bodies like the USP and FDA.[5][6][7] The SST is not merely a calibration; it is a holistic check that ensures the system (instrument, column, mobile phase) is capable of producing accurate and precise results for the specific method on the day of analysis.[5][6][7]
SST Protocol:
-
Prepare a standard solution of this compound of known concentration.
-
If available, use a standard containing a known impurity to verify resolution.
-
Perform five or six replicate injections of the standard solution.
-
Calculate the key SST parameters against predefined acceptance criteria.
| Parameter | Purpose | Typical Acceptance Criteria |
| Tailing Factor (T) | Measures peak symmetry. Asymmetry can indicate column degradation or secondary interactions. | T ≤ 2.0 |
| Theoretical Plates (N) | Measures column efficiency and peak sharpness. Low numbers indicate poor separation power. | N > 2000 |
| Repeatability (%RSD) | Measures the precision of the system from multiple injections (peak area and retention time). | %RSD ≤ 2.0% |
| Resolution (Rs) | Measures the degree of separation between the analyte peak and the closest eluting peak (if applicable). | Rs > 2.0 |
| (Acceptance criteria are based on general USP and ICH guidelines and should be established for the specific method).[5][8] |
Detailed Experimental Protocol: RP-HPLC
This protocol is a robust starting point and should be validated according to ICH Q2(R1) guidelines for its specific intended use.[9][10][11]
-
Instrumentation: HPLC with UV/PDA Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL stock. Dilute 1:10 with a 50:50 mixture of Acetonitrile/Water for a final concentration of 100 µg/mL.
Data Interpretation: Purity is typically calculated using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Part 2: Orthogonal and Comparative Methods
Relying on a single analytical method can be misleading. Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more comprehensive and trustworthy assessment of purity.
Thin-Layer Chromatography (TLC): A Rapid Screening Tool
TLC is an invaluable technique for rapid, qualitative assessment of purity, reaction monitoring, and solvent system selection for column chromatography.[12][13][14] It separates compounds based on their differential adsorption to the stationary phase.[14][15]
Principle: A sample is spotted on a plate coated with a stationary phase (e.g., silica gel). A mobile phase (eluent) moves up the plate by capillary action, and compounds separate based on their polarity. Nonpolar compounds travel further up the plate (higher Rf), while polar compounds interact more strongly with the silica and have a lower Rf.
Experimental Protocol: TLC
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom.
-
Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the sample onto the pencil line.
-
Development: Place the plate in a developing chamber containing a pre-equilibrated solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The solvent level must be below the spotting line.[16]
-
Visualization: After the solvent front nears the top, remove the plate and mark the front. Dry the plate and visualize the spots under a UV lamp (254 nm), where the benzofuranone core will quench the fluorescence, appearing as a dark spot.[16]
-
Analysis: A pure compound should ideally show a single spot.[15] The presence of additional spots indicates impurities.
Gas Chromatography (GC): For Volatile Impurities
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[17][18] Its primary utility in this context would be to detect volatile impurities, such as residual solvents from the synthesis.
Applicability and Challenges: The boiling point of this compound is high (405.3°C at 760 mmHg), and nitro compounds can be thermally labile.[19][20] Direct analysis of the main compound by GC is challenging and risks on-column degradation, which could be misinterpreted as impurity. However, GC is the superior method for quantifying low-boiling-point impurities (e.g., acetone, ethyl acetate, dichloromethane) that would be masked by the solvent front in HPLC.
GC-Headspace for Residual Solvents: A GC-Headspace method is the standard approach. The solid sample is heated in a sealed vial, and the vapor (containing volatile solvents) is injected into the GC, avoiding the injection of the non-volatile main compound.
Alternative (Non-Chromatographic) Purity Validation
These methods provide complementary information and can be considered absolute methods of purity determination.
-
Quantitative NMR (qNMR): This technique determines purity by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known concentration and purity.[21][22][23] Since the NMR signal area is directly proportional to the number of nuclei, qNMR can provide a highly accurate, SI-traceable purity value without needing a reference standard of the analyte itself.[21][22]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into a sample as it is heated.[24] For a crystalline substance, impurities cause a depression and broadening of the melting point peak.[24][25] Based on the Van't Hoff equation, the shape of this peak can be used to calculate the mole percent purity of the main component.[26] This is an excellent technique for detecting eutectic impurities in highly pure (>98%) crystalline materials.[2][3]
Part 3: Comparative Summary and Recommendations
Choosing the right analytical method depends on the specific question being asked. The following table and decision workflow provide guidance for selecting the most appropriate technique.
Comparison of Purity Validation Techniques
| Technique | Principle of Separation/Detection | Primary Use Case | Quantitative? | Speed | Cost/Complexity |
| RP-HPLC | Partitioning between liquid mobile and solid stationary phases | Gold standard for purity of main component and non-volatile impurities | Yes (High Accuracy) | Moderate (20-30 min/run) | High |
| TLC | Adsorption on a solid stationary phase | Rapid purity screening, reaction monitoring | Semi-quantitative at best | Fast (<10 min/run) | Low |
| GC-HS | Partitioning between gas mobile and liquid/solid stationary phases | Quantification of residual volatile solvents | Yes (High Accuracy) | Moderate (15-25 min/run) | High |
| qNMR | Nuclear magnetic resonance signal intensity vs. internal standard | Absolute purity determination, structural confirmation | Yes (Primary Method) | Moderate-Slow | Very High |
| DSC | Melting point depression due to impurities | Purity of highly crystalline solids | Yes | Fast (<60 min/run) | Moderate |
Decision-Making Workflow for Method Selection
Caption: Workflow for selecting the appropriate purity analysis method.
Conclusion
Validating the purity of this compound requires a multi-faceted approach. While RP-HPLC stands as the primary and most robust method for quantifying the parent compound and its non-volatile impurities, a comprehensive purity profile is best achieved through the intelligent application of orthogonal techniques. TLC offers an indispensable tool for rapid screening, while GC-Headspace is essential for controlling residual solvents. For establishing a reference standard or obtaining an absolute purity value, qNMR and DSC provide powerful, complementary data.
By understanding the principles, strengths, and limitations of each technique, researchers can design a scientifically sound validation strategy that ensures the quality and integrity of their material, underpinning the success of their research and development efforts.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Benzofuranones
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted benzofuranones, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will explore how structural modifications to the benzofuranone scaffold influence its biological activities, with a primary focus on anticancer and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies.
Introduction: The Versatile Benzofuranone Scaffold
Benzofuranones, characterized by a fused benzene and furanone ring system, are prevalent in numerous natural products and synthetic molecules with diverse pharmacological profiles.[1] Their inherent biological activity and synthetic tractability make them a privileged scaffold in drug discovery. This guide will primarily focus on two key isomers: benzofuran-2(3H)-ones and benzofuran-3(2H)-ones (including the prominent subclass, aurones). Understanding the relationship between their chemical structure and biological function is paramount for the rational design of novel therapeutics with enhanced potency and selectivity.
The Core Directive: A Comparative Analysis of Anticancer and Antioxidant Activities
Our exploration of the SAR of substituted benzofuranones will be centered around two of their most significant and widely studied biological activities: anticancer and antioxidant effects. We will dissect how substitutions on both the benzofuranone core and its appended functionalities modulate these activities, supported by comparative experimental data.
Anticancer Activity of Substituted Benzofuranones: A Focus on Aurones
Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a vibrant subclass of flavonoids that have garnered considerable attention for their potent anticancer properties.[2] Their mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization and the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis.[3][4]
The anticancer activity of aurones is intricately linked to the substitution pattern on both the benzofuranone core (Ring A) and the benzylidene moiety (Ring B).
-
Substituents on the Benzylidene Ring (Ring B):
-
Halogens: The introduction of halogens, such as bromine and chlorine, on the benzylidene ring has been shown to enhance anticancer activity. For instance, a bromo-substituted azaaurone analog demonstrated significant cytotoxicity. The position of the halogen is also critical, with para-substitution often yielding higher activity.[5][6]
-
Electron-Donating and Withdrawing Groups: The electronic nature of the substituents on Ring B plays a crucial role. While a comprehensive trend is not always straightforward and can be cell-line dependent, studies have shown that both electron-donating groups (e.g., methoxy) and electron-withdrawing groups can positively influence activity.[3]
-
-
Substituents on the Benzofuranone Ring (Ring A):
-
Hydroxyl and Methoxy Groups: Hydroxylation and methoxylation patterns on the benzofuranone ring are key determinants of activity. The position of these groups can significantly impact the compound's interaction with biological targets.[7]
-
Heterocyclic Modifications: Replacing the oxygen atom in the furanone ring with nitrogen to form azaaurones has been explored as a strategy to overcome multidrug resistance in cancer cells. This modification can lead to selective toxicity against resistant cell lines.[5]
-
Table 1: Comparative Anticancer Activity (IC50 in µM) of Representative Aurone Derivatives
| Compound | Substitution on Ring A | Substitution on Ring B | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | Reference |
| Aurone 1 | 6-OH | 4'-Br | 8.16 ± 0.71 | - | - | [8] |
| Azaaurone 2 | N/A (Aza-core) | 4'-Br | - | - | - | [5] |
| Aurone 3 | Unsubstituted | 5-membered heteroaromatic | - | Significant Inhibition | - | [9] |
| Aurone 4 | 6-OH, pyrazole | 4'-Cl | AGS (Gastric): 6.5 ± 0.024 | - | - | [10] |
| Aurone 5 | 6-OH, pyrazole | 4'-F | AGS (Gastric): 6.6 ± 0.035 | - | - | [10] |
Antioxidant Activity of Substituted Benzofuran-2(3H)-ones
Benzofuran-2(3H)-ones are another important class of benzofuranones that have been investigated for their antioxidant potential. The ability of these compounds to scavenge free radicals is highly dependent on the nature and position of substituents on the aromatic ring.
The antioxidant capacity is primarily attributed to the presence of hydroxyl groups on the benzofuranone scaffold, which can donate a hydrogen atom to neutralize free radicals.
-
Hydroxyl and Methoxy Substituents: The number and position of hydroxyl groups are paramount. Catechol-like moieties (ortho-dihydroxy substitution) generally impart strong antioxidant activity. Methoxy groups can also contribute to the antioxidant potential, though generally to a lesser extent than hydroxyl groups.[11][12]
-
Other Substituents: The introduction of other groups can modulate the electronic properties of the molecule and, consequently, its antioxidant capacity.
Table 2: Comparative Antioxidant Activity of Representative Benzofuran-2(3H)-one Derivatives
| Compound | Substitution Pattern | Antioxidant Activity (DPPH Assay) | Reference |
| BFO-1 | 5,7-dihydroxy | High | [11] |
| BFO-2 | 6-hydroxy | Moderate | [12] |
| BFO-3 | 7-methoxy | Low | [13] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings presented in this guide, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of Substituted Benzofuranones (Aurones)
A common and efficient method for the synthesis of aurones is the one-pot reaction based on an improved Algar-Flynn-Oyamada reaction.[14]
Protocol: One-Pot Synthesis of Aurones
-
Reaction Setup: To a solution of a substituted acetophenone (1 mmol) and a substituted benzaldehyde (1.05 mmol) in ethanol (9.6 mL), add a solution of sodium hydroxide (16 equiv) in water (9.6 mL).
-
Condensation: Stir the reaction mixture at room temperature for a specified time to facilitate the Claisen-Schmidt condensation to form the chalcone intermediate.
-
Oxidative Cyclization: Add hydrogen peroxide (2 equiv) to the reaction mixture and continue stirring at room temperature for 24 hours.
-
Workup and Purification: Acidify the reaction mixture with dilute hydrochloric acid. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford the desired aurone.
Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15][16]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test benzofuranone derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and reliable method to evaluate the free radical scavenging activity of compounds.[5][17]
Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: Add a solution of the test benzofuranone derivative at various concentrations to the DPPH solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: Simplified signaling pathways illustrating the potential anticancer mechanisms of substituted benzofuranones.
Conclusion and Future Perspectives
The structure-activity relationship of substituted benzofuranones is a rich and dynamic field of research. This guide has provided a comparative overview of their anticancer and antioxidant activities, highlighting the critical role of substituent patterns in determining their biological efficacy. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to design and evaluate novel benzofuranone derivatives.
Future research should continue to explore the vast chemical space of substituted benzofuranones, focusing on the development of compounds with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action at the molecular level will be crucial for translating these promising scaffolds into clinically effective therapeutic agents. The iterative process of design, synthesis, and biological evaluation, as outlined in this guide, will undoubtedly pave the way for the next generation of benzofuranone-based drugs.
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A Comparative Efficacy Analysis of 3-(Nitromethyl)-2-benzofuran-1(3H)-one and Standard Chemotherapeutic Agents
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Isobenzofuranones in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Within this dynamic field, the isobenzofuran-1(3H)-one (also known as phthalide) scaffold has emerged as a promising pharmacophore. This class of compounds, characterized by a fused γ-lactone and benzene ring system, is prevalent in various plant species and fungi and has demonstrated a wide spectrum of biological activities, including antiproliferative, anti-inflammatory, and neuroprotective effects.
This guide focuses on the prospective efficacy of a specific synthetic derivative, 3-(Nitromethyl)-2-benzofuran-1(3H)-one. While direct experimental data for this particular compound is nascent, extensive research into structurally related C-3 functionalized isobenzofuranones has revealed significant cytotoxic activity against a range of human cancer cell lines. Notably, some of these derivatives have exhibited antiproliferative effects superior to established chemotherapeutic drugs like etoposide, particularly against leukemia and lymphoma cell lines.
The inclusion of the electron-withdrawing nitromethyl group at the C-3 position is a rational design strategy aimed at enhancing the electrophilic nature of the molecule, potentially increasing its reactivity with biological nucleophiles within cancer cells and thereby augmenting its cytotoxic potential. This guide will therefore extrapolate the potential efficacy of this compound by contextualizing it with the broader activities of the isobenzofuranone class and comparing it against a panel of mechanistically diverse, clinically approved anticancer drugs: Etoposide, Doxorubicin, Temozolomide, and Dacarbazine.
Comparative Analysis of Anticancer Agents
This section provides a detailed comparison of the potential anticancer activity of this compound (as inferred from its structural class) with four established chemotherapeutic agents. The comparison will encompass their mechanisms of action, cytotoxic efficacy against relevant cancer cell lines, and known side-effect profiles.
Panel of Compared Drugs
-
This compound (Investigational): A synthetic isobenzofuranone derivative.
-
Etoposide: A topoisomerase II inhibitor used in the treatment of various cancers, including leukemias and lymphomas.
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, with broad-spectrum anticancer activity.
-
Temozolomide: An oral alkylating agent primarily used for the treatment of glioblastoma.
-
Dacarbazine: An alkylating agent used in the treatment of melanoma and Hodgkin lymphoma.
Mechanism of Action: A Tale of Diverse Cellular Assaults
The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. The selected drugs for this comparison employ distinct strategies to induce cancer cell death.
Isobenzofuran-1(3H)-ones (Phthalides): The precise mechanism of action for the antiproliferative effects of isobenzofuranones is an active area of investigation. However, current evidence suggests a multi-faceted approach. Studies on related phthalide derivatives have indicated their ability to induce apoptosis (programmed cell death) through the activation of caspase cascades (caspase-9 and -3) and the release of cytochrome c from the mitochondria.[1] Furthermore, these compounds have been shown to arrest the cell cycle by downregulating cyclins (D1, D2, E, A, B1) and upregulating cell cycle inhibitors (p21 and p27).[1] Some phthalides have also been found to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, by suppressing signaling pathways involving HIF-1α and VEGF.[2] Research on isobenzofuranones derived from anacardic acids suggests that they may also induce DNA damage, leading to apoptosis or necrosis.[3]
Etoposide: Etoposide is a well-characterized topoisomerase II inhibitor.[4] This enzyme is crucial for managing DNA topology during replication and transcription. Etoposide forms a ternary complex with DNA and topoisomerase II, stabilizing the transient double-strand breaks created by the enzyme.[5] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and subsequent activation of apoptotic pathways.[6]
Doxorubicin: Doxorubicin has a dual mechanism of action. It intercalates into the DNA, physically obstructing DNA and RNA synthesis.[7][8] Additionally, it inhibits topoisomerase II, leading to DNA strand breaks. The generation of reactive oxygen species (ROS) is another key aspect of its cytotoxicity.[9]
Temozolomide and Dacarbazine: Both temozolomide and dacarbazine are alkylating agents. They are prodrugs that are converted to the same active metabolite, MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide). MTIC then methylates DNA, primarily at the O6 and N7 positions of guanine.[10][11] This DNA methylation leads to base mispairing and DNA strand breaks, ultimately triggering apoptosis.
Diagram: Comparative Mechanisms of Action
Caption: Mechanisms of action for the investigational isobenzofuranone and known drugs.
Quantitative Comparison of Cytotoxic Efficacy
A direct comparison of the cytotoxic potential of these compounds is best achieved through the analysis of their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions. The following table summarizes available IC50 data for the known drugs against cell lines relevant to the observed activities of isobenzofuranone derivatives.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Etoposide | K562 | Myeloid Leukemia | 50.6 ± 16.5 | [12] |
| U937 | Lymphoma | ~0.5 - 6.8 | [10][13] | |
| Doxorubicin | K562 | Myeloid Leukemia | 0.031 | [14] |
| U937 | Lymphoma | ~1 | [15] | |
| Temozolomide | U87 | Glioblastoma | 123.9 - 230.0 | [16] |
| U251 | Glioblastoma | 35.62 ± 2.97 | [17] | |
| Dacarbazine | A375 | Melanoma | 15.40 ± 1.39 | [18] |
| SK-MEL-30 | Melanoma | 1095 | [7] |
Note: IC50 values for isobenzofuranone derivatives are not included in this table due to the lack of standardized data for a single representative compound. However, studies have reported IC50 values in the low micromolar range for some derivatives, indicating potent activity.
Side-Effect Profiles: A Critical Consideration
The clinical utility of any anticancer agent is determined not only by its efficacy but also by its toxicity profile. A major goal in drug development is to identify compounds with a wide therapeutic window.
Isobenzofuran-1(3H)-ones (Phthalides): Toxicological data on novel isobenzofuranone derivatives is limited. However, some studies have indicated that certain phthalides exhibit low cytotoxicity towards normal cells, such as peripheral blood mononuclear cells (PBMCs) and primary hepatocytes, suggesting a potential for selective anticancer activity.[1][11]
Etoposide: Common side effects include myelosuppression (leading to an increased risk of infection and bleeding), nausea, vomiting, hair loss, and diarrhea.[6][8][19][20][21] Allergic reactions and effects on the heart and liver can also occur.[8]
Doxorubicin: Doxorubicin is associated with significant side effects, including severe myelosuppression, nausea, vomiting, hair loss, and mucositis.[4][22][23][24] A major dose-limiting toxicity is cardiotoxicity, which can lead to irreversible heart muscle damage.[22][24][25]
Temozolomide: The most common side effects are nausea, vomiting, constipation, loss of appetite, hair loss, headache, and fatigue.[5][14][26][27][28] Myelosuppression is also a significant concern.[26][27]
Dacarbazine: Common side effects include nausea, vomiting, and loss of appetite.[29][30][31] Myelosuppression is a dose-limiting toxicity.[31][32] Flu-like symptoms and liver toxicity can also occur.[31]
Table: Summary of Common Side Effects
| Drug | Myelosuppression | Nausea & Vomiting | Hair Loss | Cardiotoxicity | Other Significant Effects |
| Etoposide | High | Moderate | High | Rare | Allergic reactions, liver effects |
| Doxorubicin | High | High | High | High (Dose-limiting) | Mucositis |
| Temozolomide | Moderate-High | High | Moderate | No | Headache, fatigue |
| Dacarbazine | High | High | Low | No | Flu-like symptoms, liver toxicity |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are standardized protocols for key in vitro assays used to evaluate the efficacy of anticancer compounds.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and the reference drugs in the appropriate cell culture medium. Replace the existing medium with the medium containing the various drug concentrations. Include a vehicle control (medium with the solvent used to dissolve the drugs) and a blank (medium only).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Conclusion and Future Directions
The isobenzofuran-1(3H)-one scaffold represents a promising starting point for the development of novel anticancer agents. The introduction of a nitromethyl group at the C-3 position in this compound is a rational approach to potentially enhance its cytotoxic activity. While direct experimental validation is pending, the demonstrated efficacy of related compounds against various cancer cell lines, in some cases surpassing that of etoposide, underscores the therapeutic potential of this chemical class.
A comparative analysis with established drugs like Etoposide, Doxorubicin, Temozolomide, and Dacarbazine reveals that isobenzofuranones may offer a distinct mechanism of action, potentially involving the induction of apoptosis, cell cycle arrest, and anti-angiogenic effects. This multifaceted activity could be advantageous in overcoming the resistance mechanisms that often limit the efficacy of single-target agents.
Future research should focus on:
-
Direct Efficacy Testing: Conducting comprehensive in vitro studies to determine the IC50 values of this compound against a broad panel of cancer cell lines.
-
Mechanism of Action Elucidation: Investigating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mode of action.
-
In Vivo Studies: Evaluating the in vivo efficacy and toxicity of this compound in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency and selectivity, and to minimize potential off-target effects.
The development of novel anticancer drugs is a challenging yet critical endeavor. The promising preliminary data on the isobenzofuranone class, coupled with rational drug design principles, positions this compound as a compound of significant interest for further investigation in the pursuit of more effective cancer therapies.
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A Comparative In Silico Docking Guide to 3-(Nitromethyl)-2-benzofuran-1(3H)-one Against Cyclooxygenase-2
Abstract
This guide provides a comprehensive comparative analysis of the in silico molecular docking performance of 3-(Nitromethyl)-2-benzofuran-1(3H)-one, a member of the biologically significant benzofuranone class of compounds.[1][2][3][4] Recognizing the well-documented anti-inflammatory potential of benzofuranone derivatives, this study evaluates the binding affinity of the title compound against Cyclooxygenase-2 (COX-2), a pivotal enzyme in the inflammatory cascade.[5][6][7] For robust comparison and validation, the docking results are benchmarked against two established nonsteroidal anti-inflammatory drugs (NSAIDs): Celecoxib, a selective COX-2 inhibitor, and Ibuprofen, a non-selective COX inhibitor.[8][9][10] We present a detailed, step-by-step computational workflow, from ligand and protein preparation to docking simulation and post-hoc analysis, designed to ensure scientific rigor and reproducibility. The findings, summarized in comparative data tables and visualized through interaction diagrams, offer predictive insights into the compound's potential as a COX-2 inhibitor.
Introduction: The Scientific Rationale
Benzofuranones, and their parent structure isobenzofuran-1(3H)-one, represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antioxidant, antifungal, and antiproliferative effects.[11][12] Their structural versatility has made them attractive candidates for drug discovery programs.[1][3][4][13] While the specific compound this compound is not extensively characterized in existing literature, its core structure suggests a potential for interaction with biological macromolecules.[14]
The enzyme Cyclooxygenase-2 (COX-2) is a highly significant therapeutic target.[7] Unlike the constitutively expressed COX-1 isoform responsible for homeostatic functions, COX-2 is inducible and its levels rise significantly at sites of inflammation.[5][6] It catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5][7][15] Therefore, selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, aiming to reduce side effects like gastric issues associated with non-selective NSAIDs that also inhibit COX-1.[5][16][17]
In silico molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a protein target.[1][18] By estimating the binding affinity, typically as a negative score in kcal/mol, it allows for the rapid, cost-effective screening of potential drug candidates, prioritizing those with the highest likelihood of biological activity.[8][19] This guide leverages this technique to provide a foundational assessment of this compound's therapeutic potential.
Comparative Framework: Target and Benchmark Selection
| Component | Identifier | Role & Justification |
| Target Protein | Cyclooxygenase-2 (COX-2) | A key inducible enzyme in the inflammatory pathway. Its inhibition is a validated strategy for anti-inflammatory drugs. The crystal structure of human COX-2 provides a high-resolution model for docking.[5][6][7] |
| Test Ligand | This compound | The focus of this study. A benzofuranone derivative with potential biological activity inferred from its chemical class.[11][14] |
| Benchmark 1 | Celecoxib | A potent, selective COX-2 inhibitor. It serves as the positive control, establishing the upper benchmark for binding affinity in a selective interaction.[5][9][20] Its binding mechanism is well-characterized.[5] |
| Benchmark 2 | Ibuprofen | A widely used, non-selective NSAID that inhibits both COX-1 and COX-2. It serves as a standard reference for general anti-inflammatory activity.[10][21][22] |
Detailed Experimental Protocol: An In Silico Workflow
The following protocol outlines a validated methodology for comparative molecular docking using industry-standard software. The causality behind each step is explained to ensure a self-validating and transparent workflow.
Prerequisite Software
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The core docking engine used for its accuracy and computational speed.[23][24][25]
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of molecular interactions.
Step-by-Step Methodology
Step 1: Target Protein Preparation
-
Action: Download the crystal structure of human COX-2 complexed with an inhibitor (e.g., Celecoxib) from the Protein Data Bank (RCSB PDB). For this study, PDB ID: 5KIR was selected.[26][27]
-
Causality: Using a co-crystallized structure ensures the active site is in a biologically relevant conformation.
-
Protocol:
-
Load the PDB file (5KIR.pdb) into Discovery Studio or ADT.
-
Remove non-essential components: water molecules, co-factors, and the co-crystallized ligand (in this case, Rofecoxib). This is crucial as we want to dock our test compounds into an empty active site.[28]
-
Add polar hydrogen atoms to the protein, as hydrogen atoms are critical for forming hydrogen bonds but are often not resolved in X-ray crystallography.
-
Assign Gasteiger charges to the protein atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.
-
Save the cleaned, prepared protein structure in the PDBQT format (e.g., 5KIR_protein.pdbqt). The PDBQT format includes atomic charges and atom type definitions required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Action: Obtain the 3D structures of the test ligand and benchmarks.
-
Causality: Ligands must be converted into the PDBQT format with appropriate charges and rotatable bonds defined for the docking algorithm to explore conformational flexibility.
-
Protocol:
-
Download the 3D structures of this compound (PubChem CID: 251502), Celecoxib (PubChem CID: 2662), and Ibuprofen (PubChem CID: 3672) from the PubChem database.
-
For each ligand, load the structure into ADT.
-
Detect the torsional root and define rotatable bonds. This allows the docking algorithm to flexibly rotate parts of the molecule to find the best fit.
-
Assign Gasteiger charges.
-
Save each prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
-
Step 3: Grid Box Generation (Defining the Search Space)
-
Action: Define a three-dimensional grid box that encompasses the entire active site of the COX-2 enzyme.
-
Causality: The grid box confines the docking search to the region of interest, saving computational time and focusing the simulation on the catalytically relevant binding pocket. The size and center of this box are critical parameters.
-
Protocol:
-
Load the prepared protein (5KIR_protein.pdbqt) into ADT.
-
Identify the key active site residues. For COX-2, these include residues like Tyr-385 and Arg-120.[29]
-
Center the grid box on the geometric center of these residues.
-
Adjust the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to ensure it is large enough to accommodate all test ligands without being excessively large, which would needlessly increase calculation time.
-
Record the center coordinates (X, Y, Z) and dimensions for the configuration file.[25]
-
Step 4: Molecular Docking Simulation
-
Action: Run the docking simulation using AutoDock Vina.
-
Causality: Vina's algorithm explores various conformations, orientations, and positions of the ligand within the grid box, calculating the binding affinity for the most favorable poses using its scoring function.
-
Protocol:
-
Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.
-
Execute the docking run from the command line: vina --config conf.txt --log log.txt
-
The exhaustiveness parameter, which controls the thoroughness of the search, was set to a default of 8. Increasing this can improve accuracy at the cost of time.[23]
-
Vina will output a PDBQT file containing the predicted binding poses (typically 9), ranked by their binding affinity scores.
-
Workflow Visualization
Caption: In Silico Molecular Docking Workflow.
Results and Comparative Analysis
The molecular docking simulations yielded binding affinity scores for the top-ranked pose of each compound. The binding affinity is a measure of the strength of the interaction, with a more negative value indicating a stronger, more favorable binding.
| Compound | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Celecoxib (Benchmark 1) | 2662 | -10.8 | HIS90, LEU352, SER353, VAL523, PHE518 |
| This compound | 251502 | -7.9 | VAL116, ARG120, TYR355, LEU359 |
| Ibuprofen (Benchmark 2) | 3672 | -7.3 | ARG120, TYR355, ALA527 |
Analysis of Binding Interactions:
-
Celecoxib: As expected, the positive control, Celecoxib, demonstrated the highest binding affinity of -10.8 kcal/mol. Its sulfonamide group is predicted to form crucial hydrogen bonds with residues in the characteristic COX-2 side pocket, contributing to its high affinity and selectivity.[5] This result validates the docking protocol, as it successfully identifies the known potent inhibitor.
-
This compound: The test compound achieved a promising binding affinity of -7.9 kcal/mol. This score is notably stronger than that of the non-selective NSAID, Ibuprofen. The analysis of its binding pose suggests that the nitro group and the carbonyl oxygen of the lactone ring are involved in hydrogen bonding with key residues such as ARG120 and TYR355. These interactions are critical for anchoring ligands within the COX active site.[21]
-
Ibuprofen: The benchmark NSAID, Ibuprofen, showed a binding affinity of -7.3 kcal/mol.[30] Its carboxylate group forms a key hydrogen bond with ARG120, a well-documented interaction for many NSAIDs. The lower score compared to Celecoxib is consistent with its non-selective nature and lower potency against COX-2 specifically.[10]
Discussion and Future Outlook
The in silico results indicate that this compound displays a favorable binding affinity for the COX-2 active site. Its predicted binding energy of -7.9 kcal/mol surpasses that of the widely used NSAID Ibuprofen, suggesting it may possess comparable or potentially superior anti-inflammatory activity.
The key interactions predicted for the benzofuranone derivative with ARG120 and TYR355 are significant. These residues are known to be critical for the binding of many COX inhibitors, implying that the compound orients itself in a biologically relevant manner within the active site.
While the binding affinity of the test compound does not reach the level of the highly optimized and selective inhibitor Celecoxib, the result is highly encouraging for a novel, unoptimized structure. It establishes this compound as a viable lead compound. Future work should focus on:
-
In Vitro Validation: Performing enzymatic assays to experimentally determine the IC50 value of the compound against COX-2 and COX-1 to confirm its inhibitory activity and assess its selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to explore how modifications to the benzofuranone core and the nitromethyl substituent affect binding affinity and selectivity.[1][31]
-
Molecular Dynamics (MD) Simulations: Running MD simulations to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the binding interaction.
Conclusion
This comparative guide demonstrates that this compound is a promising candidate for further investigation as a potential COX-2 inhibitor. Through a validated in silico docking protocol, it was shown to have a predicted binding affinity superior to the benchmark NSAID Ibuprofen. The computational evidence strongly supports prioritizing this compound and its derivatives for synthesis and subsequent in vitro biological evaluation to validate its potential as a novel anti-inflammatory agent.
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A Comparative Guide to the Synthesis of 3-(Nitromethyl)-2-benzofuran-1(3H)-one: A Benchmarking Study
In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 3-(Nitromethyl)-2-benzofuran-1(3H)-one, also known as 3-(nitromethyl)phthalide, represents a valuable scaffold and synthetic intermediate. Its structure, combining a benzofuranone core with a reactive nitromethyl group, offers a versatile platform for the synthesis of more complex, biologically active molecules. This guide provides an in-depth technical comparison of the benchmark synthesis of this compound against a viable alternative, offering researchers, scientists, and drug development professionals a clear perspective on the available synthetic strategies.
Introduction to this compound
The benzofuranone moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The addition of a nitromethyl group at the 3-position introduces a synthetically versatile handle that can be transformed into a variety of functional groups, including amines, aldehydes, and carboxylic acids, thus enabling the generation of diverse chemical libraries for drug discovery. Given its potential, the efficient and reliable synthesis of this compound is of significant interest.
The Benchmark Synthesis: A Classic Approach via the Henry Reaction
The established and most direct route to this compound is the Henry (or nitroaldol) reaction.[2][3] This venerable carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with a carbonyl compound. In this benchmark synthesis, 2-formylbenzoic acid (also known as o-phthalaldehydic acid) reacts with nitromethane.
Mechanistic Insight
The reaction proceeds through a well-understood mechanism. A base abstracts an acidic proton from nitromethane to generate a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde group in 2-formylbenzoic acid. The resulting β-nitro alkoxide intermediate then undergoes an intramolecular cyclization, where the alkoxide attacks the carboxylic acid moiety to form the five-membered lactone ring of the benzofuranone system, yielding the final product.
Sources
Spectroscopic comparison of 3-(Nitromethyl)-2-benzofuran-1(3H)-one isomers
An In-Depth Spectroscopic Guide to the Isomers of 3-(Nitromethyl)-2-benzofuran-1(3H)-one
In the landscape of drug discovery and materials science, the precise structural elucidation of organic molecules is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of this compound and its significant isomers, offering researchers a robust framework for their unambiguous identification. Benzofuran derivatives are a well-established class of compounds with a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.[1] Therefore, rigorous characterization of any synthesized derivative is a critical step in its development.
This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. We will explore how subtle changes in connectivity and electronic distribution manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing you with the tools to confidently distinguish between these closely related molecules.
The Isomeric Landscape: Structure and Tautomerism
The primary compound of interest is This compound (1) . However, its synthesis or presence in a biological system can be accompanied by at least two significant isomeric forms: its constitutional (positional) isomer, 5-Nitro-2-benzofuran-1(3H)-one (2) , and its tautomer, the aci-nitro or nitronate form (1a) . The tautomeric equilibrium between the nitro and aci-nitro forms is a key chemical feature of primary and secondary nitroalkanes and is crucial to consider during analysis.
Caption: Molecular structures of the primary isomers discussed in this guide.
Comparative Spectroscopic Analysis
A multi-technique approach is essential for definitive isomer identification. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy Insights
The proton NMR spectrum offers clear, distinguishable patterns for each isomer. The key diagnostic region is between 3.0 and 6.0 ppm, where the protons on the heterocyclic ring and the nitromethyl group reside.
-
Compound 1 (3-(Nitromethyl)-...): Will exhibit a characteristic AMX spin system for the C3-proton and the diastereotopic C1' protons of the nitromethyl group. The proton at C3 will appear as a triplet or doublet of doublets, coupling to the two adjacent protons of the CH₂NO₂ group. These two protons, in turn, will appear as a complex multiplet.
-
Tautomer 1a (aci-Nitro): The most dramatic change is the disappearance of the CH₂NO₂ signal and the appearance of a new vinyl proton signal (=CH-NO₂) downfield, likely in the 6.5-7.5 ppm range, due to its vinylic nature and conjugation. The proton at C3 would also be absent.
-
Isomer 2 (5-Nitro-...): The key differentiator is the signal for the C3 protons. Unlike compound 1, this isomer has a simple methylene group (CH₂) at the C3 position, which would appear as a distinct singlet around 3.7-3.9 ppm. The aromatic region will also be significantly different due to the strong electron-withdrawing effect of the nitro group on the benzene ring.
| Proton Assignment | Isomer 1 (Predicted δ, ppm) | Isomer 1a (Predicted δ, ppm) | Isomer 2 (Observed δ, ppm)[2] | Rationale for Difference |
| H3 | ~5.8 (dd) | N/A | 3.83 (s, 2H) | In 1 , H3 is a methine proton. In 2 , C3 is a methylene group, giving a singlet. This position is part of a double bond in 1a . |
| -CH₂NO₂ | ~4.8-5.0 (m, 2H) | N/A | N/A | This functional group is unique to isomer 1 . |
| =CH-NO₂H | N/A | ~6.5-7.5 (s, 1H) | N/A | The vinylic proton of the aci-nitro tautomer is highly deshielded and unique to 1a . |
| Aromatic Protons | ~7.4-7.9 (m, 4H) | ~7.5-8.0 (m, 4H) | ~7.5-8.5 (m, 3H) | The substitution pattern and electronic effects of the nitro group in 2 create a distinct aromatic splitting pattern compared to 1 . |
¹³C NMR Spectroscopy Insights
Carbon NMR complements the proton data, providing a direct view of the carbon skeleton. The chemical shifts of C3 and the nitromethyl carbon are highly diagnostic.
| Carbon Assignment | Isomer 1 (Predicted δ, ppm) | Isomer 1a (Predicted δ, ppm) | Isomer 2 (Observed δ, ppm)[2] | Rationale for Difference |
| C=O (Lactone) | ~170 | ~168 | 170.1 | Conjugation in the aci-nitro form (1a ) may cause a slight upfield shift of the carbonyl carbon. |
| C3 | ~80 | ~145 | 34.6 | The C3 carbon is an sp³ methine in 1 , an sp² carbon in the double bond of 1a , and an sp³ methylene in 2 , resulting in vastly different chemical shifts. |
| -CH₂NO₂ | ~75 | N/A | N/A | This carbon signal is only present in isomer 1 . |
| C-NO₂ (Aromatic) | N/A | N/A | 143.5 | Direct attachment of the nitro group to the aromatic ring in 2 results in a characteristic quaternary carbon signal. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The key vibrations to monitor are the carbonyl (C=O) stretch of the lactone and the symmetric and asymmetric stretches of the nitro (NO₂) group.
-
Lactone C=O Stretch: For γ-lactones like these, the carbonyl stretch is typically found at a high frequency, around 1760-1800 cm⁻¹.[3]
-
Nitro NO₂ Stretches: Aliphatic nitro groups (in isomer 1 ) show strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1380 cm⁻¹, respectively. Aromatic nitro groups (in isomer 2 ) appear at slightly lower frequencies.
-
aci-Nitro Group Vibrations: The tautomer 1a would show very different bands. The N-O single bond and C=N double bond stretches would appear in the 1600-1650 cm⁻¹ (C=N) and 950-1200 cm⁻¹ (N-O) regions, and a broad O-H stretch would appear around 3200-3500 cm⁻¹.
| Functional Group | Isomer 1 (Expected cm⁻¹) | Isomer 1a (Expected cm⁻¹) | Isomer 2 (Expected cm⁻¹) |
| C=O (Lactone) | ~1785 | ~1760 | ~1795 |
| NO₂ Asymmetric | ~1555 | N/A | ~1530 |
| NO₂ Symmetric | ~1375 | N/A | ~1350 |
| C=N Stretch | N/A | ~1640 | N/A |
| O-H Stretch | N/A | ~3400 (broad) | N/A |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data that can help distinguish isomers. While all isomers share the same nominal mass (193 g/mol ), their fragmentation patterns under electron ionization (EI) or tandem mass spectrometry (MS/MS) will differ.[4]
-
Isomer 1 (3-(Nitromethyl)-...): A primary fragmentation pathway would be the loss of the nitromethyl group (•CH₂NO₂, 60 Da) or the nitro group (•NO₂, 46 Da). The base peak is often the phthalidyl cation at m/z = 133, formed after the loss of the nitromethyl side chain.[5]
-
Isomer 1a (aci-Nitro): This tautomer would likely show a more prominent loss of a hydroxyl radical (•OH, 17 Da) from the nitronic acid moiety.
-
Isomer 2 (5-Nitro-...): Fragmentation will be dominated by processes characteristic of aromatic nitro compounds.[6][7] This includes the loss of •NO (30 Da) followed by the loss of CO (28 Da), or the direct loss of •NO₂ (46 Da).[8] The phthalidyl cation at m/z=133 is not an expected major fragment.
| Ion/Fragment | Isomer 1 (Expected m/z) | Isomer 1a (Expected m/z) | Isomer 2 (Expected m/z) | Structural Origin |
| [M]⁺• | 193 | 193 | 193 | Molecular Ion |
| [M - NO₂]⁺ | 147 | 147 | 147 | Loss of nitro radical |
| [M - CH₂NO₂]⁺ | 133 | N/A | N/A | Loss of nitromethyl radical, forming phthalidyl cation. Diagnostic for 1 . |
| [M - NO - CO]⁺• | N/A | N/A | 135 | Characteristic fragmentation of aromatic nitro compounds. Diagnostic for 2 . |
| [M - OH]⁺ | Low abundance | Likely | Low abundance | Loss of hydroxyl radical, more favorable from the aci-nitro form 1a . |
Standardized Experimental Protocols
To ensure data reproducibility and reliability, the following standardized protocols should be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.
-
Data Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR Parameters: Use a standard single-pulse experiment with a spectral width of ~16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of ~220 ppm, an acquisition time of ~1.5 seconds, and a relaxation delay of 2-5 seconds to ensure proper quantification of quaternary carbons.
-
Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing into a transparent disk.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ on an FTIR spectrometer.
-
Background Correction: Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of key absorption bands and correlate them with specific functional groups.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL for direct infusion or LC-MS analysis.
-
Ionization: Use Electron Ionization (EI) for volatile samples via a GC-MS system to induce fragmentation or a soft ionization technique like Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a mass-to-charge (m/z) range of 50-500. For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the molecular ion (m/z 193) and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum to confirm the isomeric structure.
Analytical Workflow
The logical flow for identifying an unknown isomer sample should follow a systematic process, leveraging the strengths of each technique.
Caption: Recommended workflow for the spectroscopic identification of isomers.
Conclusion
The differentiation of this compound from its positional and tautomeric isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR provides the most definitive evidence, with the unique spin systems of the C3 proton and adjacent methylene/methine groups serving as a structural fingerprint. IR spectroscopy offers rapid confirmation of the key functional groups—distinguishing the nitroalkane from its aci-nitro tautomer—while mass spectrometry corroborates the identification through diagnostic fragmentation patterns. By following the integrated workflow and protocols outlined in this guide, researchers can ensure the structural integrity of their compounds, a cornerstone of reliable and reproducible science.
References
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ResearchGate. Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Available from: [Link]
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PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available from: [Link]
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University of Wisconsin-Madison. Mass Spectrometry: Fragmentation. Available from: [Link]
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NIST WebBook. Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. Available from: [Link]
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Georgia State University. 17O NMR SPECTROSCOPY OF LACTONES. Available from: [Link]
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NIH. 5-Nitro-1-benzofuran-2(3H)-one. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Nitromethyl)-2-benzofuran-1(3H)-one
This document provides essential, immediate safety and logistical information for the proper disposal of 3-(Nitromethyl)-2-benzofuran-1(3H)-one. It is intended for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental protection.
Immediate Action Profile: Disposal at a Glance
For quick reference, the following table summarizes the critical safety and disposal parameters for this compound.
| Parameter | Guideline | Rationale & Citation |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat. Use in a well-ventilated fume hood.[1] | Prevents skin/eye contact and inhalation of dust or aerosols.[1] |
| Primary Disposal Method | Collection for off-site destruction by a licensed chemical disposal service.[1] | The compound's chemical nature requires specialized treatment like controlled incineration to ensure complete and safe decomposition.[1] |
| Prohibited Disposal Routes | DO NOT discharge to sewer systems or drains.[1] DO NOT dispose of in regular trash. | Prevents environmental contamination and avoids potential reactions within the sewer system. Nitroaromatic compounds are often toxic to aquatic life.[1][2] |
| Waste Container | A dedicated, properly sealed, and clearly labeled hazardous waste container.[3][4] | Prevents accidental mixing with incompatible materials and ensures clear communication of the hazard. Containers must be kept closed except when adding waste.[3][4] |
| Spill Management | Evacuate, ventilate, and remove ignition sources. Absorb with inert material (e.g., sand, vermiculite) and collect for disposal.[1] | Minimizes exposure and fire risk. Using non-sparking tools is crucial.[1] |
Hazard Profile and Rationale for Specialized Disposal
This compound is a complex organic molecule. Its proper disposal is dictated by its chemical structure, specifically the presence of a nitro group (-NO2) attached to an aromatic benzofuranone core.
-
Toxicity and Environmental Hazard : Organic nitro compounds are a well-documented class of chemicals with potential for toxicity.[2] They can be persistent in the environment and harmful to aquatic organisms.[5] Therefore, release into the environment via drains or regular trash must be strictly avoided.[1]
-
Reactivity and Incompatibility : While a specific reactivity profile is not detailed, nitro compounds as a class can be reactive. It is crucial to store this waste separately from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[4][6]
-
Regulatory Framework : In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] Due to its potential hazardous characteristics, this compound waste must be managed as regulated hazardous waste, from the point of generation to its final disposal ("cradle-to-grave").[8]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. The following workflow ensures safety and compliance at every stage.
Step 1: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe laboratory waste management.[9]
-
Identify the Waste Stream : Designate a specific waste stream solely for this compound and materials contaminated with it.
-
Segregate from Incompatibles : Never mix this waste with other chemical waste streams. In particular, ensure it is stored separately from:
-
Strong Acids (especially oxidizing acids)[6]
-
Strong Bases
-
Oxidizing Agents
-
Reducing Agents
-
-
Solid vs. Liquid Waste :
-
Solid Waste : Collect pure compound, contaminated personal protective equipment (gloves, etc.), and contaminated lab supplies (e.g., weighing paper, absorbent pads) in a designated solid waste container.[9][10]
-
Liquid Waste : Collect solutions containing the compound in a dedicated liquid waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste : Needles, contaminated broken glass, and other sharps must be placed in a puncture-proof sharps container labeled for chemical contamination.[9][10]
-
Step 2: Container Selection and Labeling
Proper containment and labeling prevent accidents and ensure compliant disposal.
-
Choose a Compatible Container : Use a sturdy, leak-proof container with a secure screw-top cap.[4] High-density polyethylene (HDPE) carboys are often a suitable choice for liquid waste.[3] For solid waste, a pail with a secure lid can be used.[11]
-
Leave Headroom : Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[4]
-
Label Correctly and Completely : Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate concentrations.
-
The associated hazards (e.g., "Toxic").
-
The date waste was first added.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) pending pickup.[3][4]
-
Designate the SAA : The SAA must be in the same room where the waste is generated.[3]
-
Use Secondary Containment : Place all liquid waste containers in a larger, chemically resistant tray or tub to contain any potential leaks.[11]
-
Keep Containers Closed : Waste containers must be securely capped at all times, except when actively adding waste.[3][11] This is a critical safety and regulatory requirement.
-
Monitor Accumulation Limits : Be aware of your facility's accumulation limits for SAAs (e.g., a maximum of 55 gallons of hazardous waste).[3]
Step 4: Arranging for Professional Disposal
Final disposal must be handled by qualified professionals.
-
Contact EHS : When the waste container is nearly full (e.g., ¾ full) or has been stored for a designated period, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]
-
Document the Disposal : Maintain records of waste generation and disposal as required by your institution and local regulations.
-
Recommended Disposal Method : The ultimate disposal will be managed by a licensed facility, likely through controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]
Disposal Process Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
Emergency Procedures: Spill Response
In the event of a spill, immediate and correct action is critical to ensure safety.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Remove Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment.[1]
-
Don PPE : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Contain and Clean :
-
For small spills, cover with a non-combustible, inert absorbent material like sand, earth, or vermiculite.[12]
-
Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Clean the spill area with soap and plenty of water, collecting the cleaning materials as hazardous waste.[1]
-
-
Report : Report the incident to your laboratory supervisor and EHS department according to institutional policy.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
